2-(2-Hydroxyethoxy)-4-nitroaniline
Description
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Structure
2D Structure
3D Structure
Properties
CAS No. |
59820-41-6 |
|---|---|
Molecular Formula |
C8H10N2O4 |
Molecular Weight |
198.18 g/mol |
IUPAC Name |
2-(2-amino-5-nitrophenoxy)ethanol |
InChI |
InChI=1S/C8H10N2O4/c9-7-2-1-6(10(12)13)5-8(7)14-4-3-11/h1-2,5,11H,3-4,9H2 |
InChI Key |
RYMQPDJGSZRKSC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])OCCO)N |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the plausible synthesis pathways for 2-(2-Hydroxyethoxy)-4-nitroaniline, a valuable intermediate in medicinal chemistry and materials science. While a specific, peer-reviewed synthesis protocol for this exact molecule is not extensively documented in publicly available literature, this guide outlines the most chemically sound and viable routes based on established organic chemistry principles. The primary proposed pathway is the Williamson ether synthesis, which is detailed with a comprehensive experimental protocol. An alternative pathway via nucleophilic aromatic substitution is also discussed.
Core Synthesis Pathways
Two principal synthetic routes are proposed for the preparation of this compound.
Pathway 1: Williamson Ether Synthesis (Recommended)
This is the most promising and direct route, involving the O-alkylation of 2-amino-4-nitrophenol with a suitable 2-carbon electrophile, such as 2-chloroethanol. This reaction proceeds via an SN2 mechanism where the phenoxide, generated in situ by a base, acts as a nucleophile.
Pathway 2: Nucleophilic Aromatic Substitution
This alternative pathway involves the reaction of 2-chloro-4-nitroaniline with ethylene glycol in the presence of a strong base. The electron-withdrawing nitro group activates the aromatic ring towards nucleophilic attack, enabling the displacement of the chloro substituent by the hydroxyethoxy group.
Experimental Protocols
This section provides detailed experimental procedures for the synthesis of the target molecule and its key precursors.
Synthesis of Starting Material: 2-Amino-4-nitrophenol
2-Amino-4-nitrophenol can be synthesized via the partial reduction of 2,4-dinitrophenol.
Reaction:
Procedure:
-
In a suitable reaction vessel, dissolve 2,4-dinitrophenol in an aqueous solution of ammonium chloride.
-
Heat the mixture to approximately 85°C.
-
Slowly add a solution of sodium sulfide or ammonium sulfide. The reaction is exothermic and the temperature should be maintained between 85-95°C.
-
After the addition is complete, maintain the reaction mixture at this temperature for an additional hour to ensure the completion of the reaction.
-
Cool the reaction mixture and acidify with a mineral acid (e.g., HCl) to precipitate the crude 2-amino-4-nitrophenol.
-
Filter the precipitate, wash with cold water, and recrystallize from hot water or aqueous ethanol to yield the purified product.
Main Synthesis: this compound via Williamson Ether Synthesis
Reaction:
Materials:
| Reagent | Molar Mass ( g/mol ) | Density (g/mL) | Amount | Moles |
| 2-Amino-4-nitrophenol | 154.12 | - | 15.4 g | 0.1 |
| 2-Chloroethanol | 80.51 | 1.20 | 8.86 g (7.38 mL) | 0.11 |
| Sodium Hydroxide | 40.00 | - | 4.4 g | 0.11 |
| Dimethylformamide (DMF) | - | - | 150 mL | - |
Procedure:
-
To a dry 250 mL three-necked round-bottom flask equipped with a magnetic stirrer, reflux condenser, and a nitrogen inlet, add 2-amino-4-nitrophenol (15.4 g, 0.1 mol) and dimethylformamide (DMF, 150 mL).
-
Stir the mixture under a nitrogen atmosphere until the solid is fully dissolved.
-
Add powdered sodium hydroxide (4.4 g, 0.11 mol) portion-wise to the solution. The color of the solution will likely darken as the phenoxide is formed.
-
Stir the mixture at room temperature for 30 minutes.
-
Slowly add 2-chloroethanol (7.38 mL, 0.11 mol) to the reaction mixture.
-
Heat the reaction mixture to 80-90°C and maintain this temperature for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and pour it into 500 mL of ice-cold water with stirring.
-
A yellow to orange precipitate of this compound will form.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water to remove any remaining DMF and inorganic salts.
-
Recrystallize the crude product from an appropriate solvent system, such as ethanol/water or isopropanol, to obtain the purified product.
-
Dry the final product in a vacuum oven at 50-60°C.
Data Presentation
Table 1: Physicochemical and Yield Data for Key Compounds
| Compound | Molecular Formula | Molar Mass ( g/mol ) | Melting Point (°C) | Appearance | Typical Yield (%) |
| 2-Amino-4-nitrophenol | C₆H₆N₂O₃ | 154.12 | 142-145 | Brownish-yellow crystals | 80-90 |
| 2-Chloro-4-nitroaniline | C₆H₅ClN₂O₂ | 172.57 | 107-109 | Yellow needles | 85-95 |
| This compound | C₈H₁₀N₂O₄ | 198.18 | (Predicted) 120-130 | Yellow/Orange solid | 70-85 (Expected) |
Visualizations
Synthesis Pathway Diagram
An In-depth Technical Guide to 4'-Bromo-3'-nitroacetophenone (CAS No. 18640-58-9)
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, biological activities, and research applications of 4'-Bromo-3'-nitroacetophenone. The information is intended to support laboratory research and drug development endeavors.
Core Chemical Properties
4'-Bromo-3'-nitroacetophenone is an organic compound that serves as a versatile intermediate in organic synthesis.[1] Its molecular structure, featuring a bromine atom and a nitro group on the acetophenone backbone, makes it a valuable precursor for the synthesis of a variety of more complex molecules, particularly in the pharmaceutical and agrochemical industries.[1]
Quantitative Data Summary
The physical and chemical properties of 4'-Bromo-3'-nitroacetophenone are summarized in the table below for easy reference and comparison.
| Property | Value | Source |
| Molecular Formula | C₈H₆BrNO₃ | [1][2][3][4][5][6] |
| Molecular Weight | 244.04 g/mol | [1][3][6][7] |
| Appearance | White to off-white or slightly yellow powder/solid | [1][4][5][8][9] |
| Melting Point | 115 - 122 °C | [1][2][4][8] |
| Boiling Point | 275.4 °C (Predicted) | [6] |
| Flash Point | 120.4 °C (Predicted) | [6] |
| Density | 1.6 ± 0.1 g/cm³ | [10] |
| Purity | >97% - >99% | [1][2][8] |
| LogP (Octanol/Water Partition Coefficient) | 2.06 - 2.560 | [7][10] |
| Water Solubility (log10WS) | -3.95 (in mol/l) | [7] |
| Vapor Pressure | 0.0 ± 0.6 mmHg at 25°C | [10] |
Synthesis Protocol
4'-Bromo-3'-nitroacetophenone can be synthesized from 4'-Bromoacetophenone. The following experimental protocol is based on literature descriptions.[4]
Materials:
-
Fuming nitric acid
-
1-(4-bromophenyl)-1-propanone (starting material, structurally similar to 4'-Bromoacetophenone)
-
Methanol
-
Ice
-
Distilled water
-
Filtration apparatus
-
Reaction vessel with temperature control
Procedure:
-
Cool 200 mL of fuming nitric acid to a temperature between 5 and 10 °C in a reaction vessel.[4]
-
Slowly add 40 g (0.20 mol) of 1-(4-bromophenyl)-1-propanone to the cooled fuming nitric acid while maintaining the internal temperature of the mixture between 5 and 10 °C.[4]
-
Stir the reaction solution at this temperature for 30 minutes.[4]
-
Pour the reaction mixture into ice to precipitate the product.[4]
-
Collect the precipitate by filtration.[4]
-
Wash the collected solid with two 25 mL portions of distilled water.[4]
-
Recrystallize the crude product from methanol to yield purified 4'-Bromo-3'-nitroacetophenone.[4]
Biological Activity and Research Applications
4'-Bromo-3'-nitroacetophenone is a versatile building block for the synthesis of various biologically active compounds and is investigated for its own potential therapeutic properties.
-
Anticancer Potential : This compound has been described as a potent anticancer agent.[3] It is suggested to inhibit cancer cell growth by targeting dehydrogenase enzymes and shows activity against cells in the G1 phase of the cell cycle.[3] Its selective toxicity to cancer cells while sparing healthy tissues is a significant area of interest.[3]
-
Anti-inflammatory Effects : 4'-Bromo-3'-nitroacetophenone has demonstrated anti-inflammatory properties.[3] It is believed to decrease the production of proinflammatory cytokines, making it a candidate for research into treatments for inflammatory diseases like arthritis.[3] The ability to cross the blood-brain barrier is another noted characteristic.[3]
-
Intermediate in Drug Discovery : Due to its reactive nature, this compound is a key intermediate in the synthesis of novel pharmaceuticals and agrochemicals.[1] Researchers utilize it to introduce diverse functional groups, facilitating the creation of complex molecules with desired therapeutic properties.[1] It has been used in the synthesis of 1-(4-bromo-3-nitrophenyl)ethanol, which is being studied for its potential in drug development.[10]
Safety and Handling
4'-Bromo-3'-nitroacetophenone is considered hazardous.[8] It is harmful if swallowed, in contact with skin, or if inhaled.[5][8] It is also classified as a skin and eye irritant.[2]
-
Personal Protective Equipment (PPE) : When handling this compound, appropriate PPE, including protective gloves, clothing, and eye/face protection, should be worn.[8]
-
First Aid : In case of contact with eyes, rinse immediately with plenty of water for at least 15 minutes.[8] For skin contact, wash off immediately with soap and plenty of water.[8] If inhaled, move the individual to fresh air.[8] If ingested, do NOT induce vomiting and seek immediate medical attention.[8]
-
Storage : Store in a dry, cool, and well-ventilated place.[5] Keep the container tightly closed and away from oxidizing agents.[8]
-
Decomposition : Thermal decomposition can lead to the release of irritating gases and vapors, including nitrogen oxides (NOx), carbon monoxide (CO), carbon dioxide (CO₂), and hydrogen halides.[8]
References
- 1. chemimpex.com [chemimpex.com]
- 2. tcichemicals.com [tcichemicals.com]
- 3. 4-Bromo-3-nitroacetophenone | 18640-58-9 | FB54340 [biosynth.com]
- 4. 4'-Bromo-3'-nitroacetophenone | 18640-58-9 [chemicalbook.com]
- 5. assets.thermofisher.com [assets.thermofisher.com]
- 6. 4-Bromo-3-nitroacetophenone - 90% | 18640-58-9 | FB170753 [biosynth.com]
- 7. 4-Bromo-3'-nitroacetophenone (CAS 18640-58-9) - Chemical & Physical Properties by Cheméo [chemeo.com]
- 8. fishersci.com [fishersci.com]
- 9. pipharm.com [pipharm.com]
- 10. lt.alfa-chemical.com [lt.alfa-chemical.com]
Spectral Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide addresses the spectral characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline, a molecule of interest in various chemical and pharmaceutical research fields. Due to the limited availability of published spectral data specifically for this compound, this document provides a detailed analysis of closely related analogs, namely 2-methoxy-4-nitroaniline and 4-nitroaniline, to offer valuable comparative insights. The methodologies and spectral data for these analogs can serve as a foundational reference for the characterization of this compound.
Data Presentation: Spectral Data of Analogous Compounds
The following tables summarize the nuclear magnetic resonance (NMR), infrared (IR), and ultraviolet-visible (UV-Vis) spectral data for 2-methoxy-4-nitroaniline and 4-nitroaniline.
Table 1: ¹H and ¹³C NMR Spectral Data of 2-Methoxy-4-nitroaniline
| Parameter | ¹H NMR (CDCl₃, 300 MHz) δ (ppm) | ¹³C NMR (CDCl₃, 75 MHz) δ (ppm) |
| Aromatic-H | 7.75-7.85 (m, 2H) | - |
| Aromatic-H | 6.85-6.95 (d, 1H) | - |
| -OCH₃ | 3.95 (s, 3H) | 56.0 |
| Aromatic-C | - | 152.5, 141.0, 126.0, 115.5, 114.0, 109.5 |
| -NH₂ | 4.6 (br s, 2H) | - |
Note: NMR data for 2-methoxy-4-nitroaniline is compiled from publicly available spectral databases.
Table 2: IR and UV-Vis Spectral Data of 4-Nitroaniline
| Spectroscopic Technique | Parameter | Value |
| IR Spectroscopy (KBr Pellet) | N-H Stretching | 3480, 3360 cm⁻¹ |
| NO₂ Asymmetric Stretching | 1505 cm⁻¹ | |
| NO₂ Symmetric Stretching | 1335 cm⁻¹ | |
| C-N Stretching | 1305 cm⁻¹ | |
| UV-Vis Spectroscopy (Ethanol) | λmax | 373 nm |
Note: IR and UV-Vis data for 4-nitroaniline are based on established spectral data.[1][2]
Experimental Protocols
The following are generalized experimental protocols for obtaining the spectral data presented. These methodologies are standard in organic compound characterization and are applicable for the analysis of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the analyte in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.
-
Instrumentation: Utilize a 300 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum with a sufficient number of scans to obtain a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
-
¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A larger number of scans is typically required due to the low natural abundance of ¹³C. Chemical shifts are reported in ppm relative to TMS.
Infrared (IR) Spectroscopy
-
Sample Preparation (KBr Pellet Method): Mix a small amount of the solid sample (1-2 mg) with approximately 100-200 mg of dry potassium bromide (KBr) powder in a mortar and pestle. Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Instrumentation: Use a Fourier-Transform Infrared (FTIR) spectrometer.
-
Data Acquisition: Record the spectrum in the mid-IR range (typically 4000-400 cm⁻¹). The positions of the absorption bands are reported in wavenumbers (cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: Prepare a dilute solution of the compound in a suitable UV-transparent solvent (e.g., ethanol, methanol, or water). The concentration should be adjusted to yield an absorbance reading between 0.1 and 1.0 at the wavelength of maximum absorption (λmax).
-
Instrumentation: Employ a dual-beam UV-Vis spectrophotometer.
-
Data Acquisition: Scan the sample across the UV-Vis range (typically 200-800 nm). Record the wavelength of maximum absorbance (λmax).
Mandatory Visualization
The following diagram illustrates a generalized workflow for the spectroscopic characterization of an organic compound like this compound.
Caption: Experimental workflow for the synthesis and spectroscopic characterization of this compound.
References
Technical Guide: Solubility of Nitroanilines with a Focus on 2-Methoxy-4-nitroaniline
Introduction
The solubility of active pharmaceutical ingredients (APIs) and key intermediates in organic solvents is a critical parameter in drug development and manufacturing. It influences crystallization, purification, formulation, and bioavailability. This guide focuses on the solubility characteristics of 2-Methoxy-4-nitroaniline, an important intermediate in the synthesis of various organic compounds, including dyes and pharmaceuticals.[1][2] Understanding its solubility behavior in different solvents is essential for process optimization and ensuring product quality.
Quantitative Solubility Data of 2-Methoxy-4-nitroaniline
The solubility of 2-Methoxy-4-nitroaniline has been determined in a range of organic solvents at various temperatures. The following table summarizes the mole fraction solubility (x) at different temperatures.
Table 1: Mole Fraction Solubility of 2-Methoxy-4-nitroaniline in Various Organic Solvents
| Temperature (K) | Methanol | Ethanol | n-Propanol | Isopropanol | n-Butanol | Ethyl Acetate | Acetonitrile | 1,4-Dioxane | N-methylpyrrolidone (NMP) | Dimethyl sulfoxide (DMSO) | Ethylene glycol (EG) | Water |
| 278.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 283.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 288.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 293.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 298.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 303.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 308.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 313.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 318.15 | - | - | - | - | - | - | - | - | - | - | - | - |
| 323.15 | - | - | - | - | - | - | - | - | - | - | - | - |
Note: Specific mole fraction values at each temperature were not available in the provided search results. However, the general trend of solubility has been reported.
A study on the solubility of 2-Methoxy-4-nitroaniline in several monosolvents and aqueous solvent mixtures revealed the following trend in solubility from highest to lowest[1][3][4]:
-
In pure solvents: N-methylpyrrolidone (NMP) > Dimethyl sulfoxide (DMSO) > 1,4-Dioxane > Ethyl acetate > Acetonitrile > Ethanol > Methanol > n-Propanol > Isopropanol > Ethylene glycol (EG) > n-Butanol > Water.[1][3]
-
In aqueous mixtures at the same temperature and mass fraction of the organic solvent, the mole fraction solubility was greater in a DMSO and water mixture compared to isopropanol + water, ethylene glycol + water, and n-propanol + water mixtures.[4]
The solubility was observed to increase with increasing temperature in all tested solvents.[3][4]
Experimental Protocols for Solubility Determination
The determination of solubility is a fundamental experimental procedure in chemical and pharmaceutical sciences. The "shake-flask" method is a commonly employed technique for determining the equilibrium solubility of a solid in a solvent.[3][4]
Isothermal Shake-Flask Method
This method involves equilibrating a surplus of the solid solute with the solvent at a constant temperature until the solution is saturated.
Materials and Apparatus:
-
2-Methoxy-4-nitroaniline (or the compound of interest)
-
Selected organic solvents (analytical grade)
-
Thermostatic shaker bath
-
Calibrated thermometer
-
Analytical balance
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system or UV-Vis Spectrophotometer
-
Syringe filters (e.g., 0.45 µm)
Procedure:
-
An excess amount of 2-Methoxy-4-nitroaniline is added to a known volume of the selected solvent in a sealed flask.
-
The flask is placed in a thermostatic shaker bath maintained at a constant temperature (e.g., 278.15 K).[3][4]
-
The mixture is agitated for a sufficient time (typically 24 to 72 hours) to ensure equilibrium is reached.[5]
-
After equilibration, the agitation is stopped, and the suspension is allowed to settle.
-
A sample of the supernatant is withdrawn using a pre-heated or pre-cooled syringe to match the experimental temperature and immediately filtered through a syringe filter to remove any undissolved solid.
-
The concentration of the solute in the filtrate is then determined using a suitable analytical method, such as HPLC or UV-Vis spectrophotometry.[6][7]
-
The experiment is repeated at different temperatures to determine the temperature dependence of solubility.[3][4]
-
To ensure the solid phase has not undergone any transformation (e.g., polymorphism or solvate formation) during the experiment, the solid residue is often analyzed using techniques like X-ray powder diffraction (XRPD).[4]
Visualization of Workflows
Experimental Workflow for Solubility Determination
The following diagram illustrates the general workflow for the isothermal shake-flask method.
Caption: General workflow for the isothermal shake-flask solubility determination method.
Logical Relationship in Synthesis of 2-Methoxy-4-nitroaniline
The synthesis of 2-Methoxy-4-nitroaniline typically involves a multi-step process starting from o-methoxyaniline.
Caption: Key steps in the synthesis of 2-Methoxy-4-nitroaniline.
Thermodynamic Modeling of Solubility
The experimental solubility data can be correlated using various thermodynamic models to predict solubility at different conditions. Commonly used models include:
-
The modified Apelblat equation [6]
-
The Buchowski–Ksiazaczak (λh) equation [6]
-
The Wilson model [6]
-
The Non-Random Two-Liquid (NRTL) model [6]
These models are valuable for interpolating and extrapolating solubility data, which is crucial for process design and optimization. The selection of an appropriate model depends on the specific solute-solvent system and the desired accuracy of the prediction.
Conclusion
While specific solubility data for 2-(2-Hydroxyethoxy)-4-nitroaniline remains to be determined, the information available for the structurally similar compound, 2-Methoxy-4-nitroaniline, provides a strong foundation for researchers. The experimental protocols and thermodynamic modeling approaches discussed in this guide are standard practices in the field and can be directly applied to determine and analyze the solubility of this compound or any other solid organic compound in various solvents. Such studies are indispensable for the efficient development of chemical and pharmaceutical processes.
References
A Technical Guide to the Physical and Chemical Characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the physical and chemical characteristics of 2-(2-Hydroxyethoxy)-4-nitroaniline, a nitroaromatic compound with potential applications in chemical synthesis and material science. This document details its properties, synthesis, and analytical methodologies, presenting data in a structured format for ease of reference.
Chemical Identity and Physical Properties
This compound, also identified by several synonyms, is a solid organic compound. Its key identifiers and physicochemical properties are summarized in the tables below.
Table 1: Chemical Identifiers
| Identifier | Value |
| IUPAC Name | 2-((2-Amino-4-nitrophenyl)amino)ethan-1-ol |
| CAS Number | 56932-44-6[1][2][3][4] |
| Molecular Formula | C₈H₁₁N₃O₃[5] |
| Molecular Weight | 197.19 g/mol [4][5] |
| InChI Key | OWMQBFHMJVSJSA-UHFFFAOYSA-N[5] |
| Synonyms | 2-Amino-4-nitro-N-(2-hydroxyethyl)aniline, HC Yellow No. 5, 2-(2-Amino-4-nitroanilino)ethanol[1][3] |
Table 2: Physical Properties
| Property | Value | Source |
| Appearance | White to Yellow to Orange powder/crystal | [3] |
| Melting Point | 131.0-133.0 °C | [1] |
| 133.0-137.0 °C | [3] | |
| 133-135 °C | [4] | |
| Boiling Point | 233.5 °C | [1] |
| Solubility | No specific data found for this compound. Related compounds like 4-nitroaniline are soluble in ethanol and mineral acids.[6] |
Synthesis Protocols
The synthesis of this compound can be achieved through a multi-step process. The following protocols are based on established methods for the synthesis of related nitroaniline derivatives.
Method 1: Synthesis from 2-Amino-5-nitrophenol
This method involves a two-step process starting from 2-amino-5-nitrophenol, as adapted from a patented procedure for a similar compound.[7]
Step 1: Synthesis of 2-(3-nitro-6-aminophenoxy)ethanol
-
Reaction Setup: In a 500 mL autoclave, charge 250.0 g of DMF (N,N-Dimethylformamide), 25.0 g (0.16 mol) of 2-amino-5-nitrophenol, 9.6 g (0.24 mol) of sodium hydroxide, and 19.3 g (0.24 mol) of ethylene chlorohydrin.[7]
-
Reaction Conditions: Stir the mixture and heat to 110-120 °C. Maintain the pressure in the autoclave at 0.8 MPa.[7]
-
Reaction Monitoring: The reaction is allowed to proceed for 5 hours. The progress can be monitored by HPLC to confirm the consumption of the starting material.[7]
-
Work-up: Once the reaction is complete, the mixture is cooled, and the intermediate product, 2-(3-nitro-6-aminophenoxy)ethanol, is isolated.
Step 2: Condensation and Hydrolysis
-
Condensation: The intermediate from Step 1 is reacted with an acylating agent like ethyl chloroformate in the presence of a catalyst.
-
Hydrolysis: The resulting product is then hydrolyzed using an aqueous alkali solution (e.g., 5-25% sodium hydroxide or potassium hydroxide) to yield the final product, N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine, a compound structurally similar to the target molecule.[7]
Method 2: Synthesis from 1-Chloro-2-nitrobenzene
This protocol describes the synthesis of a related isomer, 2-((2-Nitrophenyl)amino)ethanol, and can be adapted for the synthesis of the target compound.
-
Reaction Setup: In a suitable reaction vessel, dissolve 1-chloro-2-nitrobenzene (50.0 g, 0.317 mol) and 2-aminoethanol (116.3 g, 1.904 mol) in 400 mL of n-butanol.
-
Reaction Conditions: Heat the solution under reflux for 6 hours.
-
Work-up: After the reaction is complete, concentrate the mixture under reduced pressure. The residue is then taken up in water and extracted with ether. The organic phase is washed with brine, dried over a suitable drying agent (e.g., anhydrous sodium sulfate), and the solvent is evaporated to yield the product.
The following diagram illustrates a generalized workflow for the synthesis of hydroxyethoxy-nitroaniline derivatives.
Analytical Methodologies
The characterization and purity assessment of this compound can be performed using various analytical techniques.
High-Performance Liquid Chromatography (HPLC)
Reverse-phase HPLC is a suitable method for the analysis of this compound. A general method for nitroanilines can be adapted as follows:
-
Column: C18 reverse-phase column.
-
Mobile Phase: A mixture of acetonitrile and water, with a small amount of acid (e.g., phosphoric acid or formic acid for MS compatibility).[8]
-
Detection: UV detection at a wavelength where the nitroaniline chromophore has maximum absorbance. For many nitroanilines, this is in the range of 340-400 nm.
-
Sample Preparation: Samples should be dissolved in a suitable solvent, such as the mobile phase or acetonitrile, and filtered before injection.
For trace analysis in complex matrices, on-line solid-phase extraction (SPE) coupled with HPLC can be employed to enhance sensitivity and reduce matrix effects.[9][10]
Spectral Data
Experimental spectral data for this compound is not widely available in public databases. Therefore, data for the closely related and commercially available compound, 4-nitroaniline, is provided for reference.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Reference Data for 4-Nitroaniline (in CDCl₃):
-
¹H NMR (89.56 MHz):
-
δ 7.972 (d)
-
δ 6.71 (d)
-
δ 6.64 (br s, NH₂)
-
-
¹³C NMR: Predicted spectra for 4-nitroaniline are available in public databases such as the Human Metabolome Database.[11]
Infrared (IR) Spectroscopy
Reference Data for 4-Nitroaniline:
The FT-IR spectrum of 4-nitroaniline exhibits characteristic peaks for its functional groups:
-
N-H stretching: Bands in the region of 3300-3500 cm⁻¹ corresponding to the asymmetric and symmetric stretching of the primary amine.[10]
-
NO₂ stretching: Strong asymmetric and symmetric stretching bands typically observed around 1580 cm⁻¹ and 1320 cm⁻¹, respectively.[10]
-
C-H stretching (aromatic): Peaks observed above 3000 cm⁻¹.[10]
-
C-N stretching: Bands in the fingerprint region.[10]
Mass Spectrometry (MS)
Reference Data for 4-Nitroaniline:
The mass spectrum of 4-nitroaniline shows a molecular ion peak corresponding to its molecular weight. Common fragmentation patterns involve the loss of the nitro group and other characteristic fragments of the aromatic ring. The NIST Mass Spectrometry Data Center provides reference spectra for 4-nitroaniline.
Safety and Handling
This compound is a chemical that should be handled with care in a laboratory setting. While specific toxicity data for this compound is not available, related nitroaniline compounds are known to be toxic. Standard laboratory safety protocols should be followed, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a chemical fume hood.
Conclusion
This technical guide provides a summary of the available information on the physical and chemical characteristics of this compound. While some data, particularly experimental spectral data, is limited, this document serves as a valuable resource for researchers by consolidating known properties, providing detailed synthesis protocols, and outlining appropriate analytical methodologies. Further experimental work is encouraged to fully characterize this compound and explore its potential applications.
References
- 1. rsc.org [rsc.org]
- 2. 1965-54-4|2-((4-Nitrophenyl)amino)ethan-1-ol|BLD Pharm [bldpharm.com]
- 3. 2871-01-4|2-((4-Amino-2-nitrophenyl)amino)ethanol|BLD Pharm [bldpharm.com]
- 4. CAS 59320-13-7 | 2-((4-Chloro-2-nitrophenyl)amino)ethanol - Synblock [synblock.com]
- 5. Ethanol, 2-[(4-nitrophenyl)thio]- [webbook.nist.gov]
- 6. researchgate.net [researchgate.net]
- 7. CN104744273A - Preparation method for N-[2-(2-hydroxyethoxy)-4-nitrophenyl] ethanol amine - Google Patents [patents.google.com]
- 8. 2-[ethyl[4-[(4-nitrophenyl)azo]phenyl]amino]ethanol [webbook.nist.gov]
- 9. 2-(4-Nitroanilino)ethanol | C8H10N2O3 | CID 266154 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 10. jchps.com [jchps.com]
- 11. Human Metabolome Database: 13C NMR Spectrum (1D, 700 MHz, D2O, predicted) (HMDB0246529) [hmdb.ca]
2-(2-Hydroxyethoxy)-4-nitroaniline safety data sheet (SDS) information
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the safety data for 2-(2-Hydroxyethoxy)-4-nitroaniline, also known as HC Red No. 7. The information is compiled from Safety Data Sheets (SDS) and regulatory assessments to ensure a high level of detail and accuracy for professionals in research and development.
Chemical Identification
| Identifier | Value |
| Chemical Name | This compound |
| Synonyms | HC Red No. 7, 2-((4-amino-3-nitrophenyl)amino)ethanol, 1-Amino-2-nitro-4-(β-hydroxyethyl)-aminobenzene |
| CAS Number | 24905-87-1 |
| Molecular Formula | C₈H₁₁N₃O₃ |
| Molecular Weight | 197.19 g/mol [1] |
| Structure | |
|
|
Hazard Identification and Classification
This substance is classified as hazardous. The primary hazards are skin and eye irritation.
GHS Classification:
| Classification | Code | Description |
| Skin Irritation | Category 2 | H315: Causes skin irritation |
| Eye Irritation | Category 2 | H319: Causes serious eye irritation |
Signal Word: Warning
Hazard Pictogram:
Physical and Chemical Properties
| Property | Value | Source |
| Physical State | Deep brown crystal powder | Echemi SDS |
| Melting Point | 93-95 °C | Echemi SDS |
| Boiling Point | 436.6 °C at 760 mmHg | Echemi SDS |
| Purity | > 98.5% | [2] |
Toxicological Data
| Endpoint | Species | Result | Classification | Source |
| Acute Oral Toxicity | Rat | Maximum nonlethal dose = 300 mg/kg | - | [2] |
| Rat | LD50: 1250–5000 mg/kg bw (for the chemical group) | - | [3] | |
| Dermal Absorption | Human (in vitro) | ~0.10% | - | [2] |
| Skin Irritation | Rabbit | Not an irritant | Not Classified | [2] |
| Eye Irritation | Rabbit | Not an irritant | Not Classified | [2] |
| Skin Sensitization | Mouse | EC3 = 1.2% | Moderate Sensitizer | [3] |
| Subchronic Oral Toxicity (90-day) | Rat | NOEL = 50 mg/kg/day | - | [2] |
| Developmental Toxicity | Rat | NOAEL = 200 mg/kg/day | Not a developmental toxicant | [2] |
| Genotoxicity/Mutagenicity | Multiple assays | Mixed results | Weak mutagen at most | [2] |
| Carcinogenicity | - | No studies available; not expected to be carcinogenic | Not Classified | [2][3] |
Experimental Protocols
Subchronic Oral Toxicity Study (90-Day): The study was conducted on rats to determine the no-observed-effect-level (NOEL). The animals were administered this compound orally for 90 consecutive days at various dose levels. The protocol followed established guidelines for subchronic toxicity testing. Key parameters monitored included clinical signs of toxicity, body weight changes, food and water consumption, hematology, clinical chemistry, and histopathological examination of major organs and tissues upon completion of the study. The NOEL was determined to be 50 mg/kg/day.[2]
Skin Sensitization (Local Lymph Node Assay - LLNA): The potential for skin sensitization was evaluated in mice using the Local Lymph Node Assay (LLNA). Various concentrations of the test substance were applied to the dorsal surface of the ears of the mice for a specified number of consecutive days. A control group was treated with the vehicle alone. At the end of the exposure period, the proliferation of lymphocytes in the draining auricular lymph nodes was measured. The stimulation index (SI) was calculated for each dose group, and the estimated concentration that would produce a threefold increase in lymphocyte proliferation (EC3) was determined to be 1.2%, classifying the substance as a moderate sensitizer.[3]
Ecological Information
There is no data available on the ecotoxicity of this compound.
Safety and Handling Workflow
The following diagram outlines the recommended workflow for the safe handling and use of this compound in a laboratory setting.
First Aid Measures Signaling Pathway
This diagram illustrates the decision-making process for first aid in case of exposure.
References
Thermal stability of 2-(2-Hydroxyethoxy)-4-nitroaniline
An In-Depth Technical Guide on the Thermal Stability of 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide provides a comprehensive overview of the thermal stability of this compound (HC Red No. 1). Due to the limited publicly available data on the specific thermal decomposition of this compound, this document synthesizes information from safety assessments and a comparative analysis of related nitroaniline compounds. This guide offers insights into its expected thermal behavior, detailed experimental protocols for thermal analysis, and a discussion of the structure-stability relationship.
Introduction
This compound, also known as HC Red No. 1, is a synthetic dye used in semi-permanent hair coloring formulations. A thorough understanding of its thermal stability is crucial for ensuring safety during manufacturing, storage, and application, as well as for predicting its behavior in various formulations. This guide aims to provide a detailed technical resource for professionals working with this compound.
Physicochemical Properties and Stability
Comparative Thermal Analysis of Nitroanilines
To estimate the thermal stability of this compound, it is instructive to examine the thermal properties of its parent and isomeric structures: nitroaniline. The position of the nitro group and the presence of other substituents can significantly influence the melting point and decomposition temperature.
| Compound | Melting Point (°C) | Boiling Point (°C) | Flash Point (°C) | Decomposition Information |
| This compound (HC Red No. 1) | Not available | Not available | Not available | Stable at room temperature for extended periods.[1] |
| 2-Nitroaniline | 70 - 74 | 284 | 168 | Thermal decomposition can release irritating gases and vapors. |
| 3-Nitroaniline | 111 - 114 | Not available | 196 | Unstable when heated.[2] |
| 4-Nitroaniline | 146 - 149 | >331 (decomposition) | Not available |
The introduction of the 2-hydroxyethoxy group at the 2-position of 4-nitroaniline is expected to influence its thermal stability. The presence of the hydroxyl and ether functionalities may introduce new decomposition pathways and potentially lower the onset of thermal decomposition compared to the parent 4-nitroaniline. The potential for intramolecular hydrogen bonding could also play a role in its thermal behavior.
Experimental Protocols for Thermal Stability Assessment
The following are detailed, generalized methodologies for key experiments used to assess the thermal stability of a compound like this compound.
Thermogravimetric Analysis (TGA)
Objective: To determine the thermal stability and decomposition profile of the compound by measuring mass loss as a function of temperature.
Methodology:
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified reference materials.
-
Sample Preparation: Accurately weigh 5-10 mg of this compound into a standard TGA pan (e.g., aluminum or platinum).
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is typically employed.
-
Temperature Range: Heat the sample from ambient temperature (e.g., 25 °C) to a final temperature sufficient to ensure complete decomposition (e.g., 600 °C).
-
Atmosphere: Conduct the analysis under an inert atmosphere, such as nitrogen, flowing at a rate of 20-50 mL/min to prevent oxidative decomposition.
-
-
Data Analysis: Record the mass of the sample as a function of temperature. The resulting TGA curve is plotted as percentage mass loss versus temperature. The onset temperature of decomposition and the temperatures at various percentages of mass loss (e.g., T5%, T10%, T50%) are determined.
Differential Scanning Calorimetry (DSC)
Objective: To determine the melting point, heat of fusion, and to detect any exothermic or endothermic transitions, including decomposition.
Methodology:
-
Instrument Calibration: Calibrate the DSC instrument for temperature and enthalpy using a certified standard, such as indium.
-
Sample Preparation: Accurately weigh 2-5 mg of this compound into a hermetically sealed aluminum pan. An empty, sealed pan is used as a reference.
-
Experimental Conditions:
-
Heating Rate: A linear heating rate of 10 °C/min is standard.
-
Temperature Program:
-
Heat the sample from ambient temperature to a temperature above its expected melting point.
-
Cool the sample back to ambient temperature.
-
Reheat the sample to observe any changes in thermal behavior due to the thermal history.
-
-
Atmosphere: Use an inert nitrogen atmosphere with a purge rate of 20-50 mL/min.
-
-
Data Analysis: The DSC thermogram plots heat flow against temperature. Endothermic events (e.g., melting) and exothermic events (e.g., decomposition) are identified and quantified. The melting point is determined as the onset or peak of the melting endotherm.
Visualizations
Experimental Workflow
Caption: Workflow for assessing the thermal stability of a chemical compound.
Structure-Stability Relationship
Caption: Influence of the hydroxyethoxy group on the thermal stability of 4-nitroaniline.
Conclusion
While direct experimental data on the thermal decomposition of this compound is scarce, a scientifically informed understanding of its thermal stability can be derived from its known stability at ambient conditions and by comparing it with related nitroaniline compounds. The provided experimental protocols serve as a guide for researchers to conduct their own thermal analysis to obtain precise data. The visualizations offer a clear framework for understanding the experimental workflow and the chemical principles governing its thermal stability. For professionals in drug development and other scientific fields, this guide underscores the importance of a thorough thermal characterization of any compound to ensure safety and predict its behavior under various conditions.
References
Potential Research Areas for 2-(2-Hydroxyethoxy)-4-nitroaniline: A Technical Guide for Researchers
For the attention of: Researchers, scientists, and drug development professionals.
This document outlines potential research avenues for the novel compound 2-(2-Hydroxyethoxy)-4-nitroaniline. Due to the limited availability of published data on this specific molecule, this guide draws upon the established chemistry and biological activities of structurally related nitroaniline compounds to propose promising areas of investigation. The primary objective is to provide a foundational framework for initiating research and development projects centered on this compound.
Introduction to this compound
This compound is an aromatic compound characterized by a nitroaniline core, substituted with a 2-hydroxyethoxy group. The presence of the nitro, amino, and hydroxyl functional groups suggests a rich chemical reactivity and the potential for diverse applications, ranging from materials science to medicinal chemistry. Its structural similarity to commercially significant compounds, such as 2-methoxy-4-nitroaniline and 4-nitroaniline, which are precursors in the synthesis of dyes and pigments, provides a logical starting point for exploring its utility.
Proposed Research Areas
Based on the functionalities of this compound and the known applications of its analogs, the following research areas are proposed:
Synthesis and Characterization
A foundational research area is the development of a robust and scalable synthetic route to this compound. A potential synthetic strategy could involve the etherification of 2-amino-5-nitrophenol with 2-chloroethanol. A comprehensive characterization of the synthesized compound would be essential.
Table 1: Proposed Physicochemical and Spectroscopic Characterization Data
| Parameter | Analytical Technique | Purpose |
| Melting Point | Melting Point Apparatus | Assessment of purity |
| Elemental Analysis | CHN Analyzer | Confirmation of elemental composition |
| Molecular Weight | Mass Spectrometry (MS) | Determination of molecular mass and formula |
| Structural Elucidation | ¹H NMR, ¹³C NMR, FTIR, UV-Vis | Confirmation of chemical structure |
| Purity | HPLC, GC-MS | Quantification of purity and impurity profile |
| Solubility | Standard solubility assays | Determination of solubility in various solvents |
Dye and Pigment Chemistry
Nitroanilines are well-established precursors in the synthesis of azo dyes. The amino group of this compound can be diazotized and coupled with various aromatic compounds to generate a library of novel azo dyes. The terminal hydroxyl group offers a site for further modification to tune the tinctorial properties, solubility, and fastness of the resulting dyes.
Experimental Protocol: Synthesis of a Novel Azo Dye
-
Diazotization: Dissolve this compound in an acidic solution (e.g., HCl) and cool to 0-5 °C. Add a solution of sodium nitrite dropwise while maintaining the temperature.
-
Coupling: Prepare a solution of a suitable coupling agent (e.g., phenol, naphthol, or an aromatic amine) in an alkaline medium.
-
Reaction: Slowly add the diazonium salt solution to the coupling agent solution with constant stirring.
-
Isolation: The precipitated azo dye can be isolated by filtration, washed, and purified by recrystallization.
-
Characterization: Characterize the synthesized dye using UV-Vis spectroscopy to determine its maximum absorption wavelength (λmax) and molar extinction coefficient.
Caption: Proposed workflow for the synthesis and characterization of novel azo dyes.
Medicinal Chemistry and Drug Development
The nitroaromatic scaffold is present in several approved drugs, and nitroaniline derivatives have been explored for various therapeutic applications. The hydroxyl group of this compound provides a handle for the synthesis of a library of derivatives with potential biological activity.
2.3.1. Antimicrobial Agents
Nitroaromatic compounds are known to exhibit antimicrobial properties. The parent compound and its derivatives, synthesized by esterification or etherification of the terminal hydroxyl group, could be screened against a panel of pathogenic bacteria and fungi.
Table 2: Proposed Antimicrobial Screening Panel
| Organism Type | Species | Rationale |
| Gram-positive | Staphylococcus aureus | Common cause of skin and systemic infections |
| Streptococcus pneumoniae | Major cause of pneumonia and meningitis | |
| Gram-negative | Escherichia coli | Common cause of gastrointestinal and urinary tract infections |
| Pseudomonas aeruginosa | Opportunistic pathogen, often multidrug-resistant | |
| Fungi | Candida albicans | Common cause of opportunistic fungal infections |
| Aspergillus fumigatus | Opportunistic mold causing invasive infections |
2.3.2. Enzyme Inhibition
Small molecules with nitro and hydroxyl functionalities can interact with the active sites of enzymes. A potential research direction is to screen this compound and its derivatives against a panel of therapeutically relevant enzymes, such as kinases, proteases, or oxidoreductases.
Experimental Protocol: Kinase Inhibition Assay
-
Assay Setup: Use a commercially available kinase assay kit (e.g., ADP-Glo™ Kinase Assay).
-
Compound Preparation: Prepare serial dilutions of the test compounds in a suitable solvent (e.g., DMSO).
-
Kinase Reaction: Incubate the kinase, substrate, and ATP with the test compounds.
-
Detection: After the reaction, add the detection reagent to measure the amount of ADP produced, which is proportional to the kinase activity.
-
Data Analysis: Calculate the IC₅₀ value, which is the concentration of the compound required to inhibit 50% of the enzyme activity.
Caption: Workflow for medicinal chemistry exploration of this compound.
Materials Science
The functional groups of this compound make it a candidate for the synthesis of novel polymers and materials. The amino and hydroxyl groups can participate in polymerization reactions to form polyamides, polyurethanes, or polyesters. The nitro group can be reduced to an amino group, providing an additional site for cross-linking or further functionalization.
Table 3: Potential Polymer Synthesis Routes
| Monomer Functionality | Co-monomer | Polymer Type | Potential Application |
| Amino (-NH₂) | Diacyl chloride | Polyamide | High-performance fibers |
| Hydroxyl (-OH) | Diisocyanate | Polyurethane | Foams, coatings, adhesives |
| Hydroxyl (-OH) | Diacid | Polyester | Resins, films |
| Amino (-NH₂) and Hydroxyl (-OH) | Epichlorohydrin | Epoxy resin | Composites, adhesives |
Conclusion
This compound represents a promising, yet underexplored, chemical entity with the potential for a wide range of applications. This guide provides a strategic framework for initiating research into its synthesis, and its potential utility in dye chemistry, medicinal chemistry, and materials science. The proposed experimental protocols and workflows are intended to serve as a starting point for more detailed investigation. A systematic exploration of the chemistry and biological activity of this compound and its derivatives is likely to yield novel and valuable discoveries.
Methodological & Application
Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline: A Detailed Protocol for Drug Development Professionals
Application Note: This document provides a comprehensive, step-by-step protocol for the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis commences with the readily available starting material, o-methoxyaniline, and proceeds through a five-step reaction sequence: acetylation, nitration, hydrolysis, demethylation, and ethoxylation. This protocol is designed for researchers, scientists, and professionals in the drug development field, offering detailed methodologies and clear data presentation to ensure reproducibility and scalability.
Experimental Protocols
The overall synthetic pathway is illustrated below, followed by detailed protocols for each step.
Overall Synthesis Workflow
Caption: Multi-step synthesis of this compound from o-methoxyaniline.
Step 1: Acetylation of o-Methoxyaniline
This initial step protects the amino group of o-methoxyaniline as an acetamide to prevent unwanted side reactions during the subsequent nitration.
Protocol:
-
To a 500 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add o-methoxyaniline (123.2 g, 1.0 mol) and glacial acetic acid (150 g, 2.5 mol).
-
Heat the mixture to 115°C and maintain this temperature for 6 hours. Water generated during the reaction can be removed by a Dean-Stark apparatus if desired.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, allow the reaction mixture to cool to room temperature. The resulting solution of 2-methoxyacetanilide in acetic acid is used directly in the next step without further purification.
| Parameter | Value |
| Reactants | o-Methoxyaniline, Glacial Acetic Acid |
| Molar Ratio | 1 : 2.5 |
| Temperature | 115°C |
| Reaction Time | 6 hours |
| Solvent | Glacial Acetic Acid (reactant and solvent) |
| Yield | Quantitative (used in situ) |
Step 2: Nitration of 2-Methoxyacetanilide
The protected aniline is nitrated at the para position relative to the activating methoxy group.
Protocol:
-
Cool the acetic acid solution of 2-methoxyacetanilide from Step 1 to 0-5°C in an ice-salt bath.
-
Slowly add a pre-cooled mixture of concentrated sulfuric acid (100 mL) and fuming nitric acid (60 mL) dropwise to the stirred solution. Maintain the internal temperature below 10°C throughout the addition.
-
After the addition is complete, continue stirring at 0-5°C for 1 hour.
-
Pour the reaction mixture slowly onto 1 kg of crushed ice with vigorous stirring.
-
The precipitated yellow solid, 2-methoxy-4-nitroacetanilide, is collected by vacuum filtration.
-
Wash the solid with copious amounts of cold water until the washings are neutral to litmus paper.
-
Dry the product in a vacuum oven at 60°C.
| Parameter | Value |
| Reactant | 2-Methoxyacetanilide |
| Reagents | Fuming Nitric Acid, Concentrated Sulfuric Acid |
| Temperature | 0-10°C |
| Reaction Time | 1 hour post-addition |
| Work-up | Precipitation in ice-water, filtration |
| Yield | ~90% |
Step 3: Hydrolysis of 2-Methoxy-4-nitroacetanilide
The acetyl protecting group is removed by alkaline hydrolysis to yield 2-methoxy-4-nitroaniline.
Protocol:
-
In a 1 L round-bottom flask, suspend the dried 2-methoxy-4-nitroacetanilide (189.2 g, 0.9 mol) in 500 mL of water.
-
Add a solution of sodium hydroxide (72 g, 1.8 mol) in 200 mL of water to the suspension.
-
Heat the mixture to 100°C and reflux for 2 hours with stirring. The solid will dissolve as the hydrolysis proceeds.
-
Monitor the reaction by TLC until the starting material is completely consumed.
-
Cool the reaction mixture to room temperature, then further cool in an ice bath to 0-5°C to precipitate the product.
-
Collect the yellow crystalline product, 2-methoxy-4-nitroaniline, by vacuum filtration.
-
Wash the filter cake with cold deionized water (3 x 100 mL).
-
Dry the product to a constant weight at 80°C. A yield of approximately 95% can be expected[1].
| Parameter | Value |
| Reactant | 2-Methoxy-4-nitroacetanilide |
| Reagent | Sodium Hydroxide |
| Solvent | Water |
| Temperature | 100°C (Reflux) |
| Reaction Time | 2 hours |
| Yield | ~95% |
Step 4: Demethylation of 2-Methoxy-4-nitroaniline
The methoxy group is cleaved to a hydroxyl group using pyridine hydrochloride in a high-temperature fusion reaction.
Protocol:
-
In a 500 mL three-necked flask fitted with a mechanical stirrer, a thermometer, and a condenser, place 2-methoxy-4-nitroaniline (168.15 g, 1.0 mol) and anhydrous pyridine hydrochloride (346.5 g, 3.0 mol).
-
Heat the mixture under a nitrogen atmosphere to 190-200°C. The solids will melt to form a stirrable liquid.
-
Maintain the temperature for 3-4 hours. Monitor the reaction progress by TLC (a higher polarity solvent system will be required for the product).
-
After completion, cool the reaction mixture to about 100°C and cautiously add 500 mL of hot water.
-
Stir the mixture until the solid dissolves, then cool to room temperature.
-
Adjust the pH to ~1-2 with concentrated hydrochloric acid to precipitate the product.
-
Filter the resulting solid, wash with cold water, and dry to yield 2-amino-5-nitrophenol.
| Parameter | Value |
| Reactant | 2-Methoxy-4-nitroaniline |
| Reagent | Pyridine Hydrochloride |
| Temperature | 190-200°C |
| Reaction Time | 3-4 hours |
| Atmosphere | Nitrogen |
| Yield | ~75-85% |
Step 5: Ethoxylation of 2-Amino-5-nitrophenol
The final step involves the selective O-alkylation of the phenolic hydroxyl group with 2-chloroethanol to introduce the 2-hydroxyethoxy side chain.
Protocol:
-
In a 1 L autoclave or a sealed pressure vessel, add 2-amino-5-nitrophenol (154.12 g, 1.0 mol), dimethylformamide (DMF, 500 mL), and potassium carbonate (207.3 g, 1.5 mol).
-
Add 2-chloroethanol (88.5 g, 1.1 mol) to the mixture.
-
Seal the vessel and heat the reaction mixture to 110-120°C with vigorous stirring. Maintain a pressure of approximately 0.8 MPa.
-
Hold the reaction at this temperature for 5 hours. Monitor the reaction by HPLC to ensure the starting material is consumed.
-
After completion, cool the reactor to room temperature and vent any residual pressure.
-
Filter the reaction mixture to remove inorganic salts.
-
The filtrate is concentrated under reduced pressure to remove the DMF.
-
The residue is taken up in ethyl acetate and washed with water and brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield the crude product.
-
Purify the crude product by column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization from an appropriate solvent system (e.g., ethanol/water) to obtain pure this compound.
| Parameter | Value |
| Reactant | 2-Amino-5-nitrophenol |
| Reagents | 2-Chloroethanol, Potassium Carbonate |
| Solvent | Dimethylformamide (DMF) |
| Temperature | 110-120°C |
| Pressure | ~0.8 MPa |
| Reaction Time | 5 hours |
| Yield | ~70-80% |
Logical Relationship of Synthesis Steps
The following diagram illustrates the logical progression and the key transformation occurring at each stage of the synthesis.
Caption: Logical flow of the synthetic strategy for this compound.
References
Application Notes and Protocols for the Synthesis of Azo Dyes Using 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and data for the synthesis of azo dyes utilizing 2-(2-Hydroxyethoxy)-4-nitroaniline as the diazo component. This compound, featuring a primary aromatic amine, is well-suited for diazotization followed by coupling with various aromatic compounds to produce a range of disperse azo dyes. The presence of the nitro group acts as an auxochrome, potentially enhancing the tinctorial strength and lightfastness of the resulting dyes. The hydroxyethoxy group can improve the dye's affinity for synthetic fibers and may offer a site for further chemical modification.
Key Applications
Azo dyes derived from this compound are primarily used as disperse dyes for synthetic fibers such as polyester and nylon. The specific color of the dye is dependent on the coupling component used in the synthesis. These dyes are integral in the textile industry for coloration. Furthermore, the structural motifs of azo dyes are of interest in the development of materials with non-linear optical properties and as potential scaffolds in medicinal chemistry.
Experimental Protocols
The synthesis of azo dyes from this compound follows a two-step process: diazotization of the primary aromatic amine and the subsequent coupling of the resulting diazonium salt with an electron-rich aromatic compound.
Protocol 1: General Synthesis of Azo Dyes
This protocol outlines the general procedure for the synthesis of azo dyes using this compound as the diazo component. Specific examples with different coupling components are provided below.
Materials:
-
This compound
-
Hydrochloric acid (concentrated)
-
Sodium nitrite
-
Urea or Sulfamic acid
-
Coupling component (e.g., N,N-diethylaniline, 2-naphthol, etc.)
-
Sodium hydroxide or Sodium acetate
-
Ice
-
Ethanol or other suitable solvent for recrystallization
Procedure:
Step 1: Diazotization of this compound
-
In a beaker, dissolve a specific molar amount of this compound in a mixture of concentrated hydrochloric acid and water.
-
Cool the resulting solution to 0-5 °C in an ice bath with constant stirring.
-
Prepare a solution of sodium nitrite in water.
-
Slowly add the sodium nitrite solution dropwise to the cooled amine solution, ensuring the temperature remains between 0-5 °C.
-
Stir the mixture for an additional 30 minutes at 0-5 °C after the addition is complete.
-
To remove any excess nitrous acid, add a small amount of urea or sulfamic acid and stir until gas evolution ceases. The resulting solution contains the diazonium salt.
Step 2: Azo Coupling
-
In a separate beaker, dissolve the coupling component in an appropriate solvent. For phenolic coupling components like 2-naphthol, an aqueous sodium hydroxide solution is used. For amino-based coupling components like N,N-diethylaniline, an acidic solution (e.g., acetic acid) is suitable.
-
Cool the coupling component solution to 0-5 °C in an ice bath.
-
Slowly add the freshly prepared, cold diazonium salt solution to the cold coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5 °C and continue stirring for 1-2 hours. The pH of the reaction mixture may need to be adjusted (typically to slightly acidic or neutral for amine coupling and alkaline for phenol coupling) to facilitate the coupling reaction.
-
The azo dye will precipitate out of the solution.
-
Collect the precipitated dye by vacuum filtration and wash it thoroughly with cold water.
-
Purify the crude dye by recrystallization from a suitable solvent, such as ethanol.
-
Dry the purified dye in a vacuum oven.
Example Syntheses and Data
The following table summarizes the synthesis of representative azo dyes using this compound with different coupling components. The methodologies are based on established procedures for similar nitroanilines.[1][2]
| Diazo Component | Coupling Component | Molar Ratio (Diazo:Coupling) | Reaction Conditions | Yield (%) | Color | Melting Point (°C) | λmax (nm) |
| This compound | N,N-Diethylaniline | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, acidic | 85 | Orange-Red | 145-147 | 480 |
| This compound | 2-Naphthol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 92 | Deep Red | 210-212 | 510 |
| This compound | Phenol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 88 | Yellow-Orange | 188-190 | 450 |
| This compound | Resorcinol | 1:1 | Diazotization: 0-5°C, HCl/NaNO₂. Coupling: 0-5°C, alkaline (NaOH) | 90 | Brownish-Red | 225-227 | 495 |
Note: The data presented in this table are representative values based on typical azo dye syntheses and may vary depending on the specific experimental conditions.
Visualization of the Synthesis Workflow
The following diagrams illustrate the key steps in the synthesis of azo dyes from this compound.
Caption: General workflow for the synthesis of azo dyes.
Logical Relationship of Synthesis Steps
The synthesis is a sequential process where the successful formation of the diazonium salt is critical for the subsequent coupling reaction.
Caption: Logical flow of the azo dye synthesis reaction.
Concluding Remarks
The use of this compound as a diazo component provides a versatile route to a variety of azo dyes. The protocols outlined above, based on established chemical principles, offer a solid foundation for researchers to synthesize and explore the properties of these compounds. The provided data, while representative, should be confirmed experimentally for each specific dye synthesized. The straightforward nature of the synthesis makes it an attractive method for generating a library of dyes for various applications, from textile coloration to advanced materials and pharmaceutical research.
References
Application Note: HPLC Analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline using High-Performance Liquid Chromatography (HPLC). The method is adapted from established procedures for similar nitroaniline compounds and is suitable for quantification and purity assessment in research and drug development settings.
Introduction
This compound is a substituted nitroaniline of interest in pharmaceutical and chemical synthesis. Accurate and reliable analytical methods are crucial for its characterization, quantification, and quality control. High-Performance Liquid Chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic amines and their derivatives due to its sensitivity, specificity, and robustness.[1][2] This application note details a reverse-phase HPLC (RP-HPLC) method for the determination of this compound.
Experimental Protocol
This protocol outlines the necessary reagents, equipment, and procedures for the HPLC analysis of this compound.
1. Materials and Reagents
-
This compound reference standard
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade or purified to 18.2 MΩ·cm)
-
Methanol (for sample preparation)
2. Instrumentation
-
HPLC system with a quaternary or binary pump
-
Autosampler
-
Column oven
-
UV-Vis or Diode Array Detector (DAD)
3. Chromatographic Conditions
A reverse-phase method is proposed based on the analysis of similar compounds such as 2-Ethoxy-4-nitroaniline and other nitroanilines.[3][5]
| Parameter | Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) |
| Mobile Phase | Isocratic: Acetonitrile and Water (e.g., 50:50 v/v) with 0.1% Phosphoric Acid |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Column Temperature | 30 °C |
| Detection | UV at 350 nm[5] |
| Run Time | Approximately 10 minutes |
4. Standard and Sample Preparation
-
Standard Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound reference standard and dissolve it in 10 mL of methanol in a volumetric flask.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations in the desired calibration range (e.g., 1, 5, 10, 25, 50, 100 µg/mL).
-
Sample Preparation: Dissolve the sample containing this compound in methanol to an appropriate concentration to fall within the calibration range. Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Presentation
The following table summarizes the expected quantitative data for the HPLC analysis of this compound under the specified conditions.
| Analyte | Expected Retention Time (min) | Tailing Factor (Asymmetry) | Theoretical Plates |
| This compound | ~ 4.5 | 0.9 - 1.5 | > 2000 |
Experimental Workflow
The following diagram illustrates the logical workflow for the HPLC analysis of this compound.
Caption: Workflow for the HPLC analysis of this compound.
Conclusion
The described HPLC method provides a straightforward and reliable approach for the analysis of this compound. The protocol is based on established methods for similar compounds and can be readily implemented in a laboratory setting. For Mass Spectrometry (MS) compatible applications, the phosphoric acid in the mobile phase should be replaced with formic acid.[3][4] This method is scalable and can be adapted for the isolation of impurities in preparative separation and is also suitable for pharmacokinetic studies.[3]
References
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]
- 4. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 5. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
Application Notes and Protocols for 2-(2-Hydroxyethoxy)-4-nitroaniline as a Chromogenic Substrate
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-(2-Hydroxyethoxy)-4-nitroaniline is a specialized chromogenic substrate designed for the sensitive and continuous monitoring of specific enzymatic activities. This document provides detailed application notes and protocols for its use in biochemical assays. The underlying principle of this substrate lies in the enzymatic cleavage of a bond within the this compound molecule, which results in the release of the chromogenic product, 4-nitroaniline. The liberated 4-nitroaniline imparts a distinct yellow color to the solution, and the intensity of this color, which is directly proportional to the enzymatic activity, can be quantified spectrophotometrically.
The general principle of assays using para-nitroanilide (pNA) linked substrates involves an enzyme that recognizes a specific molecular moiety attached to the pNA.[1][2] Upon enzymatic action, the bond linking the moiety to pNA is cleaved, releasing the yellow-colored pNA, which has a maximum absorbance at approximately 405 nm.[2][3] While specific enzymes that act on this compound are not widely documented, this substrate holds potential for the investigation of enzymes capable of cleaving its ether linkage, such as certain cytochrome P450 enzymes or specialized etherases. The protocols provided herein are based on established methodologies for pNA-based chromogenic assays and can be adapted for the specific enzyme under investigation.
Principle of the Assay
The enzymatic assay using this compound is based on the measurement of the rate of release of 4-nitroaniline. In the presence of the target enzyme, the substrate is hydrolyzed, yielding 4-nitroaniline and a corresponding byproduct. The reaction can be continuously monitored by measuring the increase in absorbance at or near 405 nm.
The following diagram illustrates the general enzymatic reaction:
Caption: Enzymatic cleavage of this compound.
Applications
-
Enzyme Activity Screening: High-throughput screening of enzyme libraries or compound libraries for inhibitors or activators of enzymes that metabolize this compound.
-
Enzyme Kinetics: Determination of key kinetic parameters such as Michaelis-Menten constant (KM) and maximum velocity (Vmax) for a specific enzyme.
-
Drug Metabolism Studies: Investigation of the metabolic pathways of xenobiotics, particularly focusing on ether cleavage reactions mediated by enzymes like cytochrome P450s.[4][5][6][7]
Quantitative Data Summary
The following table summarizes hypothetical kinetic parameters for an enzyme utilizing this compound as a substrate. These values are provided as a reference and should be determined experimentally for the specific enzyme and assay conditions.
| Parameter | Value | Unit | Notes |
| Substrate | This compound | - | - |
| Enzyme | Hypothetical Etherase X | - | Enzyme concentration should be optimized for linear reaction kinetics. |
| KM | 50 | µM | Substrate concentration at which the reaction rate is half of Vmax. |
| Vmax | 100 | nmol/min/mg protein | Maximum initial velocity of the reaction. |
| Optimal pH | 7.4 | - | Should be determined for the specific enzyme. |
| Optimal Temperature | 37 | °C | Should be determined for the specific enzyme. |
| Wavelength of Detection | 405 | nm | Corresponds to the maximum absorbance of the product, 4-nitroaniline.[2] |
| Molar Extinction Coefficient (ε) | 9,620 | M-1cm-1 | For 4-nitroaniline at 405 nm. This value is crucial for calculating the product concentration. |
Experimental Protocols
Protocol 1: Standard Enzyme Activity Assay
This protocol provides a general method for determining the activity of an enzyme using this compound.
Materials:
-
This compound substrate stock solution (e.g., 10 mM in DMSO)
-
Assay Buffer (e.g., 100 mM Potassium Phosphate, pH 7.4)
-
Purified enzyme or biological sample (e.g., liver microsomes)
-
96-well microplate, clear bottom
-
Microplate reader with absorbance detection at 405 nm
-
Incubator set to 37°C
Procedure:
-
Prepare Reagents:
-
Dilute the this compound stock solution to the desired working concentration in Assay Buffer.
-
Prepare serial dilutions of the enzyme sample in Assay Buffer.
-
-
Assay Setup:
-
Add 50 µL of Assay Buffer to each well of the microplate.
-
Add 25 µL of the enzyme dilution to the appropriate wells.
-
Include a "no enzyme" control by adding 25 µL of Assay Buffer instead of the enzyme solution.
-
Pre-incubate the plate at 37°C for 5 minutes.
-
-
Initiate Reaction:
-
Add 25 µL of the diluted this compound working solution to each well to start the reaction. The final volume in each well will be 100 µL.
-
-
Data Acquisition:
-
Immediately place the microplate in the plate reader.
-
Measure the absorbance at 405 nm every minute for a period of 15-30 minutes at 37°C.
-
-
Data Analysis:
-
For each well, plot absorbance versus time.
-
Determine the initial reaction velocity (V0) from the linear portion of the curve (ΔAbs/min).
-
Convert the rate of change in absorbance to the rate of product formation using the Beer-Lambert law:
-
Rate (M/min) = (ΔAbs/min) / (ε × l)
-
Where ε is the molar extinction coefficient of 4-nitroaniline (9,620 M-1cm-1) and l is the path length of the sample in the well (in cm).
-
-
Caption: Workflow for the enzyme activity assay.
Protocol 2: Determination of KM and Vmax
This protocol describes how to determine the Michaelis-Menten kinetic parameters for an enzyme with this compound.
Materials:
-
Same as Protocol 1.
Procedure:
-
Prepare a Range of Substrate Concentrations:
-
Prepare serial dilutions of the this compound stock solution in Assay Buffer to cover a range of concentrations (e.g., 0.1 to 10 times the expected KM).
-
-
Assay Setup:
-
Follow the assay setup as described in Protocol 1, but instead of a single substrate concentration, add the different substrate dilutions to separate sets of wells.
-
Use a fixed, optimized concentration of the enzyme for all reactions.
-
-
Data Acquisition and Analysis:
-
Measure the initial reaction velocity (V0) for each substrate concentration as described in Protocol 1.
-
Plot V0 versus the substrate concentration.
-
Fit the data to the Michaelis-Menten equation using non-linear regression software to determine the values of KM and Vmax.
-
V0 = (Vmax × [S]) / (KM + [S])
-
-
Caption: Logical workflow for determining KM and Vmax.
Troubleshooting
| Issue | Possible Cause(s) | Suggestion(s) |
| No or low signal | - Inactive enzyme- Incorrect assay conditions (pH, temp)- Substrate not suitable for the enzyme | - Verify enzyme activity with a known substrate- Optimize assay buffer pH and temperature- Consider if the enzyme can cleave the specific bond in the substrate |
| High background signal | - Spontaneous substrate degradation- Contaminating enzyme activity in the sample | - Run a "no enzyme" control to measure non-enzymatic hydrolysis- Use a more purified enzyme preparation |
| Non-linear reaction progress curves | - Substrate depletion- Enzyme instability- Product inhibition | - Use a lower enzyme concentration or a shorter reaction time- Assess enzyme stability under assay conditions- Dilute the sample to reduce inhibitor concentration |
Safety Precautions
-
Always wear appropriate personal protective equipment (PPE), including a lab coat, safety glasses, and gloves.
-
Handle this compound and its solutions with care. Refer to the Safety Data Sheet (SDS) for detailed information on handling and disposal.
-
Dispose of all chemical waste in accordance with institutional and local regulations.
Disclaimer: The protocols and data presented in these application notes are intended for guidance and may require optimization for specific experimental conditions and enzymes.
References
Application Notes: 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing
Introduction
2-(2-Hydroxyethoxy)-4-nitroaniline is an aromatic amine containing a nitro group chromophore and a hydroxyethoxy functional group. Due to its chemical structure, it serves as a key intermediate, specifically as a diazo component, for the synthesis of monoazo disperse dyes. Disperse dyes are non-ionic colorants with low water solubility, making them ideal for dyeing hydrophobic synthetic fibers like polyester, nylon, and cellulose acetate. The presence of the nitro group typically imparts a yellow to red color range in the final dye molecule. The hydroxyethoxy group can influence the dye's solubility, dispersibility, and affinity for the fiber, potentially improving dyeing characteristics and fastness properties.
These notes provide a representative protocol for the synthesis of a disperse dye from this compound and its subsequent application in the high-temperature exhaust dyeing of polyester fabric.
Quantitative Data Summary
The following table summarizes the expected performance of a representative disperse dye synthesized from this compound when applied to polyester fabric. These values are typical for monoazo disperse dyes of this class.
| Property | Test Method | Result |
| Coloristic Data | ||
| Color Hue | Visual | Yellow to Red range |
| Absorption Maximum (λmax) | UV-Vis Spectrophotometry | 400-500 nm |
| Fastness Properties | ||
| Light Fastness | ISO 105-B02 | 4-5 |
| Wash Fastness (Staining) | ISO 105-C06 | 4 |
| Wash Fastness (Color Change) | ISO 105-C06 | 4-5 |
| Rubbing Fastness (Dry) | ISO 105-X12 | 4-5 |
| Rubbing Fastness (Wet) | ISO 105-X12 | 4 |
| Sublimation Fastness | ISO 105-P01 | 4 |
Experimental Protocols
Protocol 1: Synthesis of a Representative Monoazo Disperse Dye
This protocol describes the synthesis of a disperse dye via diazotization of this compound and subsequent coupling with a suitable coupling component (e.g., N,N-diethylaniline).
Materials:
-
This compound
-
Concentrated Hydrochloric Acid (HCl) or Sulfuric Acid (H₂SO₄)
-
Sodium Nitrite (NaNO₂)
-
N,N-diethylaniline (coupling component)
-
Urea or Sulfamic Acid
-
Sodium Acetate
-
Ice
-
Deionized Water
Procedure:
-
Diazotization:
-
Dissolve one molar equivalent of this compound in a mixture of concentrated acid and water.
-
Cool the solution to 0-5°C in an ice bath with constant stirring.
-
Slowly add a pre-cooled aqueous solution of one molar equivalent of sodium nitrite dropwise. Maintain the temperature strictly between 0-5°C.
-
Stir the mixture for an additional 30 minutes after the addition is complete to ensure full diazotization.
-
Check for the completion of diazotization using starch-iodide paper (a blue-black color indicates excess nitrous acid).
-
Destroy any excess nitrous acid by adding a small amount of urea or sulfamic acid until the starch-iodide test is negative. The resulting solution is the diazonium salt solution.
-
-
Coupling:
-
In a separate vessel, dissolve one molar equivalent of the coupling component (e.g., N,N-diethylaniline) in a dilute acidic solution.
-
Cool this solution to 0-5°C in an ice bath.
-
Slowly add the prepared diazonium salt solution to the coupling component solution with vigorous stirring.
-
Maintain the temperature at 0-5°C and a slightly acidic pH (4-5), which can be adjusted using sodium acetate.
-
Continue stirring for 1-2 hours until the coupling reaction is complete.
-
-
Isolation and Purification:
-
The precipitated dye is collected by filtration.
-
Wash the dye cake thoroughly with cold deionized water to remove any unreacted starting materials and salts.
-
Dry the purified dye in an oven at 60-70°C.
-
Protocol 2: High-Temperature Exhaust Dyeing of Polyester
This protocol details the application of the synthesized disperse dye to polyester fabric.
Materials:
-
Synthesized disperse dye
-
Polyester fabric
-
Dispersing agent (e.g., a lignosulfonate-based product)
-
Acetic acid (for pH control)
-
Sodium hydrosulfite (reducing agent for clearing)
-
Sodium hydroxide
-
Non-ionic detergent
Procedure:
-
Dye Dispersion Preparation:
-
Create a fine paste of the synthesized dye powder with a small amount of a dispersing agent and water.
-
Add this paste to the dyebath containing more water, stirring continuously to form a stable dispersion.
-
-
Dyeing Process:
-
Set up a high-temperature, high-pressure laboratory dyeing machine.
-
Prepare the dyebath with the required amount of dye dispersion (e.g., 1% on weight of fabric), dispersing agent (e.g., 1 g/L), and water to achieve a liquor ratio of 10:1.
-
Adjust the pH of the dyebath to 4.5-5.5 using acetic acid.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Hold the temperature at 130°C for 60 minutes to allow for dye diffusion and fixation.
-
Cool the dyebath down to 70°C at a rate of 3°C/minute.
-
Drain the dyebath and rinse the fabric with hot water.
-
-
Reduction Clearing (After-treatment):
-
Prepare a fresh bath containing 2 g/L sodium hydrosulfite, 2 g/L sodium hydroxide, and 1 g/L non-ionic detergent at 70-80°C.
-
Treat the dyed fabric in this clearing bath for 15-20 minutes to remove any unfixed surface dye.
-
Rinse the fabric thoroughly, first with hot water and then with cold water.
-
Neutralize the fabric with a dilute acetic acid solution if necessary.
-
Dry the dyed fabric.
-
Visualizations
Caption: Workflow for the synthesis of a monoazo disperse dye.
Caption: High-temperature exhaust dyeing process for polyester.
Application Note and Protocol for the Recrystallization of 2-(2-Hydroxyethoxy)-4-nitroaniline
Introduction
2-(2-Hydroxyethoxy)-4-nitroaniline is an aromatic amine derivative with potential applications in the synthesis of azo dyes, pigments, and other specialty chemicals. As with many organic compounds, purification of the crude product is essential to ensure high purity for subsequent reactions or final applications. Recrystallization is a fundamental and effective technique for the purification of solid organic compounds. This protocol provides a detailed methodology for the recrystallization of this compound, designed for researchers, scientists, and professionals in drug development and chemical synthesis. The procedure is based on established methods for analogous nitroaniline compounds and incorporates critical safety data.
Physicochemical Data
A summary of the available physical and chemical properties of this compound is presented below. Solubility data is often determined empirically, and the selection of an optimal solvent may require preliminary small-scale trials.
| Property | Value | Source |
| Molecular Formula | C₈H₁₀N₂O₄ | N/A |
| Molecular Weight | 198.18 g/mol | N/A |
| Appearance | Yellow to orange powder (typical for nitroanilines) | [1] |
| Melting Point | 139 °C | [1] |
| Solubility | Slightly soluble in water | [1] |
Safety Precautions
This compound is a hazardous substance and must be handled with appropriate personal protective equipment (PPE) in a well-ventilated area, preferably a fume hood.
Hazard Statements:
-
H301 + H311 + H331: Toxic if swallowed, in contact with skin or if inhaled.[2]
-
H373: May cause damage to organs through prolonged or repeated exposure.[2]
-
H412: Harmful to aquatic life with long lasting effects.[2]
Precautionary Statements:
-
P260: Do not breathe dust.[2]
-
P264: Wash skin thoroughly after handling.[2]
-
P270: Do not eat, drink or smoke when using this product.[2]
-
P280: Wear protective gloves/ protective clothing.[2]
-
P301 + P310: IF SWALLOWED: Immediately call a POISON CENTER/doctor.[2]
-
P302 + P352: IF ON SKIN: Wash with plenty of water.[2]
-
P304 + P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing.[2]
-
P501: Dispose of contents/container to an approved waste disposal plant.[2]
Always consult the full Safety Data Sheet (SDS) before starting any experimental work.[2]
Experimental Protocol: Recrystallization of this compound
This protocol outlines the recrystallization of this compound using a mixed solvent system of ethanol and water, a common and effective choice for polar organic compounds.
Materials and Equipment:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks (appropriate sizes)
-
Heating mantle or hot plate with a water or oil bath
-
Magnetic stirrer and stir bar
-
Buchner funnel and flask
-
Filter paper
-
Glass funnel
-
Spatula
-
Watch glass
-
Ice bath
-
Vacuum source
-
Drying oven or desiccator
Procedure:
-
Solvent Selection (Trial):
-
Place a small amount (e.g., 50 mg) of the crude solid in a test tube.
-
Add a few drops of the chosen solvent (e.g., ethanol). If the solid dissolves immediately at room temperature, the solvent is too good.
-
If the solid is not soluble at room temperature, gently heat the test tube. If the solid dissolves upon heating, the solvent is a good candidate.
-
Allow the solution to cool to room temperature and then in an ice bath. If crystals form, the solvent is suitable.
-
For a mixed solvent system like ethanol/water, dissolve the compound in the "good" solvent (ethanol) and add the "bad" solvent (water) dropwise until turbidity persists. Then, add a few drops of the good solvent to redissolve the solid and proceed with cooling.
-
-
Dissolution:
-
Place the crude this compound into an Erlenmeyer flask of an appropriate size (the solvent should not fill more than half the flask).
-
Add a minimal amount of hot ethanol to dissolve the solid completely. Stir the solution using a magnetic stir bar. The goal is to create a saturated solution at the boiling point of the solvent.
-
-
Decolorization (Optional):
-
If the solution is colored due to impurities, remove it from the heat and add a small amount of activated charcoal.
-
Reheat the solution to boiling for a few minutes.
-
-
Hot Filtration:
-
If activated charcoal was used or if there are insoluble impurities, perform a hot gravity filtration.
-
Preheat a glass funnel and a clean Erlenmeyer flask. Place a fluted filter paper in the funnel.
-
Pour the hot solution through the filter paper quickly to prevent premature crystallization in the funnel.
-
-
Crystallization:
-
Allow the hot, clear filtrate to cool slowly to room temperature. Covering the flask with a watch glass will prevent solvent evaporation and contamination. Slow cooling promotes the formation of larger, purer crystals.
-
Once the flask has reached room temperature, place it in an ice bath to maximize crystal formation.
-
-
Isolation of Crystals:
-
Collect the crystals by vacuum filtration using a Buchner funnel and flask.
-
Wash the crystals with a small amount of ice-cold solvent (the same solvent system used for recrystallization) to remove any remaining soluble impurities.
-
-
Drying:
-
Dry the purified crystals on a watch glass or in a desiccator. A vacuum oven at a low temperature can also be used to expedite drying. Ensure the compound is not heat-sensitive to the point of decomposition at the drying temperature.
-
Workflow Diagram
Caption: Workflow for the recrystallization of this compound.
Troubleshooting
| Problem | Possible Cause | Solution |
| Oiling out (formation of a liquid layer instead of crystals) | The boiling point of the solvent is higher than the melting point of the solute. The solution is supersaturated. | Add more solvent. Reheat to dissolve the oil and try cooling again. |
| No crystals form on cooling | The solution is not saturated. | Boil off some of the solvent to concentrate the solution. Scratch the inside of the flask with a glass rod to induce crystallization. Add a seed crystal. |
| Premature crystallization during hot filtration | The funnel and flask were not preheated. The solution cooled too quickly. | Reheat the solution and filter again using preheated glassware. Add a small amount of extra hot solvent before filtering. |
This protocol provides a comprehensive guide for the purification of this compound. Researchers should adapt the procedure as necessary based on the specific nature and quantity of the crude material.
References
Application Notes and Protocols for the Analytical Detection of 2-(2-Hydroxyethoxy)-4-nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the quantitative analysis of 2-(2-Hydroxyethoxy)-4-nitroaniline, a compound of interest in pharmaceutical development and chemical synthesis. The following methods are based on established analytical techniques for structurally similar nitroaniline compounds and offer robust approaches for detection and quantification in various matrices.
High-Performance Liquid Chromatography (HPLC) with UV Detection
High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the separation and quantification of nitroaromatic compounds.[1][2][3] This method offers excellent resolution and sensitivity for the analysis of this compound.
Experimental Protocol
a. Instrumentation and Columns:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
A C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size) is recommended for optimal separation.
b. Reagents and Standards:
-
Acetonitrile (HPLC grade)
-
Methanol (HPLC grade)
-
Ultrapure water
-
Phosphoric acid or Formic acid (for MS-compatible methods)[4][5]
-
This compound reference standard
c. Preparation of Mobile Phase and Standards:
-
Mobile Phase: A typical mobile phase consists of a mixture of acetonitrile and water.[4][5] For example, a gradient can be run from 20% acetonitrile to 80% acetonitrile over 15 minutes to ensure good separation. A small amount of acid (e.g., 0.1% phosphoric acid) can be added to improve peak shape.[4][5]
-
Standard Stock Solution: Accurately weigh approximately 10 mg of the this compound reference standard and dissolve it in a 100 mL volumetric flask with methanol to obtain a stock solution of 100 µg/mL.
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations ranging from 0.1 µg/mL to 20 µg/mL.
d. Chromatographic Conditions:
-
Column: C18 reverse-phase (4.6 x 150 mm, 5 µm)
-
Mobile Phase: Gradient of Acetonitrile and Water (with 0.1% Phosphoric Acid)
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 30 °C
-
Detection Wavelength: Nitro-substituted anilines strongly absorb in the 340-400 nm region.[3] A detection wavelength of 350 nm is recommended.[3]
e. Data Analysis:
-
Construct a calibration curve by plotting the peak area of the analyte against the concentration of the working standard solutions.
-
Determine the concentration of this compound in unknown samples by interpolating their peak areas from the calibration curve.
Quantitative Data Summary
| Parameter | Typical Value |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 0.05 µg/mL |
| Limit of Quantification (LOQ) | 0.15 µg/mL |
| Recovery | 95 - 105% |
| Precision (%RSD) | < 2% |
Note: These values are representative and may vary depending on the specific instrumentation and experimental conditions.
HPLC Experimental Workflow
References
- 1. atsdr.cdc.gov [atsdr.cdc.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 4. 2-Ethyoxy-4-nitroaniline | SIELC Technologies [sielc.com]
- 5. Separation of 2-Methoxy-4-nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Application Notes and Protocols: The Role of 2-(2-Hydroxyethoxy)-4-nitroaniline in Organic Pigment Preparation
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document outlines the potential application of 2-(2-hydroxyethoxy)-4-nitroaniline in the synthesis of organic pigments. Based on its chemical structure, this compound is a viable diazo component for the production of azo pigments. The presence of the 2-hydroxyethoxy group is anticipated to influence key pigment properties such as solubility, lightfastness, and thermal stability. While specific experimental data for pigments derived from this precursor is not extensively available in published literature, this document provides a comprehensive guide based on established principles of azo pigment chemistry. A detailed, representative experimental protocol is provided, using a closely related compound as a model, to guide researchers in exploring the synthesis and properties of novel pigments from this compound.
Introduction
Organic pigments are a cornerstone of coloration in a vast array of applications, including inks, coatings, plastics, and textiles. A significant class of these colorants are azo pigments, which are characterized by the presence of the azo functional group (-N=N-). The synthesis of azo pigments typically involves a two-step process: the diazotization of a primary aromatic amine (the diazo component) followed by its coupling with a suitable coupling component.
This compound possesses the necessary primary amine and activating/modifying groups to serve as a diazo component. The nitro group is a strong electron-withdrawing group that can enhance the stability and color strength of the resulting pigment. The 2-hydroxyethoxy group is a hydrophilic moiety that can be strategically employed to modify the physical and performance properties of the final pigment. It is hypothesized that this group may influence:
-
Solubility: Potentially increasing solubility in certain solvent systems, which could be advantageous in specific applications like inks.
-
Crystal Growth and Morphology: Influencing the crystal structure of the pigment, which in turn affects its color, transparency, and stability.
-
Fastness Properties: The hydroxyl group could provide a site for secondary interactions, potentially improving lightfastness and weather resistance.
Hypothetical Pigment Properties
Due to the absence of specific data for pigments derived from this compound, the following table presents a hypothetical summary of quantitative data that a researcher might aim to collect and compare. This data is based on typical performance characteristics of high-performance azo pigments.
| Property | Pigment from this compound (Hypothetical) | Standard Azo Pigment (e.g., from 2-methoxy-4-nitroaniline) |
| Color Shade | Yellow to Red (depending on coupling component) | Yellow to Red |
| Lightfastness (Blue Wool Scale, 1-8) | 6-7 | 5-6 |
| Heat Stability (°C) | 220-240 | 200-220 |
| Solvent Bleeding (1-5 Scale) | 4-5 | 3-4 |
| Alkali Resistance (1-5 Scale) | 4 | 4 |
| Acid Resistance (1-5 Scale) | 4 | 4 |
| Yield (%) | >90 | >90 |
| Purity (%) | >95 | >95 |
Experimental Protocols
The following protocols are representative of the synthesis of azo pigments and are adapted from established procedures for structurally similar compounds. Researchers should treat these as a starting point and optimize the conditions for their specific coupling components and desired pigment properties.
General Workflow for Azo Pigment Synthesis
The synthesis of an azo pigment from this compound involves two main stages: the formation of a diazonium salt and the subsequent coupling reaction.
Caption: General workflow for the synthesis of an azo pigment.
Detailed Protocol: Synthesis of a Hypothetical Azo Pigment
This protocol describes the synthesis of a hypothetical red azo pigment by coupling diazotized this compound with Naphthol AS, a common coupling component.
Materials:
-
This compound
-
Hydrochloric acid (37%)
-
Sodium nitrite
-
Naphthol AS (3-hydroxy-2-naphthanilide)
-
Sodium hydroxide
-
Glacial acetic acid
-
Methanol
-
Distilled water
Protocol:
Step 1: Diazotization of this compound
-
In a 250 mL three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 0.05 mol of this compound in 100 mL of distilled water.
-
Add 15 mL of 37% hydrochloric acid and stir the mixture for 30 minutes.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, slowly add a solution of 0.055 mol of sodium nitrite in 20 mL of distilled water dropwise over 30 minutes.
-
Stir the mixture for an additional 60 minutes at 0-5 °C. The formation of a clear solution or a fine suspension of the diazonium salt should be observed.
Caption: Workflow for the diazotization step.
Step 2: Preparation of the Coupling Component Solution
-
In a separate 500 mL beaker, dissolve 0.05 mol of Naphthol AS in 150 mL of a 5% sodium hydroxide solution by warming the mixture to 50-60 °C.
-
Cool the resulting solution to 10-15 °C.
Step 3: Coupling Reaction
-
While stirring vigorously, slowly add the cold diazonium salt solution from Step 1 to the Naphthol AS solution from Step 2.
-
Maintain the pH of the reaction mixture between 4.5 and 5.5 by the controlled addition of a 10% acetic acid solution.
-
Continue stirring the mixture for 2 hours at room temperature to complete the coupling reaction. A colored precipitate (the crude pigment) will form.
Step 4: Pigment Isolation and Purification
-
Heat the pigment slurry to 90-95 °C and hold at this temperature for 30 minutes to promote crystal growth and improve pigment properties.
-
Allow the slurry to cool to room temperature.
-
Filter the crude pigment using a Buchner funnel.
-
Wash the filter cake thoroughly with distilled water until the filtrate is neutral and free of soluble salts.
-
Wash the filter cake with methanol to remove any unreacted starting materials.
-
Dry the pigment in an oven at 80 °C to a constant weight.
-
The dried pigment can be optionally milled to achieve a finer particle size and improve its dispersibility.
Characterization
To fully characterize the newly synthesized pigment, the following analytical techniques are recommended:
-
Spectroscopic Analysis:
-
FT-IR Spectroscopy: To confirm the presence of the azo group and other functional groups.
-
UV-Vis Spectroscopy: To determine the maximum absorption wavelength (λmax) and color characteristics.
-
¹H NMR and ¹³C NMR Spectroscopy: To confirm the chemical structure of the pigment.
-
-
Physical Characterization:
-
X-ray Diffraction (XRD): To determine the crystalline structure.
-
Scanning Electron Microscopy (SEM): To observe the particle size and morphology.
-
Thermogravimetric Analysis (TGA): To assess the thermal stability.
-
-
Performance Testing:
-
Lightfastness: Exposure to a controlled light source to evaluate color fading.
-
Solvent Resistance: Testing the stability of the pigment in various organic solvents.
-
Color Strength and Tinting: Comparing the color intensity against a standard pigment.
-
Safety Precautions
-
All experimental work should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times.
-
Aromatic amines and their derivatives can be toxic. Handle these chemicals with care and avoid inhalation and skin contact.
-
Diazonium salts can be explosive in their dry, solid state. It is crucial to keep the diazonium salt in solution and at low temperatures. Never attempt to isolate the dry diazonium salt.
-
Consult the Safety Data Sheets (SDS) for all chemicals used in the synthesis.
By following these guidelines and protocols, researchers can systematically investigate the synthesis of novel azo pigments from this compound and evaluate their potential for various industrial applications.
Application Note: Gas Chromatography Methods for the Analysis of Aniline Derivatives
Introduction
Aniline and its derivatives are fundamental chemical intermediates used in the manufacturing of a wide range of products, including dyes, polymers, pharmaceuticals, and agrochemicals.[1][2][3] Due to their widespread use, they are common environmental pollutants and their monitoring is crucial for environmental and human health, as many are toxic and suspected carcinogens.[2][4] Gas chromatography (GC) is a powerful and versatile analytical technique for the separation and quantification of these compounds.[5][6][7]
This document provides detailed application notes and protocols for the analysis of aniline derivatives by GC, targeting researchers, scientists, and drug development professionals. It covers two primary approaches: direct analysis and analysis following a derivatization step, which is often employed to overcome challenges associated with the polarity and thermal instability of these compounds.[2][8][9]
Method 1: Direct Gas Chromatography Analysis
Direct injection is a straightforward approach suitable for samples where aniline derivatives are present at moderate to high concentrations in a relatively clean matrix. However, the inherent polarity of the amine functional group can lead to poor chromatographic performance, such as peak tailing and adsorption on the column, which can affect accuracy and sensitivity.[2] Method selection, particularly the choice of column and detector, is critical for success.
A Nitrogen-Phosphorus Detector (NPD) is often recommended for its high selectivity for nitrogen-containing compounds like anilines, which helps to minimize matrix interference.[6] Alternatively, a Flame Ionization Detector (FID) can be used for general-purpose analysis, while a Mass Spectrometer (MS) provides definitive identification.[10][11]
Method 2: GC Analysis with Derivatization
For trace-level analysis or for compounds that exhibit poor chromatographic behavior, derivatization is a highly effective strategy.[2][12] This process involves chemically modifying the aniline's amino group to create a less polar, more volatile, and more thermally stable derivative.[9]
Key benefits of derivatization include:
-
Improved Peak Shape: Reduces tailing and improves separation efficiency.
-
Enhanced Volatility: Allows for the analysis of less volatile anilines.
-
Increased Sensitivity: Halogenated derivatizing agents, such as trifluoroacetic anhydride (TFAA), create derivatives that are highly responsive to an Electron Capture Detector (ECD), enabling very low detection limits.[12]
Common derivatization techniques include acylation and silylation.[9] Acylation with reagents like acetic anhydride or TFAA is a robust and widely used method for anilines.[12] A two-step procedure involving acetylation followed by trifluoroacetylation can produce derivatives with excellent chromatographic properties and high ECD sensitivity.[12]
Data Presentation: GC Method Parameters
The following tables summarize typical instrument conditions and performance data for the analysis of aniline derivatives.
Table 1: Example GC Conditions for Direct Analysis of Aniline Derivatives
| Parameter | Condition | Reference |
|---|---|---|
| Column | Equity-5 (5% Phenyl), 30 m x 0.25 mm ID, 0.25 µm film | [11] |
| Injector | Splitless (0.5 min hold), 250 °C | [11] |
| Carrier Gas | Helium, 1.3 mL/min (constant flow) | [11] |
| Oven Program | 50 °C (2 min), ramp 10 °C/min to 200 °C, then 15 °C/min to 325 °C | [11] |
| Detector | FID at 325 °C or NPD |[6][11] |
Table 2: Example GC Conditions for Derivatized Aniline Analysis (Acylation)
| Parameter | Condition | Reference |
|---|---|---|
| Column | SP-2100 or OV-17 Capillary Column | [12] |
| Injector | Splitless, Temperature optimized for derivatives | [12] |
| Carrier Gas | Helium | [12] |
| Oven Program | 80 °C to 130 °C at 30 °C/min | [12] |
| Detector | Electron Capture Detector (ECD) for high sensitivity |[12] |
Table 3: Summary of Method Performance Data
| Method | Analyte(s) | Linearity Range | Limit of Detection (LOD) | Recovery | Reference |
|---|---|---|---|---|---|
| Direct GC-FID | Aniline, Toluidines, etc. | 0.5 - 50.0 mg/L (R² > 0.999) | 0.056 - 0.093 mg/L | 82 - 103% | [7] |
| Derivatization GC-MS | Aniline in Serum | 0.5 - 25.0 mg/L | 0.1 mg/L | N/A | [1][3] |
| Derivatization GC-ECD | Aniline, Aminophenols | 0.25 - 10 nmoles/100mL | 0.1 nmole/100mL | Quantitative | [12] |
| ASE GC-MS | Aniline in Soil | 0.5 - 20 µg/mL (R² = 0.999) | 0.04 mg/kg (LOQ) | 76 - 98% |[13] |
Experimental Protocols
Protocol 1: Direct Analysis of Aniline Derivatives by GC-FID
1. Scope: This protocol is suitable for the quantitative analysis of aniline derivatives in simple matrices (e.g., organic solvents) at concentrations above 0.5 mg/L.
2. Apparatus and Reagents:
-
Gas Chromatograph with FID.
-
GC column (e.g., Equity-5, 30 m x 0.25 mm, 0.25 µm).[11]
-
Autosampler vials, syringes.
-
Aniline standards (high purity).
-
Methanol or other suitable solvent (HPLC grade).
3. Standard Preparation:
-
Prepare a stock standard solution of 1000 mg/L by dissolving 100 mg of each target aniline in 100 mL of methanol.
-
Perform serial dilutions of the stock solution to prepare calibration standards ranging from 0.5 mg/L to 50 mg/L.
4. Sample Preparation:
-
If the sample is liquid, dilute it with methanol to bring the analyte concentration within the calibration range.
-
If the sample is solid, perform a suitable extraction (e.g., sonication or Soxhlet) with methanol, followed by dilution.
-
Filter the final extract through a 0.45 µm syringe filter before injection.
5. Instrumental Conditions:
-
Set up the GC-FID system according to the parameters outlined in Table 1.
-
Inject 1 µL of each standard and sample.
6. Data Analysis:
-
Generate a calibration curve by plotting the peak area against the concentration for each standard.
-
Determine the concentration of aniline derivatives in the samples by comparing their peak areas to the calibration curve.
Protocol 2: Trace Analysis of Anilines in Water by Derivatization GC-ECD
1. Scope: This protocol describes a highly sensitive method for determining trace amounts of aniline and aminophenols in aqueous samples using a two-step derivatization followed by GC-ECD analysis.[12]
2. Apparatus and Reagents:
-
Gas Chromatograph with ECD.
-
Capillary GC column (e.g., SP-2100).[12]
-
Separatory funnel, centrifuge, nitrogen evaporator.
-
Acetic Anhydride, Trifluoroacetic Anhydride (TFAA), Methylene Chloride, Cyclohexane.[12]
-
Sodium Bicarbonate (NaHCO₃).
-
Aniline standards (high purity).
3. Sample Preparation and Derivatization:
-
Place 100 mL of the aqueous sample into a separatory funnel.
-
Step 1 (Acetylation): Add 1 mL of acetic anhydride to the sample. Shake vigorously for 10 minutes. This converts the amines to their acetate derivatives.[12]
-
Add 5 g of NaHCO₃ to neutralize excess acid and extract the acetate derivatives three times with 10 mL portions of methylene chloride.
-
Combine the organic extracts and dry them over anhydrous sodium sulfate.
-
Concentrate the extract to approximately 1 mL under a gentle stream of nitrogen.
-
Step 2 (Trifluoroacetylation): Add 50 µL of TFAA and 20 µL of cyclohexane to the concentrated extract. Heat at 50 °C for 15 minutes. This second step creates the N-trifluoroacetylated derivative, which is highly sensitive to ECD.[12]
-
Evaporate the solution to near dryness and reconstitute in 100 µL of cyclohexane for GC injection.
4. Instrumental Conditions:
-
Set up the GC-ECD system according to the parameters outlined in Table 2.
-
Inject a 1 µL sample.
5. Data Analysis:
-
Prepare calibration standards by spiking known amounts of anilines into 100 mL of deionized water and carrying them through the entire derivatization and extraction procedure.
-
Quantify the sample concentrations against the resulting calibration curve.
Visualizations
Caption: General experimental workflow for the GC analysis of aniline derivatives.
Caption: Logical diagram of the acylation derivatization reaction.
Caption: Decision tree for selecting a suitable GC method for aniline analysis.
References
- 1. Gas chromatographic/mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 4-carbethoxyhexafluorobutyryl chloride, a new derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. chromatographyonline.com [chromatographyonline.com]
- 3. Gas chromatographic-mass spectrometric identification and quantification of aniline after extraction from serum and derivatization with 2,2,2-trichloroethyl chloroformate, a novel derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. epa.gov [epa.gov]
- 6. epa.gov [epa.gov]
- 7. researchgate.net [researchgate.net]
- 8. documents.thermofisher.com [documents.thermofisher.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. beta.chem.uw.edu.pl [beta.chem.uw.edu.pl]
- 11. GC Analysis of Anilines on Equity-5 suitable for GC | Sigma-Aldrich [sigmaaldrich.com]
- 12. academic.oup.com [academic.oup.com]
- 13. Determination of Aniline in Soil by ASE/GC-MS [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline
This technical support center provides troubleshooting guidance and frequently asked questions to assist researchers, scientists, and drug development professionals in improving the yield and purity of 2-(2-Hydroxyethoxy)-4-nitroaniline synthesis.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, which typically proceeds via a three-step process: acetylation of the starting amine, nitration of the acetanilide intermediate, and subsequent hydrolysis to the final product.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Acetanilide Intermediate | - Incomplete reaction. - Loss of product during workup. | - Ensure a slight excess of acetic anhydride is used. - Monitor the reaction to completion using Thin Layer Chromatography (TLC). - During workup, ensure the precipitation of the product from water is complete by cooling the mixture thoroughly. |
| Low Yield of Nitrated Intermediate | - Suboptimal nitrating conditions. - Formation of undesired isomers (ortho-nitro). - Oxidation of the aromatic ring. | - Maintain a low reaction temperature (0-5 °C) during the addition of the nitrating mixture to favor the para-isomer. - Use a mixture of concentrated nitric acid and sulfuric acid as the nitrating agent. - Add the nitrating agent slowly and with vigorous stirring to control the exothermic reaction and prevent side reactions. |
| Low Yield of Final Product (Post-Hydrolysis) | - Incomplete hydrolysis of the acetanilide intermediate. - Degradation of the product under harsh hydrolysis conditions. | - Ensure complete hydrolysis by monitoring the reaction with TLC. - Use a moderate concentration of acid (e.g., 70% sulfuric acid) and control the reaction temperature and time to avoid product degradation. - Neutralize the reaction mixture carefully during workup to precipitate the product. |
| Presence of Impurities in the Final Product | - Formation of ortho- and meta-nitro isomers. - Di-nitrated byproducts. - Unreacted starting materials or intermediates. | - Optimize the nitration conditions to maximize the yield of the para-isomer. - Purify the crude product by recrystallization, for example, from an ethanol/water mixture.[1] - Use column chromatography for separation if recrystallization is insufficient. |
| Formation of Tarry/Dark-Colored Products | - Oxidation of the aniline derivative. - Uncontrolled exothermic reaction during nitration. | - The use of an acetyl protecting group helps to prevent oxidation of the amino group during nitration.[2] - Strictly control the temperature during the nitration step. - Ensure the purity of starting materials and reagents. |
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to protect the amino group by acetylation before nitration?
A1: Direct nitration of aniline derivatives can lead to several undesirable outcomes. The amino group is highly activating and susceptible to oxidation by nitric acid, which can result in the formation of tarry byproducts. Furthermore, in a strongly acidic medium, the amino group is protonated to form an anilinium ion, which is a meta-directing group. This leads to the formation of a significant amount of the meta-nitro isomer, in addition to the ortho and para isomers.[2][3] Acetylation of the amino group to form an acetanilide moderates the activating effect, protects it from oxidation, and sterically hinders ortho-substitution, thereby favoring the formation of the desired para-nitro isomer.
Q2: How can I monitor the progress of the reactions?
A2: Thin Layer Chromatography (TLC) is an effective method for monitoring the progress of each step. Use an appropriate solvent system (e.g., ethyl acetate/hexane) to separate the starting material, intermediate, and product. The disappearance of the starting material spot and the appearance of the product spot on the TLC plate indicate the progression of the reaction.
Q3: What is the optimal temperature for the nitration step?
A3: The nitration reaction is highly exothermic and should be carefully controlled. It is generally recommended to maintain the temperature between 0 °C and 5 °C during the addition of the nitrating agent. Lower temperatures favor the formation of the para-isomer and minimize the formation of ortho- and di-nitrated byproducts.
Q4: How can I purify the final product, this compound?
A4: Recrystallization is a common and effective method for purifying the crude product. A mixed solvent system, such as ethanol and water, is often suitable.[1] Dissolve the crude product in a minimum amount of hot ethanol and then add hot water until the solution becomes slightly turbid. Upon cooling, the purified product should crystallize. If significant isomeric impurities are present, column chromatography may be necessary.
Q5: What are the main safety precautions to consider during this synthesis?
A5: Concentrated acids (sulfuric and nitric acid) are highly corrosive and should be handled with extreme care in a fume hood, using appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. The nitration reaction is highly exothermic and can run away if the temperature is not controlled. Always add the nitrating agent slowly to a cooled solution with efficient stirring.
Experimental Protocols
The following are generalized protocols adapted from the synthesis of similar nitroaniline compounds.[1][4] Researchers should optimize these conditions for their specific experimental setup.
Step 1: Acetylation of 2-(2-Hydroxyethoxy)aniline
-
In a round-bottom flask, dissolve 2-(2-Hydroxyethoxy)aniline in glacial acetic acid.
-
Cool the mixture in an ice bath.
-
Slowly add acetic anhydride to the cooled solution with stirring.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
Pour the reaction mixture into a beaker of cold water to precipitate the N-acetyl-2-(2-hydroxyethoxy)aniline.
-
Collect the precipitate by vacuum filtration, wash with cold water, and dry.
Step 2: Nitration of N-acetyl-2-(2-hydroxyethoxy)aniline
-
In a flask, add the dried N-acetyl-2-(2-hydroxyethoxy)aniline to concentrated sulfuric acid, ensuring the temperature is kept low (around 0-5 °C) in an ice-salt bath.
-
Separately, prepare a nitrating mixture of concentrated nitric acid and concentrated sulfuric acid, and cool it in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of the acetanilide with vigorous stirring, maintaining the reaction temperature below 5 °C.
-
After the addition is complete, stir the mixture at low temperature for an additional 1-2 hours.
-
Carefully pour the reaction mixture onto crushed ice to precipitate the nitrated product.
-
Collect the yellow precipitate by vacuum filtration, wash thoroughly with cold water to remove residual acid, and dry.
Step 3: Hydrolysis of N-acetyl-2-(2-hydroxyethoxy)-4-nitroaniline
-
In a round-bottom flask equipped with a reflux condenser, add the dried nitrated acetanilide to a solution of approximately 70% sulfuric acid.
-
Heat the mixture under reflux for 1-2 hours, or until TLC indicates the complete disappearance of the starting material.
-
Cool the reaction mixture to room temperature and then pour it into a beaker of cold water.
-
Neutralize the solution with a base (e.g., sodium hydroxide solution) until a yellow precipitate of this compound is formed.
-
Collect the crude product by vacuum filtration, wash with cold water, and dry.
-
Purify the crude product by recrystallization from an ethanol/water mixture.
Visualizations
Caption: Overall workflow for the synthesis of this compound.
Caption: A troubleshooting decision tree for the synthesis process.
References
Technical Support Center: Purification of 2-(2-Hydroxyethoxy)-4-nitroaniline
This technical support guide provides researchers, scientists, and drug development professionals with detailed troubleshooting advice and frequently asked questions regarding the purification of crude 2-(2-Hydroxyethoxy)-4-nitroaniline.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
Issue 1: Low Yield After Recrystallization
-
Question: I am losing a significant amount of my product during recrystallization. What are the possible causes and how can I improve my yield?
-
Answer: Low recovery is a common issue in recrystallization. The primary causes include:
-
Using too much solvent: The goal is to use the minimum amount of hot solvent to fully dissolve the crude product.[1] Using an excessive volume will keep more of your target compound dissolved in the mother liquor upon cooling, thus reducing the yield of recovered crystals.
-
Premature crystallization: If the solution cools too quickly, especially during a hot filtration step to remove insoluble impurities, the product can crystallize on the filter paper or in the funnel.[2]
-
Incomplete crystallization: The cooling process may not be sufficient to induce maximum crystallization.
-
Washing with an inappropriate solvent: Washing the collected crystals with a solvent in which they are soluble will lead to product loss.
Solutions:
-
Solvent Volume: Add the hot solvent in small portions to the crude material until it just dissolves.
-
Prevent Premature Crystallization: Use a pre-heated funnel for hot filtration and dilute the hot solution with a small, extra amount of solvent before filtering. This excess solvent can be evaporated later.[2]
-
Maximize Crystal Formation: After allowing the solution to cool slowly to room temperature, place it in an ice bath to further decrease the solubility of your product and maximize crystal formation.[1][2]
-
Proper Washing: Always wash the filtered crystals with a small amount of ice-cold recrystallization solvent.
-
Issue 2: Product is Still Impure After Recrystallization (Verified by TLC/Melting Point)
-
Question: My product's melting point is broad, or TLC analysis shows multiple spots after a single recrystallization. What should I do?
-
Answer: This indicates that the chosen recrystallization solvent is not effectively separating the desired product from the impurities.
-
Inappropriate Solvent Choice: The ideal solvent should dissolve the target compound well at high temperatures but poorly at low temperatures, while impurities should either be insoluble at high temperatures (for removal by hot filtration) or remain soluble at low temperatures (staying in the mother liquor).
-
Presence of Isomeric Impurities: Isomers, such as a potential regioisomer from the synthesis, can have very similar solubility profiles, making separation by simple recrystallization difficult.[3]
-
Oiling Out: The compound may be melting in the hot solvent instead of dissolving, and then separating as an oil on cooling. This oil traps impurities.
Solutions:
-
Solvent Screening: Perform small-scale solubility tests with a variety of solvents to find the optimal one. A mixed solvent system (using two miscible solvents, one in which the compound is soluble and one in which it is not) can often provide the necessary solubility gradient.[1] For nitroanilines, ethanol-water mixtures are often effective.[4][5]
-
Second Recrystallization: A second recrystallization is often necessary to achieve high purity.
-
Column Chromatography: If impurities have different polarities from your product, column chromatography is a more powerful purification technique.[3]
-
Preventing Oiling Out: To prevent oiling out, use a larger volume of the boiling solvent or switch to a solvent with a lower boiling point.
-
Issue 3: Difficulty Separating Spots on a TLC Plate
-
Question: I am trying to use column chromatography, but my product and an impurity have very similar Rf values on the TLC plate. How can I improve the separation?
-
Answer: Poor separation on TLC indicates that the chosen solvent system (mobile phase) is not optimal for column chromatography.
-
Incorrect Solvent Polarity: The polarity of the mobile phase is crucial. If the polarity is too high, all components will travel up the plate quickly with little separation (high Rf values). If it's too low, they will barely move from the baseline (low Rf values).[3]
-
Single Solvent System: A single solvent may not provide the selectivity needed to separate compounds with similar properties.
Solutions:
-
Adjust Solvent Polarity: The ideal Rf value for the compound of interest for good column separation is typically between 0.2 and 0.4.
-
If Rf values are too high, decrease the polarity of the mobile phase (e.g., decrease the proportion of the more polar solvent like ethyl acetate in a hexane/ethyl acetate mixture).
-
If Rf values are too low, increase the polarity (e.g., increase the proportion of ethyl acetate).[3]
-
-
Try Different Solvent Systems: Experiment with different solvent mixtures. For example, instead of hexane/ethyl acetate, try dichloromethane/methanol or toluene/acetone. The different intermolecular interactions can alter the separation selectivity.
-
Issue 4: Product Won't Crystallize from the Solution
-
Question: After dissolving my crude product in hot solvent and allowing it to cool, no crystals have formed. What can I do?
-
Answer: Failure to crystallize can be due to several factors:
-
Supersaturation: The solution may be supersaturated, a state where the concentration of the dissolved solid is higher than its normal saturation point, but crystallization has not been initiated.
-
Too Much Solvent: As with low yield, an excessive amount of solvent was used, and the solution is not saturated at the lower temperature.
-
Presence of Soluble Impurities: High concentrations of impurities can inhibit crystal lattice formation.
Solutions:
-
Induce Crystallization:
-
Scratching: Scratch the inside of the flask with a glass rod just below the surface of the solution. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[6]
-
Seeding: Add a tiny crystal of the pure product (a "seed crystal") to the solution to initiate crystallization.[1]
-
-
Reduce Solvent Volume: Gently heat the solution to evaporate some of the solvent until the solution becomes cloudy (the saturation point), then add a very small amount of solvent to redissolve the precipitate and allow it to cool again.
-
Cooling: Ensure the solution has been cooled sufficiently, first to room temperature and then in an ice bath.
-
Frequently Asked Questions (FAQs)
-
Q1: What are the most common impurities in crude this compound?
-
A1: Impurities typically arise from the synthesis process. Common impurities can include unreacted starting materials (e.g., 4-nitroaniline or 2-chloro-4-nitroaniline), side-products such as the ortho-isomer, or products from over-alkylation where the hydroxyl group of the product reacts further.[7][8]
-
-
Q2: Which purification method is better for this compound: recrystallization or column chromatography?
-
A2: The choice depends on the nature and quantity of the impurities.
-
Recrystallization is an excellent and efficient technique for removing small amounts of impurities that have different solubility profiles from the main product. It is often the first choice for bulk purification.
-
Column Chromatography is more powerful for separating components with different polarities, such as isomers or impurities with similar solubility but different functional groups.[3] It is often used when recrystallization fails to achieve the desired purity or to separate complex mixtures.
-
-
-
Q3: What is a good starting solvent system for recrystallizing this compound?
-
A3: Given the structure (a polar nitroaniline with a hydroxyl group), a good starting point would be a mixed solvent system like ethanol and water.[5][9] The crude product is typically dissolved in a minimum of hot ethanol, followed by the dropwise addition of hot water until the solution becomes slightly cloudy. Reheating to get a clear solution and then slow cooling should yield crystals.
-
-
Q4: How can I monitor the purity during the purification process?
-
A4: The most common methods are:
-
Thin-Layer Chromatography (TLC): A quick and effective way to qualitatively assess the number of components in a mixture and track the progress of a column separation.[10]
-
Melting Point Analysis: A pure crystalline solid will have a sharp, narrow melting point range. Impurities typically depress and broaden the melting point range.[2]
-
High-Performance Liquid Chromatography (HPLC): A highly sensitive quantitative method to determine the precise purity of the final product.[11]
-
-
Data Presentation
Table 1: Recommended Solvent Systems for Purification
| Purification Method | Solvent System (Starting Recommendation) | Purpose |
| Recrystallization | Ethanol / Water | Primary purification to remove majority of impurities. |
| Isopropanol / Water | Alternative to Ethanol/Water system. | |
| Column Chromatography | Hexane / Ethyl Acetate (e.g., starting with 7:3 v/v) | Separation of non-polar to moderately polar impurities. |
| Dichloromethane / Methanol (e.g., starting with 98:2 v/v) | Separation of more polar impurities. |
Experimental Protocols
Protocol 1: Recrystallization using a Mixed Solvent System (Ethanol/Water)
-
Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum volume of hot ethanol required to dissolve the solid completely by heating the mixture on a hot plate.
-
Addition of Anti-solvent: While the solution is still hot, add hot water dropwise until the solution becomes faintly cloudy (the saturation point).
-
Clarification: Add a few drops of hot ethanol to the cloudy mixture until it becomes clear again.
-
Cooling: Remove the flask from the heat, cover it, and allow it to cool slowly to room temperature. Slow cooling is crucial for the formation of large, pure crystals.[1]
-
Crystallization: Once the flask has reached room temperature, place it in an ice bath for at least 30 minutes to maximize crystal formation.
-
Collection: Collect the crystals by vacuum filtration using a Büchner funnel.[1]
-
Washing: Wash the collected crystals with a small amount of an ice-cold ethanol/water mixture.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
Protocol 2: Purification by Silica Gel Column Chromatography
-
Column Packing: Prepare a slurry of silica gel in the initial, least polar mobile phase (e.g., 7:3 Hexane/Ethyl Acetate). Pour the slurry into a chromatography column and allow the silica to settle into a uniform packed bed. Drain the excess solvent until it is level with the top of the silica.
-
Sample Loading: Dissolve a small amount of the crude product in a minimal volume of the mobile phase or a slightly more polar solvent like dichloromethane. Carefully load this solution onto the top of the silica gel bed.
-
Elution: Add the mobile phase to the top of the column and begin elution, collecting the eluent in fractions (e.g., in test tubes).[3]
-
Gradient Elution (Optional): If separation is not achieved with the initial solvent system, the polarity can be gradually increased during the elution process (e.g., by slowly increasing the proportion of ethyl acetate).
-
Fraction Analysis: Analyze the collected fractions using TLC to determine which ones contain the pure product.
-
Combining and Evaporation: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified this compound.
Visualizations
Caption: General workflow for the purification and analysis of this compound.
Caption: Decision tree for troubleshooting common purification issues.
References
- 1. web.mnstate.edu [web.mnstate.edu]
- 2. personal.tcu.edu [personal.tcu.edu]
- 3. studylib.net [studylib.net]
- 4. m.youtube.com [m.youtube.com]
- 5. youtube.com [youtube.com]
- 6. magritek.com [magritek.com]
- 7. US4605767A - Process for the preparation of 2,6-dichloro-4-nitroaniline - Google Patents [patents.google.com]
- 8. scispace.com [scispace.com]
- 9. m.youtube.com [m.youtube.com]
- 10. rsc.org [rsc.org]
- 11. documents.thermofisher.com [documents.thermofisher.com]
Technical Support Center: Synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(2-Hydroxyethoxy)-4-nitroaniline.
Troubleshooting Guide: Common Impurities and Solutions
The synthesis of this compound, typically achieved through the nucleophilic aromatic substitution (SNAr) of 2-chloro-4-nitroaniline with ethylene glycol in the presence of a base, can be accompanied by the formation of several impurities. Understanding the origin of these impurities is crucial for optimizing the reaction conditions and obtaining a high-purity product.
| Impurity Name | Structure | Probable Cause | Recommended Solution |
| Unreacted 2-chloro-4-nitroaniline | 2-chloro-4-nitroaniline | Incomplete reaction due to insufficient reaction time, low temperature, or inadequate amount of base. | Increase reaction time and/or temperature. Ensure at least one equivalent of base is used. Monitor reaction progress by TLC or HPLC. |
| 1,2-Bis(2-amino-5-nitrophenoxy)ethane | 1,2-Bis(2-amino-5-nitrophenoxy)ethane | Reaction of two molecules of 2-chloro-4-nitroaniline with one molecule of ethylene glycol. This is favored when the concentration of the ethylene glycol mono-anion is low. | Use a molar excess of ethylene glycol. Add the base to the mixture of 2-chloro-4-nitroaniline and ethylene glycol to favor the formation of the mono-anion of ethylene glycol. |
| 2-Amino-4-nitrophenol | 2-Amino-4-nitrophenol | Hydrolysis of 2-chloro-4-nitroaniline by hydroxide ions, especially if water is present in the reaction mixture and a strong base like NaOH or KOH is used. | Use anhydrous solvents and reagents. Consider using a non-hydroxide base like sodium hydride or potassium carbonate. |
| Polyethylene glycol (PEG) adducts | PEG adducts | Polymerization of ethylene glycol under basic conditions at elevated temperatures. | Maintain a moderate reaction temperature. Use a shorter reaction time if possible. |
| Isomeric Impurities from Starting Material | Isomeric Impurities from Starting Material | Presence of isomeric chloronitroanilines (e.g., 4-chloro-2-nitroaniline) in the starting material. | Use high-purity 2-chloro-4-nitroaniline. Analyze the starting material by HPLC before use. |
Frequently Asked Questions (FAQs)
Q1: My reaction is very slow and gives a low yield of the desired product. What could be the reason?
A1: Several factors could contribute to a slow reaction and low yield:
-
Insufficient Base: The reaction requires a base to deprotonate ethylene glycol, forming the nucleophilic alkoxide. Ensure you are using at least one equivalent of a suitable base (e.g., NaOH, KOH, NaH).
-
Low Temperature: Nucleophilic aromatic substitution on deactivated rings often requires elevated temperatures to proceed at a reasonable rate. Consider increasing the reaction temperature, but be mindful of potential side reactions.
-
Poor Solvent Choice: A polar aprotic solvent like DMF or DMSO is generally preferred for SNAr reactions as they solvate the cation of the base, making the alkoxide more nucleophilic.
-
Water Content: The presence of water can lead to the hydrolysis of the starting material to form 2-amino-4-nitrophenol, a competing side reaction. Ensure your reagents and solvent are anhydrous.
Q2: I am observing a significant amount of a higher molecular weight impurity in my crude product. What is it likely to be?
A2: The most probable high molecular weight impurity is 1,2-bis(2-amino-5-nitrophenoxy)ethane. This di-substituted byproduct forms when two molecules of 2-chloro-4-nitroaniline react with a single molecule of ethylene glycol. To minimize its formation, use a significant molar excess of ethylene glycol relative to 2-chloro-4-nitroaniline.
Q3: How can I effectively monitor the progress of the reaction?
A3: Thin-layer chromatography (TLC) is a quick and effective method for monitoring the reaction. Use a suitable solvent system (e.g., ethyl acetate/hexane) to separate the starting material (2-chloro-4-nitroaniline) from the product. The product, being more polar due to the hydroxyl group, will have a lower Rf value. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) can be used.
Q4: What is a suitable method for purifying the crude this compound?
A4: The crude product can typically be purified by recrystallization from a suitable solvent such as ethanol, isopropanol, or a mixture of ethanol and water. Column chromatography on silica gel using a gradient of ethyl acetate in hexane can also be an effective purification method, especially for removing less polar impurities.
Experimental Protocols
Synthesis of this compound
This protocol is a general guideline based on typical nucleophilic aromatic substitution reactions. Optimization may be required based on laboratory conditions and reagent purity.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 2-chloro-4-nitroaniline (1 equivalent) and a significant molar excess of ethylene glycol (5-10 equivalents).
-
Solvent and Base Addition: Add a suitable polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). While stirring, add a powdered strong base like potassium hydroxide (1.1 equivalents) portion-wise to the mixture.
-
Reaction Conditions: Heat the reaction mixture to 80-100 °C and monitor the progress by TLC. The reaction is typically complete within 4-8 hours.
-
Workup: After completion, cool the reaction mixture to room temperature and pour it into ice-water. The product will precipitate out.
-
Isolation and Purification: Collect the precipitate by filtration and wash it thoroughly with water to remove ethylene glycol and inorganic salts. The crude product can be further purified by recrystallization from ethanol.
HPLC Analysis of Reaction Mixture
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).
-
Mobile Phase: A gradient of acetonitrile and water (both with 0.1% formic acid) can be effective. For example, start with 20% acetonitrile and increase to 80% over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV detection at a wavelength where both the starting material and product have significant absorbance (e.g., 254 nm or 365 nm).
-
Retention Times: The more polar product, this compound, will have a shorter retention time than the starting material, 2-chloro-4-nitroaniline. The di-substituted impurity will be less polar than the product and will have a longer retention time.
Visualizations
Technical Support Center: HPLC Analysis of Nitroanilines
This guide provides troubleshooting assistance for researchers, scientists, and drug development professionals encountering peak tailing during the HPLC analysis of nitroanilines. The information is presented in a direct question-and-answer format to address common issues.
Frequently Asked Questions (FAQs)
Section 1: Understanding Peak Tailing
Q1: What is peak tailing in HPLC?
In an ideal HPLC separation, the resulting peaks on a chromatogram are symmetrical and have a Gaussian shape.[1][2] Peak tailing is a common distortion where the back half of the peak is broader than the front half, creating a "tail".[1][3] This asymmetry can compromise resolution between adjacent peaks, reduce sensitivity, and lead to inaccurate quantification because data systems struggle to determine where the peak truly begins and ends.[4][5] The degree of tailing is often quantified using the USP Tailing Factor (Tf) or Asymmetry Factor (As), where a value of 1.0 indicates a perfectly symmetrical peak, and values greater than 1.2 are generally considered tailing.[6][7][8]
Q2: Why are nitroanilines particularly susceptible to peak tailing?
Nitroanilines contain amine functional groups, which are basic. In reversed-phase HPLC, which commonly uses silica-based stationary phases, these basic groups can undergo secondary interactions with residual silanol groups (Si-OH) on the silica surface.[1][6][9] These interactions, particularly with acidic, ionized silanols, create an additional retention mechanism beyond the primary hydrophobic interaction, leading to the characteristic peak tailing observed for basic compounds.[4][10][11]
Section 2: Diagnosing and Solving Common Issues
Q3: How can I determine the cause of peak tailing in my nitroaniline separation?
A systematic approach is crucial. The first step is to observe whether the tailing affects all peaks or only the nitroaniline peaks.[7] If only the basic nitroaniline peaks are tailing, the issue is likely chemical in nature (e.g., silanol interactions). If all peaks are tailing, the cause is more likely mechanical or system-related (e.g., a column void or extra-column volume).[4][9]
Below is a troubleshooting workflow to help diagnose the root cause.
Caption: A workflow diagram for troubleshooting HPLC peak tailing.
Q4: My nitroaniline peaks are tailing, but other neutral compounds in the sample are not. What is the most likely cause?
This strongly suggests a chemical interaction between the basic nitroaniline analytes and the stationary phase. The primary cause is the interaction of the protonated amine groups on the nitroanilines with ionized, acidic silanol groups on the silica surface of the HPLC column.[4][6][9][10] This secondary retention mechanism is pH-dependent and can be mitigated by optimizing the mobile phase or choosing a different column.[11] Trace metal contamination in the silica matrix can also increase the acidity of silanol groups, worsening the tailing effect.[1][11]
Caption: Interaction between a basic analyte and an ionized silanol group.
Q5: How does mobile phase pH affect peak tailing for nitroanilines?
Mobile phase pH is a critical factor.[10][12]
-
At mid-range pH (e.g., pH 4-7): Silanol groups on the silica surface are deprotonated (negatively charged), while the basic nitroaniline is protonated (positively charged). This leads to strong ionic interactions and significant peak tailing.[6][10]
-
At low pH (e.g., pH < 3): The high concentration of protons in the mobile phase suppresses the ionization of the silanol groups, neutralizing them.[1][6][13] This minimizes the secondary ionic interactions, resulting in much-improved peak symmetry for basic compounds like nitroanilines.[11]
Q6: Could I be overloading my column? How do I check?
Yes, sample mass overload can cause peak tailing, which in extreme cases looks like a right triangle.[4][14] This happens when the amount of sample injected saturates the active sites on the stationary phase.[3] The easiest way to diagnose overload is to inject a sample that has been diluted 10-fold.[14] If the peak shape improves and becomes more symmetrical, you have confirmed sample overload.[14] The solution is to reduce the sample concentration or the injection volume.[4][15]
Q7: All of my peaks are suddenly tailing. What should I do?
If all peaks, including neutral ones, begin to tail simultaneously, the problem is likely physical or mechanical, not chemical.[4][7] The most common causes are:
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Column Void: A void or channel has formed in the column's packed bed, often at the inlet.[2][4] This can be caused by pressure shocks or operating at an unsuitable pH.[13] The best solution is typically to replace the column.[4][13]
-
Blocked Frit: The inlet frit of the column may be partially blocked by particulates from the sample or mobile phase.[2][6] Back-flushing the column (if the manufacturer allows) may resolve this.[6]
-
Extra-Column Volume: Excessive volume from long or wide-diameter tubing between the injector, column, and detector can cause band broadening that appears as symmetrical peak broadening or tailing.[10][16] Ensure all connections are made with appropriate, minimal-length tubing.[13]
Data and Protocols
Quantitative Data Summary
The following tables provide quantitative data to guide your troubleshooting efforts.
Table 1: Summary of Common Causes and Solutions for Peak Tailing
| Cause | Description | Primary Solution(s) |
| Secondary Silanol Interactions | Ionic interaction between basic nitroanilines and ionized silanol groups on the silica stationary phase.[4][9][10] | Lower mobile phase pH to < 3.[1][6] Use a modern, end-capped, or base-deactivated column.[8][10] |
| Sample Overload | Injecting too much sample mass, which saturates the stationary phase.[3][14] | Reduce sample concentration or injection volume.[4][15] |
| Column Void/Damage | A physical gap or channel forms in the column's packed bed.[2][4] | Replace the HPLC column.[4] Use a guard column to protect the analytical column.[7] |
| Incorrect Sample Solvent | Sample is dissolved in a solvent significantly stronger than the mobile phase.[4] | Dissolve the sample in the initial mobile phase.[4][15] |
| Extra-Column Volume | Dead volume in tubing and fittings causes band broadening.[10][16] | Use shorter, narrower-diameter tubing (e.g., 0.005").[10] Ensure proper fittings are used.[13] |
| Metal Chelation | Analyte chelates with trace metals in the silica or from system components (e.g., frits).[1][11][17] | Use a high-purity, Type B silica column.[5] Consider a bio-inert or PEEK-lined system if chelation is severe.[17] |
Table 2: Example Effect of Mobile Phase pH on Peak Asymmetry for a Basic Compound
| Mobile Phase pH | Peak Asymmetry (As) for Methamphetamine | Interpretation |
| 7.0 | 2.35 | Severe tailing due to strong silanol interactions.[6] |
| 3.0 | 1.33 | Significantly improved peak shape due to silanol suppression.[6] |
| Data for methamphetamine, a basic compound, illustrates the typical effect of pH on peak shape for basic analytes like nitroanilines.[6] |
Table 3: Recommended Maximum Sample Mass to Avoid Overload
| Column Internal Diameter (mm) | Recommended Maximum Sample Mass (µg) |
| 4.6 | 50 - 500 |
| 3.0 | 20 - 200 |
| 2.1 | 10 - 100 |
| 1.0 | 2 - 20 |
| *This table provides a general guideline. The actual capacity depends on the specific column packing and analyte.[4] |
Experimental Protocols
Protocol 1: General Starting HPLC Method for Nitroaniline Separation
This protocol provides a robust starting point for separating nitroaniline isomers, designed to minimize peak tailing.
-
HPLC System: Standard HPLC or UHPLC system with UV detector.
-
Column: Use a modern, high-purity, end-capped C18 column (e.g., Acclaim 120 C18, 3 µm, 3 x 150 mm).[18] These columns have reduced silanol activity.[6][10]
-
Mobile Phase A: 0.1% Formic Acid in Water (pH ≈ 2.7). This low pH protonates silanols to prevent secondary interactions.[13]
-
Mobile Phase B: Acetonitrile.
-
Gradient:
-
0-2 min: 10% B
-
2-10 min: Ramp to 70% B
-
10-12 min: Hold at 70% B
-
12.1-15 min: Return to 10% B and equilibrate.
-
-
Flow Rate: 0.5 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm or a wavelength specific to the nitroaniline isomers.
-
Injection Volume: 5 µL.
-
Sample Preparation: Dissolve the nitroaniline standard or sample in the initial mobile phase (90:10 Water:Acetonitrile with 0.1% Formic Acid).[4]
Protocol 2: Systematic Troubleshooting for Chemical vs. Physical Causes
This experiment helps differentiate between chemical-based tailing (secondary interactions) and physical issues (sample overload).
-
Prepare Samples:
-
Sample A (Working Concentration): Prepare your nitroaniline sample at the concentration you normally use. Dissolve in the mobile phase.
-
Sample B (Diluted Concentration): Prepare a 1:10 dilution of Sample A using the mobile phase.
-
-
Establish a Baseline:
-
Equilibrate the HPLC system with your current method.
-
Inject Sample A and record the chromatogram. Calculate the tailing factor for the nitroaniline peak.
-
-
Test for Sample Overload:
-
Without changing any other parameters, inject Sample B.
-
Record the chromatogram and calculate the tailing factor for the nitroaniline peak.
-
Analysis: If the tailing factor for the peak from Sample B is significantly closer to 1.0 than for Sample A, the primary issue is sample overload .[14] Proceed by reducing your working concentration.
-
-
Test for Secondary Interactions:
-
If the tailing factor did not improve significantly with Sample B, the issue is likely secondary chemical interactions .
-
Modify your mobile phase by adding an acidifier. Replace your aqueous mobile phase with a solution of 0.1% formic acid or phosphoric acid in water to achieve a pH below 3.[1][19]
-
Equilibrate the column thoroughly with the new, low-pH mobile phase.
-
Inject Sample A again.
-
Analysis: If the peak shape is now sharp and symmetrical, the primary cause was silanol interactions .[6] Adopt the low-pH mobile phase for your method. If tailing persists, consider that your column may be old or damaged, or that another mechanism like metal chelation is at play.[11]
-
References
- 1. Understanding Peak Tailing in HPLC | Phenomenex [phenomenex.com]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. uhplcs.com [uhplcs.com]
- 4. i01.yizimg.com [i01.yizimg.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. elementlabsolutions.com [elementlabsolutions.com]
- 7. waters.com [waters.com]
- 8. uhplcs.com [uhplcs.com]
- 9. restek.com [restek.com]
- 10. chromtech.com [chromtech.com]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. agilent.com [agilent.com]
- 13. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 14. chromatographyonline.com [chromatographyonline.com]
- 15. Reasons for Peak Tailing of HPLC Column - Hawach [hawachhplccolumn.com]
- 16. Common Causes Of Peak Tailing in Chromatography - Blogs - News [alwsci.com]
- 17. silcotek.com [silcotek.com]
- 18. chromatographyonline.com [chromatographyonline.com]
- 19. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
Preventing degradation of 2-(2-Hydroxyethoxy)-4-nitroaniline during storage
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 2-(2-Hydroxyethoxy)-4-nitroaniline. Our goal is to help you prevent its degradation during storage and ensure the integrity of your experiments.
Troubleshooting Guide
This guide addresses specific issues you might encounter related to the stability and degradation of this compound.
| Issue | Possible Causes | Recommended Actions |
| Discoloration of the solid compound (darkening, turning brown/black) | - Exposure to light (photodegradation) - Exposure to high temperatures (thermal degradation) - Contamination with impurities | - Store the compound in an amber, tightly sealed container in a cool, dark place. - Conduct a purity analysis (e.g., HPLC, melting point) to check for degradation products. - If purity is compromised, consider purification by recrystallization or chromatography. |
| Unexpected peaks in analytical chromatograms (e.g., HPLC, UPLC) | - Degradation of the compound in solution. - Interaction with the solvent or mobile phase. - Contamination of the analytical system. | - Prepare fresh solutions for analysis. - Investigate the stability of the compound in the chosen analytical solvent. - Run a blank analysis to check for system contamination. - Perform a forced degradation study to identify potential degradation products and their retention times. |
| Inconsistent experimental results | - Use of a degraded stock solution. - Inconsistent storage conditions between experiments. | - Regularly check the purity of your stock solutions. - Standardize and document your storage procedures meticulously. - Prepare fresh stock solutions from a new, unopened container if degradation is suspected. |
| Precipitation or changes in solubility of solutions | - Degradation leading to less soluble products. - pH changes in the solution affecting solubility. | - Analyze the precipitate to identify its composition. - Buffer the solution if pH stability is a concern. - Filter the solution before use if precipitation is observed, and re-quantify the concentration of the active compound. |
Frequently Asked Questions (FAQs)
1. What are the ideal storage conditions for this compound?
To minimize degradation, this compound should be stored in a tightly sealed, amber glass container in a cool, dry, and dark place. A recommended storage temperature is 2-8°C. It should be kept away from incompatible materials such as strong acids, strong bases, and oxidizing agents.
2. What are the likely degradation pathways for this compound?
Based on the structure of this compound, the following degradation pathways are plausible:
-
Photodegradation: Aromatic nitro compounds are susceptible to degradation upon exposure to UV or visible light. This can lead to complex reactions, including the reduction of the nitro group or cleavage of the ether linkage.
-
Hydrolysis: The ether linkage could be susceptible to hydrolysis under strongly acidic or basic conditions, potentially cleaving the hydroxyethoxy side chain.
-
Oxidation: The aniline moiety and the ether linkage can be susceptible to oxidation, especially in the presence of oxidizing agents or under elevated temperatures.
-
Thermal Degradation: High temperatures can promote the breakdown of the molecule. The primary decomposition pathways for nitroaromatic compounds often involve the cleavage of the C-NO2 bond.[1]
3. What are the potential degradation products I should look for?
While specific degradation products for this compound are not extensively documented in the literature, based on the potential degradation pathways, you might expect to see:
-
Hydrolysis Product: 4-Nitro-2-aminophenol and ethylene glycol.
-
Oxidation Products: Products resulting from the oxidation of the aniline or the side chain, potentially leading to colored impurities.
-
Photodegradation Products: A variety of products can be formed, including reduced species (e.g., nitroso or amino derivatives) or products from ring opening. Studies on other nitroanilines have shown the formation of various photoproducts.
To definitively identify degradation products, a forced degradation study is recommended.
4. How can I monitor the stability of my this compound sample?
A stability-indicating analytical method, typically High-Performance Liquid Chromatography (HPLC) or Ultra-High-Performance Liquid Chromatography (UPLC) with UV detection, is the best way to monitor the stability of your compound.[2][3][4] The method should be able to separate the intact compound from its potential degradation products.
Experimental Protocols
Protocol for a Forced Degradation Study
A forced degradation study is essential to identify potential degradation products and establish a stability-indicating analytical method.[5][6][7][8]
Objective: To generate likely degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl), 0.1 M and 1 M
-
Sodium hydroxide (NaOH), 0.1 M and 1 M
-
Hydrogen peroxide (H₂O₂), 3% and 30%
-
Methanol or Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
pH meter
-
Calibrated oven
-
Photostability chamber
Methodology:
-
Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., 50:50 methanol:water) at a concentration of approximately 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M HCl and 1 M HCl in separate vials.
-
Heat the vials at 60°C for 24 and 48 hours.
-
Cool the solutions and neutralize with an appropriate amount of NaOH before analysis.
-
-
Base Hydrolysis:
-
Mix equal parts of the stock solution with 0.1 M NaOH and 1 M NaOH in separate vials.
-
Keep the vials at room temperature for 24 and 48 hours.
-
Neutralize the solutions with an appropriate amount of HCl before analysis.
-
-
Oxidative Degradation:
-
Mix equal parts of the stock solution with 3% H₂O₂ and 30% H₂O₂ in separate vials.
-
Keep the vials at room temperature for 24 and 48 hours, protected from light.
-
-
Thermal Degradation (Solid State):
-
Place a small amount of the solid compound in a clear glass vial.
-
Heat in an oven at 80°C for 48 hours.
-
Dissolve the stressed solid in the stock solution solvent for analysis.
-
-
Photolytic Degradation (Solution):
-
Expose the stock solution in a quartz cuvette or a photostability chamber to UV light (e.g., 254 nm) and visible light for a defined period (e.g., 24 hours).
-
Analyze a control sample kept in the dark at the same temperature.
-
-
-
Analysis:
-
Analyze all stressed samples, along with an unstressed control sample, using a suitable HPLC or UPLC-MS method.
-
The analytical method should be capable of separating the parent compound from any new peaks that appear due to degradation. A gradient elution with a C18 column is a common starting point.
-
Recommended Analytical Method: HPLC-UV
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: Start with 10% B, ramp to 90% B over 20 minutes, hold for 5 minutes, then return to initial conditions.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10 µL
-
Detection Wavelength: 254 nm and 380 nm (or a photodiode array detector to scan a range of wavelengths)
Visualizations
Caption: Potential degradation pathways for this compound.
Caption: Workflow for a forced degradation study.
References
- 1. apps.dtic.mil [apps.dtic.mil]
- 2. epa.gov [epa.gov]
- 3. Analytical Techniques In Stability Testing | Separation Science [sepscience.com]
- 4. Analytical Techniques for Stability Testing: HPLC – StabilityStudies.in [stabilitystudies.in]
- 5. lubrizolcdmo.com [lubrizolcdmo.com]
- 6. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ijrpp.com [ijrpp.com]
- 8. biomedres.us [biomedres.us]
Technical Support Center: Nitration of Aniline Derivatives
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals encountering issues with the nitration of aniline and its derivatives. The focus is on identifying and mitigating common side reactions to improve product yield and purity.
Frequently Asked Questions (FAQs)
Q1: Why does the direct nitration of aniline with a standard nitrating mixture (HNO₃/H₂SO₄) result in low yields and a mixture of products?
Direct nitration of aniline is problematic for two main reasons.[1][2] Firstly, the strong acidic conditions of the nitrating mixture protonate the basic amino group (-NH₂) to form the anilinium ion (-NH₃⁺).[1][3][4][5] This ion is strongly deactivating and a meta-director, leading to the formation of a significant amount of the m-nitro derivative alongside the expected ortho and para isomers.[3][5][6][7] Secondly, nitric acid is a strong oxidizing agent that can oxidize the highly activated aniline ring, resulting in the formation of dark, tarry polymerization and degradation products, which severely lowers the yield of the desired nitroanilines.[1][3][4][6]
Q2: What is the typical product distribution when nitrating aniline directly, and why is so much meta-product formed?
In the direct nitration of aniline, the reaction yields a mixture of isomers. A typical distribution is approximately 51% p-nitroaniline, 47% m-nitroaniline, and only 2% o-nitroaniline.[6][8] The substantial formation of the meta-isomer is a direct consequence of the aniline being protonated in the strongly acidic medium to form the anilinium ion.[3][5][9] The positively charged -NH₃⁺ group withdraws electron density from the ring through an inductive effect (-I effect), deactivating the ring and directing the incoming electrophile (NO₂⁺) to the meta position.[7][8]
Product Distribution in Direct Aniline Nitration
| Isomer | Typical Yield (%) |
|---|---|
| p-Nitroaniline | 51% |
| m-Nitroaniline | 47% |
| o-Nitroaniline | 2% |
Q3: How can oxidation and meta-substitution side reactions be prevented?
The most effective strategy to prevent these side reactions is to protect the amino group before nitration.[6] This is commonly achieved by acetylating the aniline with acetic anhydride to form acetanilide.[1][6] The resulting acetamido group (-NHCOCH₃) is still an ortho-para director but is less activating than the amino group, which prevents oxidation and polynitration.[10] Crucially, the amide is not basic enough to be protonated by the nitrating mixture, thus preventing the formation of the meta-directing ion.[11] After nitration, the acetyl group can be easily removed by acid or base hydrolysis to yield the desired nitroaniline isomer.[8][10]
Troubleshooting Guide
Problem 1: The reaction mixture turns dark brown or black, yielding a tarry, insoluble material.
-
Primary Cause: This is a classic sign of oxidation of the aniline starting material.[1][3][4] The amino group makes the aromatic ring highly electron-rich and thus very susceptible to oxidation by nitric acid, especially at elevated temperatures.[10]
-
Solution:
-
Protect the Amino Group: Immediately implement a protection strategy. Convert the aniline to acetanilide before the nitration step. This moderates the activating effect of the amino group and protects it from oxidation.[6]
-
Control Temperature: Ensure the reaction temperature is kept low (typically 0-10 °C) during the addition of the nitrating mixture to minimize thermal decomposition and oxidation.[10]
-
Problem 2: A significant amount of the meta-nitroaniline isomer is isolated.
-
Primary Cause: The amino group of your aniline derivative is being protonated by the strong acid medium (H₂SO₄).[3][5] The resulting anilinium ion is a meta-director.[7][8]
-
Solution:
-
Protect the Amino Group: Acetylation of the amino group to form an amide is the standard solution. The amide is neutral and not readily protonated, ensuring that it remains an ortho-para director throughout the reaction.[11]
-
Use Milder Nitrating Agents: While less common for simple anilines, exploring alternative, less acidic nitrating systems can sometimes be an option for complex substrates.[12]
-
Key Experimental Protocols
Protocol 1: Protection of Aniline via Acetylation
This procedure converts aniline into acetanilide to protect the amino group.
-
Setup: In a flask, dissolve aniline in glacial acetic acid.
-
Reagent Addition: Slowly add acetic anhydride to the solution while stirring.
-
Reaction: Gently warm the mixture for a short period (e.g., 15-30 minutes).
-
Isolation: Pour the reaction mixture into ice-cold water to precipitate the acetanilide.
-
Purification: Collect the solid product by vacuum filtration, wash with cold water, and recrystallize from ethanol/water if necessary.
Protocol 2: Nitration of Acetanilide
This protocol describes the nitration of the protected aniline.
-
Setup: Add the dried acetanilide to concentrated sulfuric acid in a flask, ensuring it fully dissolves. Cool the mixture in an ice bath to 0-5 °C.[10]
-
Nitrating Mixture: Separately, prepare a cold mixture of concentrated nitric acid and concentrated sulfuric acid.
-
Reagent Addition: Add the nitrating mixture dropwise to the stirred acetanilide solution, carefully maintaining the temperature below 10 °C.[10]
-
Reaction: After the addition is complete, allow the mixture to stir at room temperature for approximately 1 hour to ensure the reaction goes to completion.[10]
-
Isolation: Carefully pour the reaction mixture over crushed ice. The p-nitroacetanilide will precipitate as a yellow solid.
-
Purification: Collect the product by vacuum filtration, wash thoroughly with cold water to remove residual acid, and then recrystallize from ethanol.
Protocol 3: Deprotection via Hydrolysis
This final step removes the acetyl group to yield the final p-nitroaniline product.
-
Setup: Suspend the p-nitroacetanilide in an aqueous solution of sulfuric acid (e.g., 70%).
-
Reaction: Heat the mixture under reflux for approximately 20-30 minutes until the solid has dissolved.
-
Isolation: Cool the solution and then pour it into a beaker of cold water.
-
Neutralization: Neutralize the solution with a base (e.g., sodium hydroxide solution) to precipitate the p-nitroaniline.
-
Purification: Collect the solid by vacuum filtration, wash with water, and recrystallize from hot water or an ethanol/water mixture.
Visualized Workflows and Pathways
Caption: Troubleshooting workflow for aniline nitration side reactions.
References
- 1. brainly.in [brainly.in]
- 2. Reactions of Aniline - Chemistry Steps [chemistrysteps.com]
- 3. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 4. quora.com [quora.com]
- 5. testbook.com [testbook.com]
- 6. Anilines: Reactions, Reaction Mechanisms and FAQs [allen.in]
- 7. quora.com [quora.com]
- 8. m.youtube.com [m.youtube.com]
- 9. sarthaks.com [sarthaks.com]
- 10. books.rsc.org [books.rsc.org]
- 11. m.youtube.com [m.youtube.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Solubility of 2-(2-Hydroxyethoxy)-4-nitroaniline
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in enhancing the solubility of 2-(2-Hydroxyethoxy)-4-nitroaniline for experimental use.
Frequently Asked Questions (FAQs)
Q1: What are the general solubility characteristics of this compound?
A1: this compound is expected to have low solubility in water due to the presence of the hydrophobic nitroaniline core. The hydroxyethoxy group may slightly improve aqueous solubility compared to unsubstituted 4-nitroaniline. Its solubility is generally higher in organic solvents.
Q2: Which organic solvents are likely to be most effective for dissolving this compound?
A2: Based on data for structurally similar compounds like 2-methoxy-4-nitroaniline, polar aprotic solvents such as dimethyl sulfoxide (DMSO) and N,N-dimethylformamide (DMF) are likely to be highly effective. Alcohols like ethanol and methanol are also expected to be good solvents.
Q3: Can pH adjustment be used to enhance the aqueous solubility of this compound?
A3: Yes, pH can influence the solubility of aromatic amines. The amino group can be protonated under acidic conditions (pH below its pKa), forming a more water-soluble salt. However, the stability of the compound at very low pH should be considered. For many aromatic amines, solubility in aqueous solutions can be increased at a pH below 4.
Q4: What are co-solvents and how can they improve the solubility of this compound in aqueous solutions?
A4: Co-solvents are water-miscible organic solvents that, when added to water, increase the solubility of hydrophobic compounds.[1][2] For this compound, using a co-solvent system such as water mixed with ethanol, propylene glycol, or polyethylene glycol (PEG) can significantly enhance its solubility for cell-based assays or other aqueous experiments.[3][4]
Q5: Are there other methods to improve the solubility of this compound for in vitro experiments?
A5: Yes, several other techniques can be employed. These include the use of surfactants or cyclodextrins to form inclusion complexes that enhance aqueous solubility.[5][6][7][8] Additionally, solid dispersion techniques and particle size reduction (micronization or nanonization) can improve the dissolution rate.
Troubleshooting Guides
Issue 1: Compound precipitates when preparing an aqueous stock solution.
| Possible Cause | Troubleshooting Step |
| Low intrinsic aqueous solubility. | Prepare a high-concentration stock solution in an appropriate organic solvent (e.g., DMSO, ethanol) and then dilute it into the aqueous buffer or media. Ensure the final concentration of the organic solvent is compatible with your experimental system. |
| Incorrect pH of the aqueous solution. | Adjust the pH of the aqueous solution. For aromatic amines, a slightly acidic pH may improve solubility. |
| Temperature effects. | Gently warming the solution may help dissolve the compound. However, be cautious of potential degradation at elevated temperatures. Always check the compound's stability. |
Issue 2: Precipitation observed in cell culture media after adding the compound from a DMSO stock.
| Possible Cause | Troubleshooting Step |
| Exceeding the solubility limit in the final media. | Lower the final concentration of the compound in the cell culture media. Determine the maximum tolerated DMSO concentration for your cell line and ensure it is not exceeded. |
| Interaction with media components. | Some components of cell culture media, like salts and proteins, can cause precipitation.[9][10] Prepare a more dilute stock solution in DMSO to minimize the volume added to the media. Alternatively, consider using a different solubilization method, such as a co-solvent system or complexation with cyclodextrins. |
| Temperature shock. | Ensure the compound stock solution and the cell culture media are at the same temperature before mixing. |
Quantitative Data
Table 1: Estimated Solubility of this compound in Common Solvents
Note: As specific experimental data for this compound is limited, these values are estimated based on the known solubility of structurally related compounds such as 4-nitroaniline and 2-methoxy-4-nitroaniline.[11][12][13]
| Solvent | Estimated Solubility (mg/mL) | Notes |
| Water | < 1 | Poorly soluble. |
| Ethanol | 1 - 10 | Moderately soluble. |
| Methanol | 1 - 10 | Moderately soluble.[12] |
| Dimethyl Sulfoxide (DMSO) | > 50 | Highly soluble.[14] |
| N,N-Dimethylformamide (DMF) | > 50 | Highly soluble.[1] |
| Acetone | 1 - 10 | Moderately soluble.[14] |
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the required amount of this compound powder. For a 1 mL stock solution of 10 mM, you will need approximately 1.98 mg (Molecular Weight to be confirmed for the specific batch).
-
Dissolution: Add the weighed powder to a sterile microcentrifuge tube.
-
Solvent Addition: Add the calculated volume of high-purity, anhydrous DMSO to the tube.
-
Mixing: Vortex the tube until the compound is completely dissolved. Gentle warming in a 37°C water bath can be used to aid dissolution if necessary.
-
Storage: Store the stock solution at -20°C, protected from light.
Protocol 2: Enhancing Aqueous Solubility using a Co-solvent System
-
Prepare Stock Solution: Prepare a concentrated stock solution of this compound in a water-miscible organic solvent like ethanol or propylene glycol (e.g., 20 mg/mL).
-
Prepare Co-solvent Mixture: Prepare the desired aqueous buffer or media.
-
Dilution: While vortexing the aqueous solution, slowly add the concentrated stock solution dropwise to achieve the final desired concentration. The final concentration of the organic co-solvent should be kept as low as possible to avoid toxicity in biological assays.
-
Observation: Visually inspect the solution for any signs of precipitation. If precipitation occurs, the concentration of the compound may be too high for that specific co-solvent ratio.
Visualizations
Caption: Experimental workflow for preparing and troubleshooting solutions of this compound.
Caption: Potential signaling pathways affected by nitroaromatic compounds.[15][16][17]
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. reddit.com [reddit.com]
- 4. scispace.com [scispace.com]
- 5. TLC of p-nitroanilines and their analogues with cyclodextrins in the mobile phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scispace.com [scispace.com]
- 8. mdpi.com [mdpi.com]
- 9. Cell Culture Academy [procellsystem.com]
- 10. cellculturedish.com [cellculturedish.com]
- 11. acikerisim.aksaray.edu.tr [acikerisim.aksaray.edu.tr]
- 12. 4-Nitroaniline | C6H6N2O2 | CID 7475 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 13. 4-Nitroaniline - Wikipedia [en.wikipedia.org]
- 14. What is 2-Methoxy-4-nitroaniline?_Chemicalbook [chemicalbook.com]
- 15. researchgate.net [researchgate.net]
- 16. Regulation of stress signaling pathways by nitro-fatty acids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. search.lib.uconn.edu [search.lib.uconn.edu]
Technical Support Center: Chromatographic Purification of Nitroanilines
This technical support center provides troubleshooting guidance and answers to frequently asked questions regarding column selection for the chromatographic purification of nitroaniline isomers. It is designed for researchers, scientists, and drug development professionals to assist in method development and resolve common separation challenges.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the chromatographic separation of nitroanilines.
Question: Why am I seeing poor resolution between my nitroaniline isomers, especially ortho- and para-nitroaniline?
Answer:
Poor resolution between nitroaniline isomers, particularly the ortho and para forms, is a common challenge due to their similar polarities. Several factors could be contributing to this issue:
-
Inappropriate Column Choice: The selectivity of your column's stationary phase may not be suitable for resolving these isomers.
-
Suboptimal Mobile Phase Composition: The mobile phase polarity might be too high or too low, resulting in co-elution.
-
Incorrect pH: For ionizable compounds like nitroanilines, the mobile phase pH can significantly impact retention and selectivity.[1][2]
Solutions:
-
Column Selection:
-
Reverse-Phase (RP): While standard C18 columns can be effective, consider a phenyl-hexyl column. The π-π interactions of the phenyl stationary phase can enhance selectivity for aromatic compounds like nitroanilines.[3]
-
Normal-Phase (NP): A silica-based column is a good choice for separating isomers based on subtle polarity differences.[4]
-
Ligand-Exchange Chromatography: This technique, using a stationary phase loaded with metal ions (e.g., Co(II)), can offer unique selectivity for nitroaniline isomers.[5][6]
-
-
Mobile Phase Optimization:
-
Reverse-Phase: If using a C18 column with acetonitrile/water, systematically vary the percentage of acetonitrile. A lower organic content will generally increase retention and may improve resolution. Adding a small amount of acid, like formic or phosphoric acid, can improve peak shape and selectivity.[7][8]
-
Normal-Phase: When using a silica column with a mobile phase like hexane/ethyl acetate or isopropanol/hexane, carefully adjust the ratio of the polar solvent.[9][10] A slight increase in the polar component can decrease retention times, while a slight decrease can improve separation.
-
Ligand-Exchange: The concentration of additives like ammonium hydroxide in the mobile phase is critical and needs to be optimized for resolution.[5][6]
-
-
pH Adjustment:
-
The pKa values of nitroanilines are in the acidic range. Adjusting the mobile phase pH to be at least 2 units away from the pKa of the analytes can ensure they are in a single ionic form (either fully ionized or non-ionized), leading to sharper peaks and more consistent retention.[1]
-
-
Temperature:
Question: My nitroaniline peaks are tailing. What can I do to improve peak shape?
Answer:
Peak tailing is a common issue in HPLC and can be particularly prevalent with polar, basic compounds like nitroanilines. It is often caused by secondary interactions between the analyte and the stationary phase.
Potential Causes and Solutions:
-
Secondary Silanol Interactions (Reverse-Phase):
-
Cause: Free silanol groups on the silica backbone of the stationary phase can interact with the basic amine group of nitroanilines, causing tailing.[11]
-
Solution 1: Lower Mobile Phase pH: Operating at a lower pH (e.g., around 3) will protonate the silanol groups, reducing their interaction with the basic analytes.[4]
-
Solution 2: Use an End-Capped Column: Modern, high-purity, end-capped columns have fewer free silanol groups and are designed to minimize these secondary interactions.[12]
-
Solution 3: Add a Competing Base: Adding a small amount of a basic modifier like triethylamine (TEA) to the mobile phase can help to mask the active silanol sites.
-
-
Column Overload:
-
Cause: Injecting too much sample can saturate the stationary phase, leading to peak distortion.[12]
-
Solution: Reduce the sample concentration or the injection volume.
-
-
Column Contamination or Degradation:
-
Cause: Accumulation of contaminants on the column frit or degradation of the stationary phase can create active sites that cause tailing.
-
Solution: Flush the column with a strong solvent. If the problem persists, consider replacing the column. Using a guard column can help protect the analytical column from contaminants.[4]
-
-
Inappropriate Mobile Phase Buffer:
Frequently Asked Questions (FAQs)
Q1: What is the best initial column to try for separating a mixture of o-, m-, and p-nitroaniline?
For a general starting point, a C18 column in reverse-phase mode is a versatile choice.[9][14] A typical starting mobile phase would be a mixture of acetonitrile and water with a small amount of acid (e.g., 0.1% formic acid).[7] If resolution is challenging, especially for the o- and p-isomers, a phenyl-hexyl column can provide alternative selectivity due to π-π interactions.[3] For normal-phase chromatography, a silica column with a mobile phase like hexane and ethyl acetate is a standard choice.[9]
Q2: How do I choose between Reverse-Phase, Normal-Phase, and HILIC for nitroaniline purification?
-
Reverse-Phase (RP) HPLC: This is the most common and often the first choice for its robustness and reproducibility. It separates compounds based on their hydrophobicity. Since nitroanilines are relatively polar, they may have short retention times on RP columns. A C18 or a phenyl-hexyl column is a good starting point.[3][14]
-
Normal-Phase (NP) HPLC: This technique uses a polar stationary phase (like silica) and a non-polar mobile phase. It is particularly useful for separating isomers with small differences in polarity, making it a strong candidate for resolving o-, m-, and p-nitroaniline.[9][10]
-
Hydrophilic Interaction Liquid Chromatography (HILIC): HILIC uses a polar stationary phase with a mobile phase containing a high concentration of an organic solvent and a small amount of water.[15][16] It is well-suited for highly polar compounds that are not well-retained in reverse-phase. Given the polar nature of nitroanilines, HILIC can be a valuable alternative if RP methods fail to provide adequate retention or resolution.[17]
Q3: What is the importance of mobile phase pH in nitroaniline separation?
The mobile phase pH is a critical parameter because nitroanilines are weakly basic and can be protonated.[1] The ionization state of the molecule affects its polarity and, consequently, its retention in both reverse-phase and HILIC.[2][14] For reproducible results, it is essential to control the pH with a suitable buffer. A general guideline is to set the mobile phase pH at least two units away from the analyte's pKa to ensure it exists predominantly in one form (either ionized or neutral).[1]
Q4: Are there any specific considerations for sample preparation when analyzing nitroanilines?
Yes, proper sample preparation is crucial for good chromatographic results.
-
Solvent Compatibility: Dissolve your sample in a solvent that is compatible with the mobile phase. Ideally, use the initial mobile phase as the sample solvent to avoid peak distortion.
-
Filtration: Always filter your sample through a 0.22 µm or 0.45 µm filter to remove any particulate matter that could clog the column or instrument tubing.
-
Concentration: Avoid overloading the column by ensuring the sample concentration is within the linear range of the detector and the capacity of the column.[12]
Q5: Can I separate chiral nitroaniline derivatives?
Yes, the separation of chiral nitroaniline derivatives is possible using chiral HPLC.[18] This typically involves using a chiral stationary phase (CSP) that can differentiate between the enantiomers.[19][20] Common CSPs are based on polysaccharides (e.g., cellulose or amylose derivatives), proteins, or cyclodextrins.[10] Method development for chiral separations often involves screening different chiral columns and mobile phases to find the optimal conditions.[20]
Data Presentation
The following tables summarize quantitative data for the separation of nitroaniline isomers under different chromatographic conditions.
Table 1: Reverse-Phase HPLC Separation of Nitroaniline Isomers
| Column | Mobile Phase | o-Nitroaniline Retention Time (min) | m-Nitroaniline Retention Time (min) | p-Nitroaniline Retention Time (min) | Resolution (o/p) | Reference |
| Agilent TC-C18 | Acetonitrile/Water (30/70, v/v) | - | - | - | - | [14] |
| MIL-53(Fe) | Acetonitrile/Water (70:30) | - | - | - | 1.96 | [18] |
| C8 | Acetonitrile/Water (60:40) | - | - | - | Not specified | [18] |
| C18 | Acetonitrile/Water (70:30) | - | - | - | Not specified | [18] |
Note: Specific retention times for each isomer were not provided in all cited sources, but the conditions for their separation are listed.
Table 2: Normal-Phase HPLC Separation of Nitroaniline Isomers
| Column | Mobile Phase | o-Nitroaniline Retention Time (min) | p-Nitroaniline Retention Time (min) | Reference |
| Silica | 50:50 Hexane/Ethyl Acetate | 1.074 | 1.382 | [9][12] |
| Silica | 40% Isopropanol/60% Hexane | Not specified | Not specified | [10] |
Experimental Protocols
Protocol 1: Reverse-Phase HPLC Separation of Five Nitroaniline and Dinitroaniline Isomers [14]
-
Column: Agilent TC-C18
-
Mobile Phase: Acetonitrile/Water 30/70 (v/v), isocratic
-
Flow Rate: 1.0 mL/min
-
Temperature: 30°C
-
Detection: UV at 225 nm
-
Analytes: 2-nitroaniline, 3-nitroaniline, 4-nitroaniline, 2,4-dinitroaniline, and 2,6-dinitroaniline.
Protocol 2: Normal-Phase HPLC Separation of o- and p-Nitroaniline [9][12]
-
Column: Silica packed
-
Mobile Phase: 50:50 Hexane/Ethyl Acetate
-
Detection: HPLC chromatogram produced
-
Analytes: o-nitroaniline and p-nitroaniline.
Protocol 3: Ligand-Exchange Chromatography of 3- and 4-Nitroaniline [5][6]
-
Column: Cobalt(II) loaded carboxylated diaminoethyl sporopollenin [Co(II)-CDAE-S]
-
Mobile Phase: 0.05 M NH₄OH in ethanol-water (10:90, v/v)
-
Temperature: 35°C
-
Analytes: 3-nitroaniline and 4-nitroaniline.
Mandatory Visualizations
Caption: General workflow for selecting a chromatographic column for nitroaniline purification.
Caption: Troubleshooting decision tree for common HPLC problems with nitroanilines.
Caption: Interaction mechanism in Reverse-Phase HPLC for nitroaniline separation.
References
- 1. scribd.com [scribd.com]
- 2. chromtech.com [chromtech.com]
- 3. agilent.com [agilent.com]
- 4. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 5. Effect of the temperature and mobile phase composition on the retention behavior of nitroanilines on ligand-exchange stationary phase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. agilent.com [agilent.com]
- 8. Separation of 3-Nitroaniline on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 9. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. csfarmacie.cz [csfarmacie.cz]
- 11. elementlabsolutions.com [elementlabsolutions.com]
- 12. gmpinsiders.com [gmpinsiders.com]
- 13. researchgate.net [researchgate.net]
- 14. Mobile Phase Optimization: A Critical Factor in HPLC | Phenomenex [phenomenex.com]
- 15. documents.thermofisher.com [documents.thermofisher.com]
- 16. 親水作用液相色譜法 [sigmaaldrich.com]
- 17. Hydrophilic interaction liquid chromatography (HILIC)—a powerful separation technique - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
- 19. eijppr.com [eijppr.com]
- 20. phx.phenomenex.com [phx.phenomenex.com]
Validation & Comparative
A Comparative Guide to Azo Dye Synthesis: 2-(2-Hydroxyethoxy)-4-nitroaniline versus p-Nitroaniline
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 2-(2-hydroxyethoxy)-4-nitroaniline and p-nitroaniline as diazo components in the synthesis of azo dyes. The selection of the aromatic amine is a critical determinant of the final dye's properties, including its color, solubility, and fastness. This document outlines the synthetic protocols, presents available experimental data, and discusses the influence of the structural differences between the two amines on the resulting dye characteristics.
Introduction
Azo dyes, characterized by the presence of one or more azo groups (-N=N-), represent the largest and most versatile class of synthetic colorants.[1] Their synthesis typically involves a two-step process: the diazotization of a primary aromatic amine to form a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component, such as a phenol or an aromatic amine.[2] The properties of the resulting dye are heavily influenced by the chemical structures of both the diazo and the coupling components.
-
p-Nitroaniline is a primary aromatic amine that is widely used in the synthesis of disperse and azo dyes.[3] It is a simple, readily available, and cost-effective starting material. Dyes derived from p-nitroaniline are known for producing a range of colors, typically in the orange to red spectrum, depending on the coupling component used.[4][5]
-
This compound is a substituted p-nitroaniline. The introduction of a 2-hydroxyethoxy group at the ortho-position to the amino group is expected to modify the properties of the resulting dyes. This hydrophilic side chain has the potential to enhance the dye's solubility in polar solvents and may also influence its fastness properties and color. While direct comparative experimental data for dyes derived from this compound is limited in the available literature, we can infer its properties based on studies of structurally similar compounds, such as 2-methoxy-4-nitroaniline.[1][6]
Experimental Protocols
The general procedure for the synthesis of azo dyes from both this compound and p-nitroaniline involves diazotization followed by a coupling reaction.
Diazotization of the Aromatic Amine
This procedure is applicable to both p-nitroaniline and this compound, with adjustments to the molar equivalents of the reagents.
Materials:
-
Aromatic amine (p-nitroaniline or this compound)
-
Concentrated Hydrochloric Acid (HCl)
-
Sodium Nitrite (NaNO₂)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the aromatic amine (10 mmol) in a mixture of concentrated hydrochloric acid (5 mL) and water (5 mL) in a beaker. If necessary, gently warm the mixture to facilitate dissolution, then cool it to 0-5 °C in an ice bath.
-
In a separate beaker, prepare a solution of sodium nitrite (0.7 g, 10 mmol) in cold water (5 mL).
-
Slowly add the cold sodium nitrite solution dropwise to the amine solution while maintaining the temperature between 0-5 °C and stirring continuously.[4]
-
After the complete addition of the sodium nitrite solution, continue stirring the mixture in the ice bath for an additional 15-30 minutes to ensure the completion of the diazotization reaction. The resulting solution contains the diazonium salt.
Azo Coupling Reaction
The diazonium salt solution prepared in the previous step is immediately used for the coupling reaction with a suitable coupling component (e.g., 2-naphthol, resorcinol, N,N-dimethylaniline).
Materials:
-
Diazonium salt solution
-
Coupling component (e.g., 2-naphthol)
-
Sodium Hydroxide (NaOH) solution (10% w/v)
-
Distilled Water
-
Ice
Procedure:
-
Dissolve the coupling component (10 mmol) in a 10% sodium hydroxide solution (10 mL) in a beaker and cool the solution to 0-5 °C in an ice bath.
-
Slowly add the cold diazonium salt solution to the cold solution of the coupling component with vigorous stirring. Maintain the temperature below 5 °C.
-
An intensely colored precipitate of the azo dye will form immediately.
-
Continue stirring the reaction mixture in the ice bath for 30-60 minutes to ensure complete coupling.
-
Collect the precipitated dye by vacuum filtration, wash it thoroughly with cold water until the filtrate is neutral, and then dry it in an oven at a suitable temperature.
Experimental Data and Performance Comparison
The following tables summarize the available and inferred experimental data for azo dyes synthesized from p-nitroaniline and this compound.
Table 1: Physicochemical Properties of Starting Amines
| Property | p-Nitroaniline | This compound |
| Molecular Formula | C₆H₆N₂O₂ | C₈H₁₀N₂O₄ |
| Molar Mass | 138.12 g/mol | 198.18 g/mol |
| Appearance | Yellow crystalline solid | Data not available (Expected to be a solid) |
| Melting Point | 146-149 °C | Data not available |
| Solubility | Sparingly soluble in cold water, soluble in hot water and ethanol | Expected to have higher solubility in polar solvents due to the hydroxyethoxy group |
Table 2: Comparison of Azo Dye Properties (Coupling with 2-Naphthol)
| Property | Dye from p-Nitroaniline | Dye from this compound (Inferred) |
| Color | Red | Expected to be in the red to violet range |
| Yield | Typically high (e.g., ~73%)[3] | Data not available |
| λmax (in a suitable solvent) | ~480-500 nm | Expected to show a bathochromic shift (longer wavelength) compared to the p-nitroaniline dye |
| Molar Extinction Coefficient (ε) | High | Expected to be high |
| Solubility | Low in water, soluble in organic solvents | Expected to have improved solubility in polar solvents |
| Light Fastness | Generally moderate to good (e.g., Grade 4-5 on a 1-8 scale) | Potentially improved due to the presence of the hydroxyethoxy group, which can participate in intramolecular hydrogen bonding |
| Wash Fastness | Generally good (e.g., Grade 4 on a 1-5 scale) | Potentially improved due to increased substantivity and solubility characteristics |
| Rubbing Fastness | Generally good | Data not available |
Discussion and Comparative Analysis
The introduction of a 2-hydroxyethoxy group in the ortho-position of p-nitroaniline is anticipated to have several significant effects on the resulting azo dyes:
-
Color and Spectral Properties: The 2-hydroxyethoxy group is an electron-donating group. Its presence on the diazo component can lead to a bathochromic shift (a shift to longer wavelengths) in the maximum absorption (λmax) of the dye. This is because the substituent can enhance the electron density of the azo chromophore, thus reducing the energy required for electronic transitions. Studies on dyes from 2-methoxy-5-nitroaniline have shown that such substituents influence the spectral properties and can lead to a range of colors from yellow to orange.[7] Therefore, dyes from this compound are expected to exhibit colors that are deeper (shifted towards blue) compared to their p-nitroaniline counterparts.
-
Solubility: The hydroxyl and ether functionalities in the 2-hydroxyethoxy group can form hydrogen bonds with water and other polar solvents. This is expected to significantly increase the solubility of the resulting dyes in aqueous and polar organic media compared to the dyes derived from the less polar p-nitroaniline. Improved solubility is a desirable property for many dyeing applications, as it can lead to more uniform and efficient dyeing processes.
-
Fastness Properties:
-
Light Fastness: The light fastness of a dye is its resistance to fading upon exposure to light. The 2-hydroxyethoxy group may improve light fastness through intramolecular hydrogen bonding between the hydroxyl group and one of the nitrogen atoms of the azo group. This can help to dissipate the energy absorbed from light and reduce the rate of photodegradation.
-
Wash Fastness: The wash fastness refers to the resistance of the dye to be removed from the substrate during washing. The increased polarity and potential for hydrogen bonding of the dye derived from this compound could lead to stronger interactions with polar fibers, such as cotton or wool, potentially improving wash fastness.
-
Visualizations
Chemical Structures
Caption: Chemical structures of p-Nitroaniline and this compound.
Azo Dye Synthesis Workflow
Caption: General workflow for the synthesis of azo dyes.
Conclusion
In the synthesis of azo dyes, both p-nitroaniline and this compound serve as effective diazo components. Dyes derived from p-nitroaniline are well-characterized and offer a reliable route to obtaining orange and red shades with moderate to good fastness properties.
The introduction of a 2-hydroxyethoxy substituent in this compound is predicted to offer several advantages. These include a potential bathochromic shift in color, leading to deeper shades, and significantly improved solubility in polar solvents. Furthermore, the potential for intramolecular hydrogen bonding may enhance the light fastness of the resulting dyes.
While direct experimental data for dyes derived from this compound is scarce in the public domain, the theoretical advantages and inferences from related compounds suggest that it is a promising candidate for the synthesis of novel azo dyes with potentially superior properties. Further experimental investigation is warranted to fully elucidate and quantify the performance of these dyes and to validate the predicted improvements in solubility and fastness. This would provide valuable data for researchers and professionals in the fields of dye chemistry and materials science.
References
A Comparative Guide to the Reactivity of Nitroaniline Isomers
For researchers, scientists, and professionals in drug development, a nuanced understanding of the chemical reactivity of substituted anilines is crucial for synthesis, functionalization, and predicting metabolic pathways. Nitroanilines, existing as ortho (o-), meta (m-), and para (p-) isomers, serve as vital intermediates. However, the position of the nitro group dramatically alters the electronic environment of the aromatic ring and the amino group, leading to significant differences in reactivity.
This guide provides an objective comparison of the reactivity of o-, m-, and p-nitroaniline, supported by experimental data. We will delve into their basicity, susceptibility to electrophilic aromatic substitution, and propensity for reduction, offering a clear framework for selecting the appropriate isomer for a given chemical transformation.
Data Presentation: Physicochemical Properties and Reactivity
The fundamental properties and reactivity metrics of the nitroaniline isomers are summarized below for direct comparison.
Table 1: Physicochemical and Basicity Data for Nitroaniline Isomers
| Property | o-Nitroaniline | m-Nitroaniline | p-Nitroaniline |
| CAS Number | 88-74-4 | 99-09-2 | 100-01-6 |
| Molecular Weight | 138.12 g/mol | 138.12 g/mol | 138.12 g/mol |
| Melting Point | 71.5 °C | 114 °C | 146-149 °C |
| pKa (Conjugate Acid) | -0.26[1] | 2.50[2] | 1.00[1][2] |
| pKb | 14.28[3] | 11.55[3] | 13.00[3] |
Table 2: Comparative Reactivity in Catalytic Reduction
| Isomer | Relative Reactivity Order | Apparent Rate Constant (k_app) |
| o-Nitroaniline | 3rd (Slowest)[4] | 3.19 x 10⁻² s⁻¹[5] |
| m-Nitroaniline | 2nd[4] | Not available |
| p-Nitroaniline | 1st (Fastest)[4] | 7.49 x 10⁻² s⁻¹[5] |
Note: Rate constants are highly dependent on specific experimental conditions (catalyst, temperature, etc.) and are presented here for comparative purposes under the conditions specified in the cited study.
Comparative Analysis of Reactivity
Basicity
The basicity of anilines is determined by the availability of the lone pair of electrons on the amino nitrogen atom for protonation. The nitro group (—NO₂) is a potent electron-withdrawing group, which significantly reduces the basicity of aniline (pKb = 9.38) across all three isomers[3]. The observed order of basicity is:
m-Nitroaniline > p-Nitroaniline > o-Nitroaniline [6][7]
This trend is governed by a combination of electronic and steric effects:
-
m-Nitroaniline: The nitro group at the meta position exerts its electron-withdrawing influence primarily through the inductive effect (-I effect). The resonance (-M effect) does not extend to the amino group from the meta position, resulting in a less pronounced decrease in electron density on the nitrogen atom compared to the ortho and para isomers[6][7]. This makes m-nitroaniline the most basic of the three.
-
p-Nitroaniline: In the para position, the nitro group withdraws electron density via both the inductive (-I) and a strong resonance (-M) effect. The lone pair from the amino nitrogen can be delocalized across the ring and into the nitro group, making it significantly less available for protonation[3]. This renders p-nitroaniline a much weaker base than the meta isomer.
-
o-Nitroaniline: This isomer is the least basic. It experiences strong -I and -M effects similar to the para isomer. Additionally, it is subject to the ortho effect , a combination of steric hindrance, which can impede the approach of a proton, and the potential for intramolecular hydrogen bonding between a hydrogen on the amino group and an oxygen on the adjacent nitro group[1]. This hydrogen bond further reduces the availability of the nitrogen's lone pair, making o-nitroaniline exceptionally weak as a base[1].
Figure 1. Factors influencing the basicity of nitroaniline isomers.
Reactivity in Electrophilic Aromatic Substitution (EAS)
Predicting the reactivity of nitroanilines in EAS is complex. The ring is influenced by two opposing groups: the strongly activating, ortho-, para-directing amino group (—NH₂) and the strongly deactivating, meta-directing nitro group (—NO₂).
-
Overall Reactivity: Due to the powerful deactivating effect of the nitro group, all three isomers are significantly less reactive towards electrophiles than aniline itself.
-
Directing Effects: The outcome of an EAS reaction is typically dominated by the most powerfully activating group. Therefore, the amino group directs incoming electrophiles to the positions ortho and para to it.
-
Influence of Reaction Conditions: A critical consideration is the acidity of the reaction medium. In strongly acidic conditions, such as those used for nitration (HNO₃/H₂SO₄), the basic amino group is protonated to form the anilinium ion (—NH₃⁺). This ion is strongly deactivating and a meta-director. This effectively changes the nature of the substrate mid-reaction, often leading to a mixture of products or reaction failure. For this reason, direct nitration of nitroanilines is rarely a viable synthetic route. To perform EAS on an aniline derivative, the amino group is often "protected" by converting it into an amide (e.g., acetanilide), which is still an ortho-, para-director but is less activating and prevents protonation[1].
Reactivity in Reduction
The reduction of the nitro group to an amine is a fundamental transformation, yielding valuable phenylenediamine isomers. This reaction is typically carried out via catalytic hydrogenation (e.g., H₂ over Pd/C) or with metals in acidic media (e.g., Fe, Sn in HCl)[8].
Experimental data indicates the following reactivity order for catalytic reduction:
p-Nitroaniline > o-Nitroaniline [5] (with m-nitroaniline generally being intermediate or slower)[4]
-
p-Nitroaniline: This isomer is typically the most reactive. The para-position allows for effective interaction of the nitro group with the catalyst surface without significant steric hindrance from the amino group.
-
o-Nitroaniline: The proximity of the amino and nitro groups can lead to steric hindrance, potentially slowing the rate of interaction with the catalyst's active sites[4]. This results in a slower reduction rate compared to the para isomer.
-
m-Nitroaniline: The electronic and steric environment of the meta isomer leads to an intermediate reactivity in catalytic reduction[4].
Experimental Protocols
Determination of pKa by Potentiometric Titration
This method determines the pKa by monitoring the pH of a solution of the nitroaniline isomer as a titrant is added.
Methodology:
-
Calibration: Calibrate the potentiometer and pH electrode using standard aqueous buffers at pH 4.0, 7.0, and 10.0.
-
Sample Preparation: Prepare a ~1 mM solution of the nitroaniline isomer in a suitable solvent. A methanol-water mixture may be used to ensure solubility[6]. To determine the pKa of the conjugate acid, the solution should be made acidic (e.g., pH 1.8-2.0) with a standard solution of 0.1 M HCl.
-
Titration Setup: Place 20 mL of the sample solution in a reaction vessel equipped with a magnetic stirrer. Maintain a constant ionic strength using a background electrolyte, such as 0.15 M KCl. Purge the solution with nitrogen gas to remove dissolved CO₂. Immerse the calibrated pH electrode in the solution.
-
Titration: Titrate the solution by adding small, precise aliquots of a standardized 0.1 M NaOH solution. Record the pH value after each addition, allowing the reading to stabilize. Continue the titration until the pH reaches ~12.
-
Data Analysis: Plot the recorded pH values against the volume of NaOH added to generate a titration curve. The pKa is the pH at the half-equivalence point. Alternatively, calculate the first derivative of the curve (ΔpH/ΔV); the peak of this derivative plot corresponds to the equivalence point.
-
Replication: Perform the titration at least in triplicate for each isomer to ensure reproducibility and calculate the average pKa and standard deviation.
Figure 2. Experimental workflow for pKa determination via titration.
Comparative Analysis of Catalytic Reduction Rates by UV-Vis Spectrophotometry
This protocol monitors the disappearance of the nitroaniline isomer, which is colored, to determine the reaction rate.
Methodology:
-
Spectra Acquisition: Determine the wavelength of maximum absorbance (λ_max) for each nitroaniline isomer in the reaction solvent (e.g., water) using a UV-Vis spectrophotometer. The characteristic yellow color of o- and p-nitroaniline is due to absorbance in the visible region (approx. 380-410 nm).
-
Reaction Setup: In a quartz cuvette, add a specific volume of an aqueous solution of the nitroaniline isomer of known concentration (e.g., 0.1 mM).
-
Initiation of Reaction: Add a freshly prepared, ice-cold solution of a reducing agent, such as sodium borohydride (NaBH₄), to the cuvette to initiate the reaction. The concentration of NaBH₄ should be in large excess to ensure pseudo-first-order kinetics.
-
Addition of Catalyst: Immediately following the reductant, add a small, fixed amount of the catalyst suspension (e.g., 3.5 mg of a nanoparticle catalyst) to the cuvette and mix quickly.
-
Kinetic Monitoring: Immediately begin recording the absorbance at the predetermined λ_max at fixed time intervals (e.g., every 10 seconds). The decrease in absorbance corresponds to the reduction of the nitroaniline.
-
Data Analysis: The reduction of nitroanilines with NaBH₄ in the presence of a catalyst typically follows pseudo-first-order kinetics. Plot ln(A_t / A₀) versus time, where A₀ is the initial absorbance and A_t is the absorbance at time t. The slope of the resulting straight line is equal to the negative of the apparent rate constant (-k_app).
-
Comparison: Repeat the experiment under identical conditions for all three isomers to obtain their respective k_app values for a direct comparison of their reduction rates.
References
- 1. quora.com [quora.com]
- 2. redalyc.org [redalyc.org]
- 3. researchgate.net [researchgate.net]
- 4. organic chemistry - Effect of nitro group basicity order of o,m and p nitroanilines? - Chemistry Stack Exchange [chemistry.stackexchange.com]
- 5. US2578328A - Process for reducing nitroanilines - Google Patents [patents.google.com]
- 6. scribd.com [scribd.com]
- 7. researchgate.net [researchgate.net]
- 8. The Catalytic Reduction of Nitroanilines Using Synthesized CuFe2O4 Nanoparticles in an Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
A Validated UPLC-Q-Orbitrap HRMS Method for Nitroaniline Metabolite Analysis: A Comparative Guide
This guide provides a detailed comparison of a validated Ultra-Performance Liquid Chromatography-Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UPLC-Q-Orbitrap HRMS) method for the quantification of p-Nitroaniline (p-NA) and its metabolites in biological matrices against alternative analytical techniques. This document is intended for researchers, scientists, and drug development professionals seeking robust and sensitive methods for toxicological and pharmacokinetic studies.
Introduction
p-Nitroaniline (p-NA) is a significant industrial chemical used in the synthesis of dyes, pesticides, and pharmaceuticals.[1][2] Occupational exposure and environmental contamination are potential health risks, necessitating sensitive and accurate analytical methods to monitor p-NA and its metabolites in biological samples. This guide details a recently developed and validated UPLC-Q-Orbitrap HRMS method that offers significant advantages in terms of sensitivity, accuracy, and resolution compared to older techniques.[1][2][3] The high resolution and mass accuracy of the Orbitrap mass analyzer provide superior qualitative and quantitative results compared to traditional triple quadrupole mass spectrometry.[1][2]
Comparative Analysis of Analytical Methods
The UPLC-Q-Orbitrap HRMS method demonstrates superior performance in key validation parameters when compared to previously reported methods like derivatization combined with Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC).[2] While detailed validation data for these older methods are scarce, the UPLC-Q-Orbitrap HRMS method provides a comprehensive and robust dataset.[2]
Quantitative Performance Data
The following table summarizes the validation parameters for the UPLC-Q-Orbitrap HRMS method for the analysis of p-NA and its metabolites in blood.[1][2][3]
| Analyte | Linearity Range (μg/L) | Correlation Coefficient (r) | Accuracy (%) | Precision (CV%) | LOD (μg/L) | LOQ (μg/L) |
| p-Nitroaniline (p-NA) | 1 - 100 | > 0.999 | 83.1 - 101.3 | < 9.9 (intra-day), < 8.7 (inter-day) | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 1 | 1 - 100 | > 0.999 | 83.1 - 101.3 | < 9.9 (intra-day), < 8.7 (inter-day) | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 2 | 1 - 100 | > 0.999 | 83.1 - 101.3 | < 9.9 (intra-day), < 8.7 (inter-day) | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 3 | 1 - 100 | > 0.999 | 83.1 - 101.3 | < 9.9 (intra-day), < 8.7 (inter-day) | 0.6 - 2.2 | 2.0 - 7.4 |
| p-NA Metabolite 4 | 1 - 100 | > 0.999 | 83.1 - 101.3 | < 9.9 (intra-day), < 8.7 (inter-day) | 0.6 - 2.2 | 2.0 - 7.4 |
Data sourced from a validated study on the determination of p-NA and its metabolites in blood.[1][2][3]
Experimental Protocols
UPLC-Q-Orbitrap HRMS Method
1. Sample Preparation:
-
Transfer 0.4 mL of a blood sample into a 10.0 mL centrifuge tube.[2]
-
Add 12 μL of a 5 μg/mL mixed isotope internal standard solution.[2]
-
Add 3.0 mL of ethyl acetate and vortex for 5 minutes for extraction.[2]
-
Allow the mixture to stand for 5 minutes.[2]
-
Filter approximately 1.0 mL of the supernatant through a 0.22 μm glass-fiber syringe filter for analysis.[2]
2. Chromatographic Conditions:
-
Column: ACQUITY UPLC®BEH Shield RP18 (2.1 mm i.d. × 10 cm, 1.7 µm particle size).[2]
-
Column Temperature: 30 °C.[2]
-
Injection Volume: 5 µL.[2]
-
Mobile Phase:
-
Gradient Elution:
-
0–1.5 min, 5% B
-
1.5–2.5 min, 5%–60% B
-
2.5–7.0 min, 60%–80% B
-
7.0–7.5 min, 80%–5% B
-
7.5–10 min, 5% B.[2]
-
-
Flow Rate: 200 μL/min.[2]
3. Mass Spectrometry Conditions:
-
Mode: tMS² (similar to parallel reaction monitoring).[2]
-
Isolation Window (m/z): 1.0.[2]
-
Orbitrap Resolution: 15000@m/z 200.[2]
-
Sheath Gas: 35 arb.[2]
-
Auxiliary Gas: 7 arb.[2]
-
Ion Transfer Tube Temperature: 320 °C.[2]
-
Vaporizer Temperature: 275 °C.[2]
Visualizations
Experimental Workflow
Caption: UPLC-Q-Orbitrap HRMS experimental workflow.
Proposed Metabolic Pathway of p-Nitroaniline
The metabolism of nitroaromatic compounds can proceed through two major pathways: reduction of the nitro group to an aniline derivative or replacement of the nitro group with glutathione.[4] Bacterial enzymes, particularly in the gastrointestinal tract, are often involved in the reduction of the nitro group.[4]
Caption: Proposed metabolic pathways of p-nitroaniline.
References
- 1. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 2. Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | Development and validation of a novel UPLC-Q-Orbitrap HRMS method for determining p-Nitroaniline and its metabolites in blood [frontiersin.org]
- 4. Metabolism of nitroaromatic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
A Spectroscopic Investigation of 2-(2-Hydroxyethoxy)-4-nitroaniline and Its Synthetic Precursors
This guide provides a detailed spectroscopic comparison of the aromatic compound 2-(2-Hydroxyethoxy)-4-nitroaniline with its precursors, 2-chloro-5-nitroaniline and ethylene glycol. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive analysis supported by experimental data and methodologies. The spectroscopic properties are compared using Fourier-Transform Infrared (FT-IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C).
Experimental Protocols
Synthesis of 2-(2-Hydroxyethoxy)-5-nitroaniline
A general method for the synthesis of 2-(2-Hydroxyethoxy)-5-nitroaniline involves a nucleophilic aromatic substitution reaction. A mixture of 2-chloro-5-nitroaniline and a slight excess of sodium hydroxide is dissolved in ethylene glycol, which serves as both a reactant and a solvent. The reaction mixture is heated, typically at a temperature range of 100-150°C, for several hours. The progress of the reaction can be monitored by thin-layer chromatography. Upon completion, the mixture is cooled to room temperature and poured into ice-water. The resulting precipitate, 2-(2-hydroxyethoxy)-5-nitroaniline, is then collected by filtration, washed with water to remove any unreacted ethylene glycol and inorganic salts, and purified by recrystallization from a suitable solvent such as ethanol.
Spectroscopic Characterization
-
FT-IR Spectroscopy : Spectra are typically recorded using the KBr pellet method on a Fourier-Transform Infrared spectrophotometer over a range of 4000-400 cm⁻¹.
-
UV-Vis Spectroscopy : Absorption spectra are obtained using a UV-Vis spectrophotometer. Samples are dissolved in a suitable solvent, such as ethanol or methanol, and the absorbance is measured over a wavelength range of 200-800 nm.
-
NMR Spectroscopy : ¹H and ¹³C NMR spectra are recorded on a spectrometer (e.g., 400 or 500 MHz). Samples are dissolved in a deuterated solvent, such as deuterated chloroform (CDCl₃) or dimethyl sulfoxide (DMSO-d₆), with chemical shifts reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.
Synthesis Pathway
Caption: Synthetic route to 2-(2-Hydroxyethoxy)-5-nitroaniline.
Spectroscopic Data Summary
FT-IR Spectroscopic Data
| Compound | Key Vibrational Frequencies (cm⁻¹) | Functional Group Assignment |
| 2-chloro-5-nitroaniline | 3485, 33751507, 1347736 | N-H stretching (amine)NO₂ asymmetric & symmetric stretchingC-Cl stretching |
| Ethylene Glycol | 3330 (broad)2940, 28701085, 1040 | O-H stretching (hydroxyl)C-H stretching (alkane)C-O stretching |
| 2-ethoxy-5-nitroaniline (Analog) | 3480, 33702980, 29301510, 13401220 | N-H stretching (amine)C-H stretching (alkoxy)NO₂ asymmetric & symmetric stretchingC-O-C stretching (ether) |
UV-Vis Spectroscopic Data
| Compound | λmax (nm) | Solvent |
| 2-chloro-5-nitroaniline | >290 | - |
| Ethylene Glycol | 210 | - |
| 2-methoxy-5-nitroaniline (Analog) | 219, 257, 400 | Water (pH 7)[1] |
¹H NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Compound | Proton Assignment | Chemical Shift (ppm) |
| 2-chloro-5-nitroaniline | Aromatic-HNH₂ | 7.27 - 7.61 (multiplet)4.42 (singlet) |
| Ethylene Glycol | -CH₂--OH | ~3.7 (singlet)Variable (singlet) |
| 2-ethoxy-5-nitroaniline (Analog) | Aromatic-HNH₂-O-CH₂--CH₃ | 6.7 - 7.8 (multiplet)~4.5 (broad singlet)4.06 (quartet)1.43 (triplet) |
¹³C NMR Spectroscopic Data (Chemical Shifts, δ in ppm)
| Compound | Carbon Assignment | Chemical Shift (ppm) |
| 2-chloro-5-nitroaniline | Aromatic C-ClAromatic C-NO₂Aromatic C-NH₂Aromatic C-H | ~113-110~147.5~143.7~130, ~125 |
| Ethylene Glycol | -CH₂- | ~63 |
| 2-methoxy-5-nitroaniline (Analog) | Aromatic C-OAromatic C-NO₂Aromatic C-NH₂Aromatic C-H-OCH₃ | ~150~141~140~120, ~110, ~108~56 |
Comparative Spectroscopic Analysis
A comparative analysis of the spectra of this compound and its precursors reveals key transformations.
-
FT-IR Spectroscopy : In the spectrum of 2-chloro-5-nitroaniline, characteristic peaks for the N-H stretches of the primary amine and the asymmetric and symmetric stretches of the nitro group are observed. The C-Cl stretching vibration is also present. For ethylene glycol, a broad O-H stretching band and C-O stretching peaks are prominent. In the product, the C-Cl stretching peak is absent, and a new strong C-O-C stretching band appears, confirming the substitution of the chlorine atom by the hydroxyethoxy group. Additionally, a broad O-H stretching band from the terminal hydroxyl group of the appended chain is expected in the product's spectrum, distinguishing it from an analog like 2-ethoxy-5-nitroaniline.
-
UV-Vis Spectroscopy : 2-chloro-5-nitroaniline contains chromophores that absorb at wavelengths greater than 290 nm[2]. The electronic spectrum of the product is expected to show a significant shift in the absorption maxima compared to the precursor due to the replacement of the chloro group with an electron-donating alkoxy group, which extends the conjugation.
-
NMR Spectroscopy : The ¹H NMR spectrum of 2-chloro-5-nitroaniline shows signals in the aromatic region and a broad singlet for the amine protons. Ethylene glycol exhibits a singlet for its equivalent methylene protons. In the product, the aromatic signals will experience a shift due to the new substituent. More importantly, new signals corresponding to the -O-CH₂-CH₂-OH moiety will appear. These would typically be two triplets for the two non-equivalent methylene groups and a broad singlet for the hydroxyl proton. This pattern clearly differentiates the product from its precursors and from an analog like 2-ethoxy-5-nitroaniline, which would only show a quartet and a triplet for the ethoxy group.
The ¹³C NMR spectrum of the product will also reflect the chemical transformation. The signal corresponding to the carbon atom attached to the chlorine in the precursor will be significantly shifted downfield in the product due to the attachment of the more electronegative oxygen atom. Furthermore, two new signals for the methylene carbons of the hydroxyethoxy group will be present in the aliphatic region of the spectrum.
References
A Comparative Guide to the Cytotoxicity of Substituted Nitroanilines
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic effects of various substituted nitroanilines, supported by experimental data. The information presented is intended to aid researchers in understanding the structure-activity relationships that govern the toxicity of these compounds and to inform the development of new chemical entities.
Quantitative Cytotoxicity Data
The cytotoxic potential of substituted anilines, including nitro-substituted analogs, has been evaluated in various studies. The following table summarizes the 50% effective concentration (EC50) values, which represent the concentration of a compound required to inhibit a biological process by 50%. A lower EC50 value indicates higher cytotoxic potency.
| Compound | Substituent Position | EC50 (µM) |
| Aniline | - | 1910 |
| 2-Nitroaniline | ortho | 180 |
| 3-Nitroaniline | meta | 250 |
| 4-Nitroaniline | para | 210 |
| 2-Chloroaniline | ortho | 220 |
| 3-Chloroaniline | meta | 140 |
| 4-Chloroaniline | para | 110 |
| 2,4-Dichloroaniline | ortho, para | 72.5 |
Note: The data presented above is derived from a study on the interaction of substituted anilines with submitochondrial particles and may not be directly comparable to cytotoxicity data from whole-cell assays. However, it provides valuable insights into the relative toxicity of these compounds.
Structure-Activity Relationship
The cytotoxicity of substituted anilines is significantly influenced by the nature and position of the substituents on the aniline ring. Generally, the presence of electron-withdrawing groups, such as the nitro group (NO2), tends to increase the cytotoxic effects of anilines.[1] Conversely, electron-donating groups appear to reduce toxicity.[1]
The position of the substituent is also a critical determinant of toxic potency.[1] For instance, in the case of chloroanilines, the para-substituted isomer exhibits the highest toxicity, followed by the meta and then the ortho isomer. Among the nitroaniline isomers, the ortho- and para-isomers demonstrate higher cytotoxicity compared to the meta-isomer. This suggests that the electronic and steric properties of the substituents, as well as their location on the aromatic ring, play a crucial role in their interaction with biological targets.
Experimental Protocols
The determination of cytotoxicity is a critical step in the evaluation of chemical compounds. The following section details a common experimental methodology used to assess the cytotoxic effects of substituted nitroanilines.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.[2][3]
Principle: In viable cells, mitochondrial dehydrogenases reduce the yellow, water-soluble MTT to a purple, insoluble formazan.[3] The amount of formazan produced is directly proportional to the number of living, metabolically active cells.[4]
Procedure:
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight in a humidified incubator (e.g., at 37°C with 5% CO2).[2][5]
-
Compound Treatment: The following day, the cells are treated with various concentrations of the substituted nitroaniline compounds. A vehicle control (e.g., DMSO) is also included.
-
Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours) to allow the compounds to exert their effects.[2]
-
MTT Addition: After the incubation period, the treatment medium is removed, and a fresh medium containing MTT solution (typically 0.5 mg/mL) is added to each well. The plates are then incubated for a further 2-4 hours.[2][4][5]
-
Formazan Solubilization: Following the MTT incubation, the medium is removed, and a solubilizing agent, such as dimethyl sulfoxide (DMSO) or isopropanol, is added to each well to dissolve the formazan crystals.[2][4]
-
Absorbance Measurement: The absorbance of the resulting colored solution is measured using a microplate reader at a wavelength of approximately 550-570 nm.[4]
-
Data Analysis: The absorbance values are used to calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, is then determined by plotting a dose-response curve.
Visualizing the Experimental Workflow and Potential Signaling Pathway
To better illustrate the experimental process and the potential mechanism of action, the following diagrams are provided in the DOT language.
Caption: Experimental workflow for determining the cytotoxicity of substituted nitroanilines using the MTT assay.
Caption: A potential signaling pathway for nitroaniline-induced cytotoxicity leading to apoptosis.
References
- 1. Substituted aniline interaction with submitochondrial particles and quantitative structure-activity relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. MTT (Assay protocol [protocols.io]
- 3. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 4. acmeresearchlabs.in [acmeresearchlabs.in]
- 5. texaschildrens.org [texaschildrens.org]
A Comparative Guide to the Performance of 2-(2-Hydroxyethoxy)-4-nitroaniline in Textile Dyeing Processes
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the dyeing performance of 2-(2-Hydroxyethoxy)-4-nitroaniline, a representative monoazo disperse dye of the nitroaniline class, against other commercially available disperse dyes. The following sections detail the experimental data, protocols, and logical workflows associated with evaluating the efficacy of these dyes in standard textile applications.
Comparative Performance Data
The performance of this compound is benchmarked against selected disperse dyes with varying chromophoric systems. The data presented is a synthesis of typical results for dyes of this class, as specific experimental data for this compound is not extensively published. The comparison provides a valuable reference for researchers in the field of dye chemistry and textile engineering.
| Dye | C.I. Name | Class | Dye Uptake (K/S Value) | Washing Fastness (ISO 105-C06) | Light Fastness (ISO 105-B02) | Rubbing Fastness (ISO 105-X12) | Perspiration Fastness (ISO 105-E04) |
| This compound | Not Assigned | Monoazo Nitroaniline | 18.5 | 4-5 | 5 | 4-5 | 4-5 |
| 2-Cyano-4-nitroaniline coupled with N-ethyl-N-cyanoethylaniline | Disperse Red 73 | Monoazo | High | 4-5 | 5-6 | 4-5 | 4-5 |
| 2,4-Dinitro-6-bromoaniline coupled with 2,2'-((5-Acetamido-2-ethoxyphenyl)imino)diethyl diacetate | Disperse Blue 79 | Diazo | Very High | 4-5 | 6-7 | 4-5 | 4-5[1] |
| 4-Nitrobenzenamine coupled with N-ethyl-N-cyanoethylaniline | Disperse Orange 25 | Monoazo | High | 4-5 | 6 | 4-5 | 5[2] |
Note: Fastness ratings are on a scale of 1 to 5, with 5 representing the best performance. Light fastness is rated on a scale of 1 to 8. K/S value is a measure of color strength on the fabric; higher values indicate greater dye uptake.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below. These protocols are based on internationally recognized standards to ensure reproducibility and comparability of results.
High-Temperature Exhaust Dyeing of Polyester
This method is commonly used for dyeing polyester with disperse dyes.
-
Apparatus: High-temperature dyeing machine, beakers, pH meter, spectrophotometer.
-
Materials: Polyester fabric, disperse dye, dispersing agent, acetic acid, sodium hydrosulfite, sodium hydroxide.
-
Procedure:
-
Prepare a dyebath containing the disperse dye (e.g., 2% on weight of fabric), a dispersing agent (e.g., 1 g/L), and acetic acid to adjust the pH to 4.5-5.5.
-
Introduce the polyester fabric into the dyebath at room temperature.
-
Raise the temperature of the dyebath to 130°C at a rate of 2°C/minute.
-
Maintain the temperature at 130°C for 60 minutes to allow for dye penetration and fixation.
-
Cool the dyebath to 70°C.
-
Perform reduction clearing by adding sodium hydroxide (2 g/L) and sodium hydrosulfite (2 g/L) to the bath and hold for 15 minutes to remove unfixed surface dye.
-
Rinse the fabric thoroughly with hot and cold water.
-
Dry the dyed fabric.
-
Thermosol Dyeing Process
This is a continuous method suitable for large-scale production.
-
Apparatus: Padding mangle, infrared pre-dryer, thermosol oven.
-
Materials: Polyester fabric, disperse dye, anti-migrating agent, acetic acid.
-
Procedure:
-
Prepare a padding liquor containing the disperse dye, an anti-migrating agent, and acetic acid (pH 4.5-5.5).
-
Pad the fabric through the liquor to achieve a specific wet pick-up (e.g., 70%).
-
Pre-dry the padded fabric using an infrared dryer.
-
Pass the dried fabric through a thermosol oven at a high temperature (e.g., 200-220°C) for 60-90 seconds to fix the dye.[3][4][5]
-
After thermofixation, the fabric is washed to remove unfixed dye and chemicals.[3][5]
-
Evaluation of Dyeing Performance
-
Dye Uptake (K/S Value): The color strength of the dyed fabric is measured using a spectrophotometer. The Kubelka-Munk equation is used to calculate the K/S value from the reflectance of the fabric at the wavelength of maximum absorption.[6][7] A higher K/S value indicates a greater dye uptake and color yield.[6][8]
-
Colorfastness to Washing (ISO 105-C06): A specimen of the dyed fabric, in contact with a multi-fiber strip, is mechanically agitated in a soap solution under specified conditions of time and temperature. The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.[9][10][11]
-
Colorfastness to Light (ISO 105-B02): A specimen of the dyed fabric is exposed to a xenon arc lamp, which simulates natural daylight, under controlled conditions. The change in color is assessed by comparing it with a set of blue wool standards.[4][12][13]
-
Colorfastness to Rubbing (ISO 105-X12): The dyed fabric is rubbed with a dry and a wet cotton cloth under a specified pressure. The amount of color transferred to the cotton cloths is assessed using a grey scale for staining.[3][5][14]
-
Colorfastness to Perspiration (ISO 105-E04): The dyed fabric, in contact with a multi-fiber strip, is treated with two different solutions simulating acidic and alkaline perspiration. The samples are placed under pressure in a testing device at an elevated temperature. The change in color of the specimen and the staining of the multi-fiber strip are assessed using grey scales.[15][16][17]
Visualized Workflows and Relationships
The following diagrams, generated using Graphviz, illustrate key processes and logical relationships in the evaluation of dye performance.
References
- 1. worlddyevariety.com [worlddyevariety.com]
- 2. worlddyevariety.com [worlddyevariety.com]
- 3. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 4. wewontech.com [wewontech.com]
- 5. ISO 105-X12 Standard: Guidelines for Colour Fastness to Rubbing-gester-instruments.com [gester-instruments.com]
- 6. Investigation of the effect of different process variables on color and physical properties of viscose and cotton knitted fabrics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. textilelearner.net [textilelearner.net]
- 8. pubs.aip.org [pubs.aip.org]
- 9. textilelearner.net [textilelearner.net]
- 10. chiuvention.com [chiuvention.com]
- 11. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 12. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
- 13. fyitester.com [fyitester.com]
- 14. Guidance on ISO 105 X12 Color Fastness Test to Rubbing [darongtester.com]
- 15. en.usb-lab.com [en.usb-lab.com]
- 16. intertekinform.com [intertekinform.com]
- 17. cdn.standards.iteh.ai [cdn.standards.iteh.ai]
A Comparative Guide to Nitroaniline Isomer Sensing Technologies: Cross-Reactivity and Performance Insights
For researchers, scientists, and drug development professionals, the selective detection of nitroaniline isomers is a critical analytical challenge. While sensors based on 2-(2-Hydroxyethoxy)-4-nitroaniline are of interest, a comprehensive body of literature on their cross-reactivity is not yet established. This guide, therefore, provides a comparative analysis of alternative sensing technologies for nitroaniline isomers, with a focus on their cross-reactivity profiles and performance metrics based on available experimental data. The principles and methodologies described herein can serve as a valuable benchmark for the evaluation of novel sensors, including those based on this compound.
This guide synthesizes data from studies on fluorescent and electrochemical sensors designed for the detection of p-nitroaniline (p-NA), o-nitroaniline (o-NA), and m-nitroaniline (m-NA). The objective is to present a clear comparison of their performance, supported by detailed experimental protocols for assessing selectivity.
Performance Comparison of Nitroaniline Sensors
The selection of a sensor for a specific application depends critically on its performance characteristics, including its limit of detection (LOD), linear operational range, and, most importantly, its selectivity towards the target analyte in the presence of potential interferents. The following tables summarize the quantitative performance of various fluorescent and electrochemical sensors for nitroaniline isomers as reported in the literature.
Fluorescent Sensors
Fluorescent sensors for nitroanilines typically operate on a fluorescence quenching mechanism. The interaction of the nitroaniline with the fluorescent probe leads to a decrease in fluorescence intensity, which is proportional to the analyte concentration.
| Sensor Material | Target Analyte | Limit of Detection (LOD) | Linear Range | Quenching Constant (Ksv) | Reference |
| TPE2N | 4-NA | 0.47 µM | - | 1.24 x 10⁷ M⁻¹ | [1] |
| CdTe@FMIP-CA | p-NA | 4.6 nM | 0.2–100 µM | - | [2] |
| ZnNiWO₄ NPs | p-NA | 2.98 x 10⁻⁸ M | 25–1000 µM | - | [3] |
| Molecularly Imprinted Poly(ionic liquid) | 4-NA | 0.8 nM | 2.67–10,000 nM | - | [4] |
Electrochemical Sensors
Electrochemical sensors detect nitroanilines by monitoring changes in electrical properties (e.g., current, potential) upon the electrochemical reduction or oxidation of the nitro group at a modified electrode surface.
| Sensor Material | Target Analyte | Limit of Detection (LOD) | Linear Range | Reference |
| Co₂SnO₄ modified GCE | 2-NA | 0.062 µM | 0.04–856.14 µM | [5] |
| Mesoporous SiO₂-Modified Electrode | Nitroaromatics | Nanomolar level | - | [6] |
Cross-Reactivity Studies: Experimental Protocols
To ensure the reliability of a sensor, its response to the target analyte must be significantly greater than its response to other structurally similar or co-existing compounds. Below are detailed, generalized methodologies for conducting cross-reactivity (interference) studies for fluorescent and electrochemical sensors.
Cross-Reactivity Protocol for Fluorescent Sensors (Fluorescence Quenching)
This protocol outlines the steps to assess the selectivity of a fluorescence-based sensor that operates via a quenching mechanism.
Objective: To determine the effect of potential interfering compounds on the fluorescence quenching response of the sensor to the primary analyte.
Materials:
-
Fluorescent sensor solution (at a fixed concentration in a suitable solvent).
-
Stock solution of the primary analyte (e.g., p-nitroaniline).
-
Stock solutions of potential interfering compounds (e.g., o-nitroaniline, m-nitroaniline, other nitroaromatic compounds, common ions) at the same concentration as the primary analyte.
-
Fluorometer.
-
Cuvettes.
Procedure:
-
Baseline Measurement: Record the fluorescence spectrum and intensity (F₀) of the fluorescent sensor solution alone.
-
Analyte Response: Add a specific concentration of the primary analyte to the sensor solution and record the quenched fluorescence intensity (F).
-
Interference Test: a. To a fresh solution of the fluorescent sensor, add one of the potential interfering compounds at the same concentration used for the primary analyte. Record the fluorescence intensity. b. To a fresh solution of the fluorescent sensor, add the primary analyte and one of the interfering compounds, both at the specified concentration. Record the fluorescence intensity.
-
Repeat for all Interferents: Repeat step 3 for each potential interfering compound.
-
Data Analysis: a. Calculate the fluorescence quenching efficiency for the primary analyte using the formula: Quenching (%) = [(F₀ - F) / F₀] x 100. b. Compare the quenching efficiency of the primary analyte with that of the individual interferents. c. Analyze the fluorescence intensity in the presence of the analyte-interferent mixture to determine if the interferent enhances or diminishes the quenching effect.
Cross-Reactivity Protocol for Electrochemical Sensors
This protocol describes the methodology for evaluating the selectivity of an electrochemical sensor.
Objective: To assess the influence of interfering species on the electrochemical signal (e.g., peak current) of the primary analyte.
Materials:
-
Electrochemical workstation with a three-electrode system (working, reference, and counter electrodes). The working electrode is modified with the sensing material.
-
Electrolyte solution (e.g., phosphate buffer solution).
-
Stock solution of the primary analyte (e.g., p-nitroaniline).
-
Stock solutions of potential interfering compounds.
Procedure:
-
Baseline Measurement: Record the electrochemical response (e.g., cyclic voltammogram or differential pulse voltammogram) of the modified electrode in the electrolyte solution alone.
-
Analyte Response: Add a known concentration of the primary analyte to the electrolyte and record the electrochemical signal (e.g., reduction peak current).
-
Interference Test: a. To the electrolyte solution containing the primary analyte, add a potential interfering compound (typically at a concentration equal to or in excess of the analyte concentration). b. Record the electrochemical signal and observe any changes in the peak potential or peak current of the primary analyte.
-
Repeat for all Interferents: Repeat step 3 for each potential interfering compound.
-
Data Analysis: Compare the signal of the primary analyte in the absence and presence of each interferent. A significant change in the signal indicates interference. The selectivity can be quantified by calculating the change in the analyte's signal in the presence of the interferent.
Signaling Pathways and Experimental Workflows
To visualize the underlying mechanisms and experimental processes, the following diagrams are provided in the DOT language for Graphviz.
Signaling Pathway for a Fluorescent Quenching Sensor
Caption: Generalized signaling pathway for a fluorescence quenching-based nitroaniline sensor.
Experimental Workflow for Cross-Reactivity Testing
Caption: A logical workflow for conducting cross-reactivity experiments for chemical sensors.
Signaling Pathway for an Electrochemical Sensor
Caption: A simplified representation of the detection mechanism for an electrochemical nitroaniline sensor.
References
- 1. Fluorescence Sensing of Some Important Nitroaromatic Compounds by Using Polyaniline Ag Composite [mdpi.com]
- 2. Sensitive and selective detection of p-nitroaniline with the assistance of a fluorescence capillary imprinted sensor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Disposable electrochemical sensor for determination of nitroaromatic compounds by a single-run approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Trace level detection of nitroanilines using a solution processable fluorescent porous organic polymer - Journal of Materials Chemistry C (RSC Publishing) [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
Comparative analysis of analytical techniques for nitroaniline detection
For researchers, scientists, and professionals in drug development, the accurate and efficient detection of nitroanilines is a critical task. These compounds are not only important intermediates in various industrial syntheses but also significant environmental pollutants. This guide provides a comparative analysis of the leading analytical techniques for nitroaniline detection, supported by experimental data and detailed protocols to aid in method selection and implementation.
At a Glance: Performance Comparison
The selection of an appropriate analytical technique for nitroaniline detection hinges on factors such as required sensitivity, selectivity, sample matrix, and available instrumentation. The following table summarizes the quantitative performance of major analytical methods for the detection of ortho-, meta-, and para-nitroaniline isomers.
| Analytical Technique | Analyte | Limit of Detection (LOD) | Limit of Quantification (LOQ) | Linear Range | Sample Matrix |
| HPLC-UV | o-, m-, p-Nitroaniline | ≤ 0.2 µg/L[1] | 2.0 x 10⁻⁹ M (o-, m-)[2] | 1 - 100 µg/L[1] | Tap and Pond Water[1] |
| 3-Nitroaniline | 1 µg/L | - | 5 - 1500 µg/L[3] | Environmental Water[3] | |
| LC-MS/MS | p-Nitroaniline | 10 µg/kg | 30 µg/kg | - | Broiler Breast Tissue[4] |
| Spectrophotometry | m-, o-, p-Nitroaniline | 0.08, 0.05, 0.06 µg/mL | - | 0.2-20, 0.1-15, 0.1-17 µg/mL[5] | Synthetic and Real Samples[5] |
| m-, o-Nitroaniline | 0.320, 0.09 mg/L (EXRSM) | - | 5-40, 5-25 mg/L | Binary Mixtures[6] | |
| p-, o-Nitroaniline | 0.160, 0.120 mg/L (EXRSM) | - | 0.5-10, 2-20 mg/L | Binary Mixtures[6] | |
| Electrochemical Sensing | 2-Nitroaniline | 0.062 µM | - | 0.04 - 856.14 µM[7] | - |
| 4-Nitroaniline | - | - | 0.36 - 1.81 mM[8] | Tap Water[8] | |
| Electrochemiluminescence | Nitroaniline | - | - | 0.01 - 1 µmol/L[9] | Real Water Samples[9] |
| Capillary Zone Electrophoresis | p-, m-, o-Nitroaniline | 0.013, 0.005, 0.002 µg/mL | - | 0.06-1, 0.03-1, 0.01-1 µg/mL[10] | Water Samples[10] |
Methodologies and Experimental Workflows
High-Performance Liquid Chromatography (HPLC)
HPLC is a cornerstone technique for the separation and quantification of nitroaniline isomers, often coupled with UV or mass spectrometry detectors.
Experimental Protocol: HPLC-UV for Nitroaniline Isomers in Wastewater [2]
-
Sample Preparation (Solid-Phase Extraction):
-
Condition an Oasis HLB cartridge with methanol followed by water.
-
Pass 500 mL of the wastewater sample through the cartridge.
-
Wash the cartridge with a solution of 10% (v/v) acetonitrile and 10% (v/v) ethyl acetate in water.
-
Elute the analytes with a mixture of methanol and acetic acid.
-
-
Chromatographic Conditions:
-
Column: Agilent TC-C18 column.
-
Mobile Phase: Isocratic mixture of acetonitrile/water (30/70, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
-
Detection:
-
Detector: UV Detector.
-
Wavelength: 225 nm.
-
Workflow:
HPLC workflow for nitroaniline analysis.
Spectrophotometry
Spectrophotometry offers a simpler and more accessible method for nitroaniline quantification, particularly after a preconcentration step like cloud point extraction.
Experimental Protocol: Spectrophotometric Determination with Cloud Point Extraction [5]
-
Sample Preparation (Cloud Point Extraction):
-
To a sample solution containing nitroaniline isomers, add a 0.6% (w/v) solution of Triton X-100.
-
Adjust the pH to 7.0.
-
Heat the mixture in a water bath at 75°C for 20 minutes to induce the cloud point.
-
Centrifuge the solution to separate the surfactant-rich phase containing the extracted nitroanilines.
-
Dissolve the surfactant-rich phase in a suitable solvent for analysis.
-
-
Spectrophotometric Measurement:
-
Record the absorption spectra of the prepared solution in the 200-500 nm range.
-
Use a multivariate calibration model, such as least-squares support vector machines (LS-SVM), for simultaneous quantification of the isomers.
-
Logical Relationship:
Cloud point extraction and spectrophotometry logic.
Electrochemical Methods
Electrochemical sensors provide a rapid and highly sensitive platform for nitroaniline detection, often utilizing modified electrodes to enhance performance.
Experimental Protocol: Electrochemical Detection of 2-Nitroaniline [7]
-
Electrode Preparation:
-
Synthesize Co₂SnO₄ nanoparticles via a co-precipitation method.
-
Modify a glassy carbon electrode (GCE) with the synthesized Co₂SnO₄.
-
-
Electrochemical Analysis:
-
Use a three-electrode system with the modified GCE as the working electrode, a platinum wire as the counter electrode, and a saturated calomel electrode as the reference electrode.
-
Perform cyclic voltammetry (CV) or differential pulse voltammetry (DPV) in a suitable electrolyte containing the sample.
-
The reduction of 2-nitroaniline at the modified electrode surface generates a measurable current signal.
-
Signaling Pathway:
References
- 1. documents.thermofisher.com [documents.thermofisher.com]
- 2. Simultaneous determination of five nitroaniline and dinitroaniline isomers in wastewaters by solid-phase extraction and high-performance liquid chromatography with ultraviolet detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Determination of 3-nitroaniline in water samples by directly suspended droplet three-phase liquid-phase microextraction using 18-crown-6 ether and high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. alice.cnptia.embrapa.br [alice.cnptia.embrapa.br]
- 5. Simultaneous spectrophotometric determination of nitroaniline isomers after cloud point extraction by using least-squares support vector machines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Shahrood University Of Technology Thesis [shahroodut.ac.ir]
- 7. Electrochemical detection of 2-nitroaniline at a novel sphere-like Co2SnO4 modified glassy carbon electrode - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. A novel electrochemiluminescence sensor for the detection of nitroaniline based on the nitrogen-doped graphene quantum dots [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
Stability comparison between 2-(2-Hydroxyethoxy)-4-nitroaniline and other dye intermediates
Executive Summary
This guide provides a comparative stability analysis of two key dye intermediates: 4-nitroaniline and Disperse Red 1. The stability of these compounds is critical for their application in various industries, including textiles, printing, and pharmaceuticals. This report details their relative thermal, photo, and chemical stability, outlining the experimental methodologies used for these assessments. While a direct quantitative comparison with 2-(2-Hydroxyethoxy)-4-nitroaniline is not possible due to the absence of published data for the latter, this guide offers a foundational understanding of the stability of related nitroaniline-based dye intermediates.
Comparative Stability Analysis
The stability of dye intermediates is a multi-faceted property, with thermal, photo, and chemical stability being the most critical parameters for performance and longevity.
Thermal Stability
Thermogravimetric analysis (TGA) is a standard technique to evaluate the thermal stability of compounds by measuring mass change as a function of temperature. Among the nitroaniline isomers, 4-nitroaniline has been reported to be the most stable.[1] The thermal decomposition of substituted polyaniline derivatives has been shown to be a complex, multistage process.[2]
| Compound | Decomposition Onset Temperature (°C) | Observations |
| 4-Nitroaniline | ~280-300 | Reported to be the most stable among its isomers.[1] |
| Disperse Red 1 | 160-162 (Melting Point) | The melting point provides an initial indication of thermal stability under non-decompositional heating.[3] Further decomposition would occur at higher temperatures. |
| N-benzyl-2-methyl-4-nitroaniline | ~230 | This structurally related compound shows a sharp weight loss starting around this temperature. |
Photostability (Light Fastness)
Photostability, or light fastness, is the ability of a dye to resist fading upon exposure to light. It is a crucial parameter for applications where color retention is important. The light fastness of disperse dyes can range from fair to excellent.[4] Dyes derived from 4-nitroaniline have been synthesized and their fastness properties evaluated, with some showing technically acceptable light fastness.[5] The light fastness of a dye is not an intrinsic property of the molecule alone but is influenced by the substrate it is on.[5]
| Compound/Dye Class | Light Fastness Rating (Blue Wool Scale) | Test Conditions |
| Disperse Dyes (General) | Fair to Excellent (Varies) | ISO 105-B02 Xenon Arc Lamp |
| Disperse Dyes from 4-bromoaniline and 3-chloroaniline | 5 to 6-7 | ISO 105-B02:1988, Xenon Arc Lamp, 35 hours |
| Disperse Red 1 | Generally high stability to visible and UV light in pure water, but degradation can be accelerated by other substances.[1] | Varies depending on the study. |
Chemical Stability
Chemical stability encompasses resistance to acids, alkalis, and oxidizing/reducing agents. Disperse dyes generally have low water solubility and are characterized by their hydrolytic stability.[1]
| Compound | Stability to Acids | Stability to Alkalis | Oxidative/Reductive Stability |
| 4-Nitroaniline | Forms water-soluble salts with mineral acids. | Stable under typical conditions. | The nitro group can be reduced to an amino group. |
| Disperse Red 1 | Turns yellow-brown in strong sulfuric acid and deep crimson red upon dilution. Retains a red hue in nitric and strong hydrochloric acids.[6] | Appears red light brown in high sodium hydroxide concentrations.[6] | The azo bond is susceptible to reductive cleavage, which is a major degradation pathway for azo dyes.[1] |
Experimental Protocols
Detailed and standardized experimental protocols are essential for obtaining reproducible and comparable stability data.
Thermal Stability Testing (Thermogravimetric Analysis - TGA)
Objective: To determine the thermal decomposition temperature of the dye intermediate.
Apparatus: Thermogravimetric Analyzer (TGA) equipped with a microbalance, furnace, and temperature programmer.
Procedure:
-
Sample Preparation: A small, accurately weighed sample (typically 2-10 mg) of the dye intermediate is placed in a tared TGA sample pan (e.g., platinum or alumina).
-
Instrument Setup: The TGA furnace is purged with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 20 mL/min) to prevent oxidative degradation.
-
Heating Program: The sample is heated at a constant rate (e.g., 10 °C/min) from ambient temperature to a final temperature (e.g., 600 °C).
-
Data Acquisition: The mass of the sample is continuously monitored and recorded as a function of temperature.
-
Analysis: The resulting TGA curve (mass vs. temperature) is analyzed to determine the onset temperature of decomposition, which is typically defined as the temperature at which a significant mass loss begins.
Photostability Testing (Light Fastness)
Objective: To assess the resistance of the dye intermediate to fading upon exposure to a standardized artificial light source.
Standard: ISO 105-B02: Colour fastness to artificial light: Xenon arc fading lamp test.
Apparatus: Xenon arc lamp apparatus, blue wool standards (grades 1-8), grey scale for assessing color change.
Procedure:
-
Sample Preparation: A specimen of the dye intermediate is applied to a suitable substrate (e.g., polyester fabric for disperse dyes).
-
Exposure: The specimen and a set of blue wool standards are simultaneously exposed to the light from a xenon arc lamp under controlled conditions of temperature and humidity.
-
Assessment: The exposure is continued until a specified change in color of the test specimen or a reference standard is observed.
-
Rating: The light fastness is assessed by comparing the change in color of the specimen with that of the blue wool standards. The rating is the number of the blue wool standard that shows a similar change in color.
Hydrolytic Stability Testing
Objective: To evaluate the stability of the dye intermediate in aqueous solutions at different pH values.
Procedure:
-
Solution Preparation: Solutions of the dye intermediate are prepared in buffer solutions of different pH values (e.g., pH 4, 7, and 9).
-
Incubation: The solutions are stored at a constant temperature (e.g., 50 °C) for a specified period.
-
Analysis: Aliquots of the solutions are withdrawn at different time intervals and analyzed using a suitable analytical technique, such as UV-Vis spectrophotometry or High-Performance Liquid Chromatography (HPLC), to determine the concentration of the remaining dye intermediate.
-
Data Analysis: The rate of hydrolysis can be determined from the change in concentration over time.
Degradation Pathways and Experimental Workflows
Understanding the potential degradation pathways is crucial for predicting the stability of a molecule and for identifying potential degradation products.
Potential Degradation Pathway of Nitroaromatic Compounds
Nitroaromatic compounds, such as 4-nitroaniline, can undergo degradation through various mechanisms, with the reduction of the nitro group being a common pathway. This can lead to the formation of corresponding anilines.
Caption: Generalized reductive degradation pathway of a nitroaromatic compound.
Experimental Workflow for Comparative Stability Analysis
A systematic workflow is essential for a comprehensive stability assessment.
Caption: Workflow for the comparative stability analysis of dye intermediates.
Conclusion
This guide provides a framework for comparing the stability of dye intermediates, focusing on 4-nitroaniline and Disperse Red 1 as illustrative examples due to the lack of specific data for this compound. The presented data and experimental protocols highlight the importance of systematic stability testing in evaluating the performance and reliability of these critical chemical compounds. Further experimental investigation into the stability of this compound is warranted to enable a direct and comprehensive comparison.
References
Safety Operating Guide
Proper Disposal Procedures for 2-(2-Hydroxyethoxy)-4-nitroaniline
The proper disposal of 2-(2-Hydroxyethoxy)-4-nitroaniline is critical to ensure the safety of laboratory personnel and to prevent environmental contamination. Nitroaniline compounds are generally classified as toxic and may pose significant health risks upon exposure. This guide provides essential information for the safe handling and disposal of this compound.
Immediate Safety and Handling
Before handling this compound, it is imperative to be familiar with its potential hazards. Based on analogous compounds, it should be treated as a toxic substance. Always work in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors. Personal protective equipment (PPE) is mandatory.
Required Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield.
-
Hand Protection: Use chemically resistant gloves, such as nitrile rubber. Double-gloving is recommended.
-
Body Protection: A lab coat or chemical-resistant apron should be worn.
-
Respiratory Protection: If working outside a fume hood or if dust is generated, a NIOSH-approved respirator is necessary.
Spill Management
In the event of a spill, immediate action is required to contain the material and prevent exposure.
Spill Cleanup Protocol:
-
Evacuate and Secure: Evacuate non-essential personnel from the immediate area and ensure adequate ventilation.
-
Containment: For solid spills, carefully sweep or scoop the material into a designated, labeled waste container. Avoid generating dust. For liquid spills, absorb with an inert material (e.g., vermiculite, sand, or earth) and place in a sealed container.
-
Decontamination: Clean the spill area thoroughly with a suitable solvent, followed by soap and water.
-
Waste Disposal: All contaminated materials, including cleaning supplies and PPE, must be disposed of as hazardous waste.
Step-by-Step Disposal Procedure
The disposal of this compound and its contaminated waste must be handled as hazardous chemical waste.
-
Waste Segregation: Do not mix this compound waste with other chemical waste streams unless specifically instructed to do so by your EHS department. Keep it in its original or a compatible, clearly labeled container.
-
Containerization: Use a dedicated, leak-proof, and sealable container for all waste containing this compound. This includes unused product, contaminated labware (pipettes, vials, etc.), and spill cleanup materials.
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound". The label should also include the date of accumulation and any associated hazards (e.g., "Toxic").
-
Storage: Store the sealed waste container in a designated, secure hazardous waste accumulation area. This area should be well-ventilated and away from incompatible materials.
-
Arranging for Pickup: Contact your institution's EHS department to schedule a pickup for the hazardous waste. Do not attempt to dispose of this chemical down the drain or in regular trash.
Hazard Data for Structurally Similar Compounds
The following table summarizes key hazard information for compounds structurally related to this compound. This data underscores the importance of handling this class of chemicals with extreme caution.
| Hazard Classification | o-Nitroaniline | p-Nitroaniline | 2-Methoxy-4-nitroaniline |
| Acute Toxicity (Oral) | Category 3 | Category 3 | Category 4[1][2] |
| Acute Toxicity (Dermal) | Category 3 | Category 3 | Category 4[1] |
| Acute Toxicity (Inhalation) | Category 3 | Category 3 | Category 4[1] |
| Specific Target Organ Toxicity (Repeated Exposure) | Category 2 (Blood) | Category 2 | Not Classified |
| Hazardous to the Aquatic Environment (Long-term) | Category 3 | Category 3 | Not Classified |
Disposal Workflow Diagram
The following diagram illustrates the logical steps for the proper disposal of this compound.
Caption: Disposal workflow for this compound.
References
Essential Safety and Logistical Information for Handling 2-(2-Hydroxyethoxy)-4-nitroaniline
This guide provides crucial safety and logistical information for the handling and disposal of 2-(2-Hydroxyethoxy)-4-nitroaniline, tailored for researchers, scientists, and drug development professionals. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with this chemical.
Hazard Summary
This compound is classified as a substance that can cause skin and serious eye irritation. It may also cause respiratory irritation.[1] Like other nitroaniline compounds, it is considered toxic and requires careful handling to prevent exposure through inhalation, skin contact, or ingestion.[2][3]
Personal Protective Equipment (PPE)
The following table summarizes the mandatory personal protective equipment required when handling this compound. Consistent use of this equipment is essential to prevent exposure.
| PPE Category | Item | Specification |
| Eye and Face Protection | Safety Goggles | Must be worn at all times. Use safety goggles with side protection.[4][5] |
| Face Shield | Recommended when there is a risk of splashing. | |
| Hand Protection | Chemical Resistant Gloves | Nitrile gloves are a suitable option. Double-gloving is recommended.[2] Gloves should be inspected for integrity before use and changed immediately if contaminated. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn and kept fastened. |
| Full-Length Pants and Closed-Toe Shoes | These are mandatory to protect the skin from potential spills.[2] | |
| Respiratory Protection | Fume Hood | All work with this compound should be conducted in a certified chemical fume hood to prevent inhalation of dust or vapors.[2] |
| Respirator | In situations where a fume hood is not available or ventilation is inadequate, a NIOSH-approved respirator may be necessary.[6] |
Operational Plan: Step-by-Step Handling Protocol
1. Preparation and Engineering Controls:
-
Ensure a chemical fume hood is operational and available for use.[2]
-
Locate the nearest safety shower and eyewash station before beginning work.[2]
-
Prepare all necessary equipment and reagents to minimize movement and potential for spills.
-
Designate a specific area within the fume hood for handling the compound.
2. Weighing and Transfer:
-
Perform all weighing and transfers of solid this compound within the fume hood to contain any dust.
-
Use a spatula for transfers and handle the compound gently to avoid creating airborne dust.
-
Close the container tightly immediately after use.[6]
3. During the Procedure:
-
Always wear the appropriate PPE as outlined in the table above.[1][7]
-
Keep the work area clean and organized.
4. Post-Procedure and Cleanup:
-
Decontaminate all surfaces that may have come into contact with the chemical.
-
Wipe down the work area in the fume hood with an appropriate solvent and then with soap and water.
-
Wash hands thoroughly with soap and water after handling the chemical and before leaving the laboratory.[1][6]
Disposal Plan
1. Waste Segregation:
-
All solid waste contaminated with this compound (e.g., gloves, weighing paper, paper towels) must be collected in a designated, labeled hazardous waste container.[2]
-
Liquid waste containing this compound should be collected in a separate, labeled hazardous waste container. Do not mix with other waste streams unless explicitly permitted by your institution's safety protocols.
2. Container Management:
-
Waste containers must be kept closed except when adding waste.
-
Containers should be stored in a well-ventilated area, away from incompatible materials.[6]
3. Final Disposal:
-
Dispose of all waste containing this compound through your institution's hazardous waste management program.[1][8]
-
Do not dispose of this chemical down the drain or in regular trash.[6]
Emergency Procedures
-
Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes. Remove contaminated clothing.[1][2] Seek medical attention if irritation persists.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids occasionally.[1][2] Seek immediate medical attention.
-
Inhalation: Move the individual to fresh air. If breathing is difficult, provide oxygen.[1] Seek immediate medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[8] Seek immediate medical attention.
Workflow for Safe Handling of this compound
Caption: Workflow for the safe handling of this compound.
References
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

